molecular formula C36H45N3O7S2 B15612548 (S)-Elobixibat

(S)-Elobixibat

Cat. No.: B15612548
M. Wt: 695.9 g/mol
InChI Key: XFLQIRAKKLNXRQ-UMSFTDKQSA-N
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Description

(S)-Elobixibat is a useful research compound. Its molecular formula is C36H45N3O7S2 and its molecular weight is 695.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C36H45N3O7S2

Molecular Weight

695.9 g/mol

IUPAC Name

2-[[(2S)-2-[[2-[(3,3-dibutyl-7-methylsulfanyl-1,1-dioxo-5-phenyl-2,4-dihydro-1λ6,5-benzothiazepin-8-yl)oxy]acetyl]amino]-2-phenylacetyl]amino]acetic acid

InChI

InChI=1S/C36H45N3O7S2/c1-4-6-18-36(19-7-5-2)24-39(27-16-12-9-13-17-27)28-20-30(47-3)29(21-31(28)48(44,45)25-36)46-23-32(40)38-34(26-14-10-8-11-15-26)35(43)37-22-33(41)42/h8-17,20-21,34H,4-7,18-19,22-25H2,1-3H3,(H,37,43)(H,38,40)(H,41,42)/t34-/m0/s1

InChI Key

XFLQIRAKKLNXRQ-UMSFTDKQSA-N

Origin of Product

United States

Foundational & Exploratory

(S)-Elobixibat: A Deep Dive into the Mechanism of Action for the Treatment of Chronic Constipation

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

(S)-Elobixibat is a first-in-class, minimally absorbed inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT). By selectively targeting IBAT in the terminal ileum, this compound modulates the enterohepatic circulation of bile acids, leading to a localized increase in bile acid concentration in the colon. This targeted action stimulates both colonic secretion and motility, offering a novel and effective therapeutic approach for chronic idiopathic constipation (CIC). This technical guide provides a comprehensive overview of the molecular mechanism, pharmacodynamics, and key experimental data related to this compound's action in treating chronic constipation.

Introduction

Chronic idiopathic constipation is a prevalent and often bothersome functional gastrointestinal disorder characterized by infrequent bowel movements, difficult stool passage, and a sensation of incomplete evacuation.[1] While various treatments exist, a significant number of patients remain unsatisfied with conventional therapies. This compound represents a novel therapeutic class that leverages the physiological role of bile acids in regulating colonic function.[2][3] By acting locally in the gut with minimal systemic exposure, it offers a favorable safety profile.[1][4]

Core Mechanism of Action: IBAT Inhibition

The primary mechanism of action of this compound is the potent and selective inhibition of the ileal bile acid transporter (IBAT).[4][5] IBAT is a key protein located on the luminal surface of the terminal ileum responsible for the reabsorption of approximately 95% of bile acids from the small intestine back into the enterohepatic circulation.[6][7]

By inhibiting IBAT, this compound effectively reduces the reabsorption of bile acids, leading to an increased concentration of bile acids flowing into the colon.[4][5] This localized increase in colonic bile acids is the cornerstone of its therapeutic effect.

Signaling Pathways and Physiological Consequences

The elevated levels of bile acids in the colon trigger a dual effect on colonic function:

  • Stimulation of Colonic Secretion: Bile acids act as natural secretagogues, promoting the secretion of water and electrolytes into the colonic lumen. This increased fluid content softens the stool and facilitates its passage.[4][8]

  • Enhancement of Colonic Motility: Bile acids also stimulate colonic motility, increasing the frequency and force of contractions, which helps to propel stool through the colon and accelerate colonic transit.[4][5]

The following diagram illustrates the core mechanism of action of this compound.

Elobixibat_Mechanism cluster_lumen Small Intestine Lumen cluster_enterocyte Ileal Enterocyte cluster_colon Colon Lumen cluster_effects Physiological Effects Bile Acids Bile Acids IBAT IBAT (ASBT) Bile Acids->IBAT Reabsorption Increased Bile Acids Increased Bile Acids Bile Acids->Increased Bile Acids Increased Flow to Colon Elobixibat (B1671180) Elobixibat Elobixibat->IBAT Inhibition Increased Secretion Increased Water and Electrolyte Secretion Increased Bile Acids->Increased Secretion Increased Motility Increased Colonic Motility Increased Bile Acids->Increased Motility Relief of Constipation Relief of Chronic Constipation Increased Secretion->Relief of Constipation Increased Motility->Relief of Constipation

Core Mechanism of this compound Action
Impact on Bile Acid Homeostasis

The interruption of the enterohepatic circulation of bile acids by this compound also leads to systemic effects on bile acid homeostasis. The reduced return of bile acids to the liver results in a compensatory increase in the synthesis of new bile acids from cholesterol.[6][7] This is evidenced by an increase in the serum marker for bile acid synthesis, 7α-hydroxy-4-cholesten-3-one (C4).[9]

The following diagram depicts the effect of this compound on the enterohepatic circulation of bile acids.

Enterohepatic_Circulation Liver Liver Gallbladder Gallbladder Liver->Gallbladder Bile Acid Conjugation Small Intestine Small Intestine Gallbladder->Small Intestine Bile Acid Secretion Colon Colon Small Intestine->Colon ~5% passes to colon Small Intestine->Colon Increased Bile Acid Flow to Colon Portal Vein Portal Vein Small Intestine->Portal Vein ~95% Reabsorption via IBAT Fecal Excretion Increased Fecal Bile Acid Excretion Colon->Fecal Excretion Portal Vein->Liver Elobixibat Elobixibat IBAT IBAT Elobixibat->IBAT Inhibition

Effect on Enterohepatic Circulation

Quantitative Data

In Vitro Selectivity and Potency

This compound demonstrates high potency and selectivity for the ileal bile acid transporter. In vitro studies using HEK293 cells transfected with various bile acid transporters have quantified this selectivity.

TransporterIC50 (nM)Fold Selectivity vs. IBAT
Human IBAT (ASBT) 0.53 ± 0.17 -
Human Liver (basolateral) Na+/BA Co-transporter240 ± 20>400-fold
Neutral Amino Acid Transporters>1000>1000-fold
Table 1: In Vitro Selectivity of this compound.[6]
Clinical Efficacy in Chronic Constipation

Multiple clinical trials have demonstrated the efficacy of this compound in patients with chronic constipation. The primary endpoint in many of these studies was the change in the number of spontaneous bowel movements (SBMs) per week.

Study PhaseDoseChange in SBMs/week from Baseline (vs. Placebo)Reference
Phase 3 (2 weeks)10 mg/day+4.7 (Elobixibat) vs. +0.0 (Placebo)[10]
Phase 3 (India, 2 weeks)Not Specified+1.15 (p=0.008)[11]
Phase 2b (8 weeks)10 mg/day+2.3 (p<0.002)[6]
Phase 2b (8 weeks)15 mg/day+3.7 (p<0.001)[6]
Table 2: Summary of Clinical Efficacy of this compound in Chronic Constipation.
Pharmacodynamic Effects

The administration of this compound leads to measurable changes in biomarkers of bile acid metabolism and colonic transit.

ParameterEffect of ElobixibatReference
Fecal Total Bile AcidsSignificantly Increased[9]
Fecal Primary Bile Acids25.4-fold increase from baseline[9]
Serum 7α-hydroxy-4-cholesten-3-one (C4)Increased by 223%[9]
Serum Fibroblast Growth Factor 19 (FGF19)Decreased by 35%[9]
Colonic TransitAccelerated[1]
Stool Consistency (Bristol Stool Form Scale)Significantly Looser[1]
Table 3: Pharmacodynamic Effects of this compound.

Experimental Protocols

In Vitro IBAT Inhibition Assay (HEK293 Cells)

A common method to determine the in vitro potency and selectivity of IBAT inhibitors involves the use of Human Embryonic Kidney 293 (HEK293) cells transiently or stably transfected with the gene encoding the human ileal bile acid transporter.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the human IBAT.

Methodology:

  • Cell Culture and Transfection: HEK293 cells are cultured under standard conditions. The cells are then transfected with an expression vector containing the cDNA for the human IBAT (SLC10A2) using a suitable transfection reagent. Control cells are transfected with an empty vector.

  • Uptake Assay:

    • Transfected cells are seeded in multi-well plates and grown to confluence.

    • The cells are washed with a sodium-containing buffer to mimic physiological conditions for the sodium-dependent IBAT.

    • A radiolabeled bile acid substrate, typically [³H]-taurocholic acid, is added to the cells in the presence of varying concentrations of this compound or a vehicle control.

    • The cells are incubated for a defined period to allow for bile acid uptake.

    • The uptake is terminated by washing the cells with ice-cold buffer to remove any unbound substrate.

  • Detection and Analysis:

    • The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

    • The specific IBAT-mediated uptake is calculated by subtracting the uptake in mock-transfected cells from the uptake in IBAT-transfected cells.

    • The percentage of inhibition at each concentration of this compound is determined, and the IC50 value is calculated by fitting the data to a dose-response curve.

The following diagram outlines the workflow for the in vitro IBAT inhibition assay.

IBAT_Assay_Workflow start Start culture Culture HEK293 Cells start->culture transfect Transfect cells with human IBAT expression vector culture->transfect seed Seed transfected cells in multi-well plates transfect->seed incubate Incubate with [3H]-Taurocholic Acid + varying concentrations of Elobixibat seed->incubate wash Wash cells to terminate uptake incubate->wash lyse Lyse cells and measure intracellular radioactivity wash->lyse calculate Calculate % inhibition and determine IC50 lyse->calculate end End calculate->end

Workflow for In Vitro IBAT Inhibition Assay
Clinical Trial Protocol for Efficacy in Chronic Constipation

The efficacy of this compound in patients with chronic constipation is typically evaluated in randomized, double-blind, placebo-controlled clinical trials.

Objective: To assess the efficacy and safety of this compound compared to placebo in adults with chronic idiopathic constipation.

Methodology:

  • Patient Population: Adult patients meeting the Rome IV criteria for functional constipation are recruited. Key inclusion criteria often include a history of less than three spontaneous bowel movements per week. Exclusion criteria typically include secondary causes of constipation and certain concomitant medications.

  • Study Design:

    • Screening and Run-in Period: A baseline period (e.g., 2 weeks) is used to confirm eligibility and record baseline bowel habits.

    • Randomization: Eligible patients are randomly assigned to receive a fixed daily dose of this compound (e.g., 10 mg) or a matching placebo, usually administered once daily before breakfast.

    • Treatment Period: Patients receive the assigned treatment for a specified duration (e.g., 2 to 12 weeks).

    • Follow-up: A follow-up period may be included to assess for any persistent effects or withdrawal symptoms.

  • Efficacy Assessments:

    • Primary Endpoint: The change from baseline in the weekly frequency of spontaneous bowel movements (SBMs) is a common primary endpoint.

    • Secondary Endpoints: These often include the proportion of patients who are "responders" (e.g., have an increase of at least one SBM per week), changes in stool consistency (measured by the Bristol Stool Form Scale), straining, and patient-reported outcomes on quality of life.

  • Safety Assessments: Adverse events are monitored throughout the study.

Conclusion

This compound offers a targeted and effective mechanism of action for the treatment of chronic constipation. By inhibiting the ileal bile acid transporter, it increases the concentration of bile acids in the colon, thereby stimulating both secretion and motility. This dual action addresses key underlying pathophysiological factors in constipation. The extensive preclinical and clinical data support its efficacy and favorable safety profile, making it a valuable therapeutic option for patients with chronic constipation. This technical guide provides a foundational understanding of its mechanism for researchers and professionals in the field of drug development.

References

An In-depth Technical Guide to (S)-Elobixibat: Synthesis Pathway and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

(S)-Elobixibat , a potent and orally active inhibitor of the ileal bile acid transporter (IBAT), presents a significant therapeutic advancement for chronic constipation and irritable bowel syndrome with constipation (IBS-C). This technical guide provides a comprehensive overview of its synthesis, chemical properties, and mechanism of action, tailored for researchers, scientists, and drug development professionals.

Chemical Properties

This compound, also known by its developmental codes A-3309 and AZD-7806, is a synthetically modified 1,5-benzothiazepine (B1259763) derivative.[1][2][3] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
IUPAC Name (2R)-N-[2-[[3,3-dibutyl-2,3,4,5-tetrahydro-7-(methylthio)-1,1-dioxido-5-phenyl-1,5-benzothiazepin-8-yl]oxy]acetyl]-2-phenylglycyl-glycine[4]
Synonyms A-3309, AZD-7806, AJG-533[2]
CAS Number 439087-18-0[1][2]
Chemical Formula C36H45N3O7S2[1][2][5][6]
Molecular Weight 695.89 g/mol [1][2][5][6]
Appearance White to off-white solid powder[1][2]
Melting Point 349.84 °C[7]
Solubility DMSO: 250 mg/mL (sparingly soluble), Methanol: Soluble, Water: 0.000294 mg/mL[1][4][8]
pKa (Strongest Acidic) 3.58[8]
pKa (Strongest Basic) -2.7[8]
logP 4.78[8]

Synthesis Pathway

The synthesis of this compound is a multi-step process that involves the construction of the core 1,5-benzothiazepine ring system followed by the attachment of the side chain. A general synthetic route is outlined below, based on information from patent literature.[3][9][10][11]

A key starting material for the synthesis is 3,3-dibutyl-7-(methylsulfanyl)-1,1-dioxo-5-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzothiazepin-8-ol .[9][11] The synthesis can be broadly divided into the formation of a key sulfone intermediate and the subsequent coupling and deprotection steps to yield the final product.

General Route to the Elobixibat (B1671180) Sulfone Intermediate:

The synthesis of the core benzothiazepine (B8601423) structure begins with the hydrolysis of an aminobenzothiazole to a mercaptophenol. This is followed by a tandem alkylation and lactam formation with a disubstituted β-halopropanoic acid to form the benzothiazepine ring. A copper-catalyzed N-arylation introduces the phenyl group, and subsequent reduction of the carbonyl group yields the amine. Finally, oxidation of the sulfide (B99878) to a sulfone provides the key intermediate.[3][10]

Final Assembly of this compound:

The phenol (B47542) group of the sulfone intermediate is alkylated with an appropriate bromoacetate (B1195939) derivative. The resulting ester is saponified to the corresponding carboxylic acid. This acid is then coupled with (R)-2-phenylglycine methyl ester hydrochloride. Following saponification of the methyl ester, a final amide coupling with tert-butyl glycinate (B8599266) is performed. The synthesis is completed by the removal of the tert-butyl protecting group under acidic conditions to afford this compound.[10]

A visual representation of a plausible synthesis pathway is provided below.

G Figure 1: this compound Synthesis Pathway A 3,3-dibutyl-7-(methylsulfanyl)-1,1-dioxido-5-phenyl- 2,3,4,5-tetrahydro-1H-1,5-benzothiazepin-8-ol B Alkylation with Ethyl Bromoacetate A->B Na2CO3, Toluene (B28343) C Ester Intermediate B->C D Saponification (NaOH) C->D E Carboxylic Acid Intermediate D->E F Amide Coupling with (R)-2-phenylglycine methyl ester E->F TBTU G Methyl Ester Intermediate F->G H Saponification G->H I Carboxylic Acid Intermediate H->I J Amide Coupling with tert-butyl glycinate I->J Coupling Reagent K Protected Elobixibat J->K L Deprotection (TFA) K->L M This compound L->M

Figure 1: this compound Synthesis Pathway

Experimental Protocols

Detailed experimental protocols are often proprietary and found within patent literature. The following is a generalized experimental protocol for a key step in the synthesis, based on a patent example.[9]

Alkylation of 3,3-dibutyl-7-(methylsulfanyl)-1,1-dioxo-5-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzothiazepin-8-ol:

  • Reactants: 3,3-dibutyl-7-(methylsulfanyl)-1,1-dioxo-5-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzothiazepin-8-ol, ethyl bromoacetate, sodium carbonate, tetrabutylammonium (B224687) bromide.

  • Solvent: Toluene.

  • Procedure: The reactants are mixed in toluene and stirred at 80 °C for 4 hours. After cooling, the reaction mixture is washed with water.

  • Subsequent Hydrolysis: A sodium hydroxide (B78521) solution is added to the organic layer, and the mixture is stirred at 47 °C for 3.5 hours to hydrolyze the ethyl ester to the carboxylic acid.

Mechanism of Action: IBAT Inhibition

This compound exerts its therapeutic effect by inhibiting the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[5][12] IBAT is primarily located in the terminal ileum and is responsible for the reabsorption of approximately 95% of bile acids from the intestine back into the enterohepatic circulation.[11]

By inhibiting IBAT, this compound reduces the reabsorption of bile acids, leading to an increased concentration of bile acids in the colon. This has two main consequences:

  • Increased Colonic Secretion: Higher levels of bile acids in the colon stimulate the secretion of water and electrolytes into the intestinal lumen.

  • Enhanced Colonic Motility: The increased fluid volume and direct action of bile acids on the colonic mucosa promote gastrointestinal motility.

These effects collectively lead to a softening of the stool and an increase in the frequency of bowel movements, thereby alleviating the symptoms of constipation.[5][12]

The signaling pathway for the mechanism of action is illustrated below.

G Figure 2: this compound Mechanism of Action cluster_0 Ileum cluster_1 Colon A Bile Acids in Small Intestine B Ileal Bile Acid Transporter (IBAT) A->B C Enterohepatic Circulation B->C ~95% Reabsorption D Increased Bile Acids in Colon B->D Reduced Reabsorption E Increased Water and Electrolyte Secretion D->E F Increased Colonic Motility D->F H Alleviation of Constipation E->H F->H G This compound G->B Inhibits

Figure 2: this compound Mechanism of Action

This guide provides a foundational understanding of the synthesis and chemical properties of this compound. For more detailed experimental procedures and analytical data, it is recommended to consult the referenced patents and scientific literature.

References

The Discovery and Development of (S)-Elobixibat: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Elobixibat, a first-in-class ileal bile acid transporter (IBAT) inhibitor, represents a novel therapeutic approach for the management of chronic idiopathic constipation (CIC). This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its mechanism of action, preclinical and clinical development, and key experimental methodologies. Quantitative data from pivotal clinical trials are summarized, and the intricate signaling pathways and developmental logic are visualized through detailed diagrams. This document is intended to serve as a core technical resource for researchers, scientists, and professionals involved in drug development.

Introduction

Chronic idiopathic constipation is a prevalent functional gastrointestinal disorder characterized by infrequent bowel movements, difficult stool passage, and symptoms of incomplete evacuation, significantly impacting quality of life. Traditional treatments often provide suboptimal relief for a substantial portion of patients, highlighting the need for novel therapeutic strategies. This compound (formerly known as A3309) was developed to address this unmet need by targeting the enterohepatic circulation of bile acids.[1][2] The drug was developed by Albireo AB and has been licensed to various pharmaceutical companies for marketing in different regions.[3]

Mechanism of Action

This compound is a potent and selective inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1][2] IBAT is primarily responsible for the reabsorption of bile acids in the terminal ileum.[1] By inhibiting IBAT, this compound reduces the reuptake of bile acids, leading to an increased concentration of bile acids in the colon.[2][4] This, in turn, stimulates colonic secretion and motility, resulting in accelerated intestinal transit and softer stools.[1][4]

Signaling Pathway

The mechanism of action of this compound is centered on the disruption of the normal enterohepatic circulation of bile acids. The following diagram illustrates this pathway.

Elobixibat (B1671180) Signaling Pathway Liver Liver BileAcids Bile Acids Liver->BileAcids Synthesis from Cholesterol Gallbladder Gallbladder (Storage) BileAcids->Gallbladder SmallIntestine Small Intestine (Lipid Digestion) Gallbladder->SmallIntestine IBAT Ileal Bile Acid Transporter (IBAT) SmallIntestine->IBAT PortalVein Portal Vein (95% Reabsorption) IBAT->PortalVein Bile Acid Uptake Colon Colon IBAT->Colon 5% of Bile Acids Normally Pass PortalVein->Liver IncreasedSecretion Increased Fluid Secretion Colon->IncreasedSecretion IncreasedMotility Increased Motility Colon->IncreasedMotility Stool Softer Stool & Increased Frequency IncreasedSecretion->Stool IncreasedMotility->Stool Elobixibat This compound Elobixibat->IBAT Inhibits

Figure 1: Mechanism of action of this compound.

Preclinical Development

In Vitro Studies

This compound demonstrated high potency and selectivity for IBAT in in vitro assays.[5][6] Competitive inhibition assays using HEK-293 cells overexpressing mammalian bile acid transporters showed that elobixibat potently inhibited the intracellular accumulation of radiolabeled glycocholic acid via IBAT in a concentration-dependent manner.[6] The IC50 value for human IBAT was determined to be in the nanomolar range, indicating high affinity.[7]

Animal Models

Preclinical studies in animal models of constipation confirmed the efficacy of this compound. In a constipated dog model, elobixibat dose-dependently increased stool weight.[8]

Clinical Development

The clinical development of this compound has progressed through Phase 1, 2, and 3 trials to establish its safety, efficacy, and optimal dosage for the treatment of CIC.

Phase 1 Clinical Trials

Phase 1 studies in healthy volunteers and patients with chronic constipation were conducted to assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound. These studies demonstrated that the drug is minimally absorbed systemically and is generally well-tolerated.[9] A key PD marker, serum 7α-hydroxy-4-cholesten-3-one (C4), a biomarker of bile acid synthesis, was shown to increase in a dose-dependent manner, confirming the mechanism of action.[9]

Phase 2 Clinical Trials

Phase 2 trials were designed to evaluate the efficacy and dose-response of this compound in patients with CIC. A notable Phase 2b study was a multicenter, double-blind, placebo-controlled, randomized clinical trial in Japanese patients.[10]

Table 1: Summary of Key Efficacy Data from a Phase 2b Clinical Trial [10]

Endpoint (at Week 1)PlaceboElobixibat 5 mgElobixibat 10 mgElobixibat 15 mg
Change from Baseline in SBMs/week (Mean ± SD)2.6 ± 2.9N/A5.7 ± 4.25.6 ± 3.5
*P < 0.001 vs. Placebo

SBMs: Spontaneous Bowel Movements; SD: Standard Deviation.

Phase 3 Clinical Trials

Multiple Phase 3 trials have been conducted to confirm the efficacy and long-term safety of this compound. The ECHO 1 and ECHO 2 trials were pivotal studies that enrolled a large number of patients worldwide.[11] Additionally, several Phase 3 trials have been conducted in Japan, leading to its approval in that country.[12] A recent Phase 3 trial in India has also demonstrated its efficacy and safety.[13]

Table 2: Summary of Key Efficacy Data from a Phase 3 Clinical Trial in India [13]

Endpoint (at Week 2)Placebo (n=71)Elobixibat 10 mg (n=75)P-value
Change in Weekly SBMs from Baseline (LSM)2.683.830.008
CSBM Responders (%)26.7649.330.005

LSM: Least Squares Mean; CSBM: Complete Spontaneous Bowel Movement.

Table 3: Summary of Common Adverse Events from a Phase 3 Clinical Trial in India [14]

Adverse EventPlacebo (n=60)Elobixibat 10 mg (n=76)
Abdominal Pain (%)4.057.89
Abdominal Distension (%)4.053.95
Dry Mouth (%)1.352.63

Experimental Protocols

In Vitro IBAT Inhibition Assay

This assay is crucial for determining the potency of compounds like this compound in inhibiting the ileal bile acid transporter.

Objective: To measure the in vitro inhibition of IBAT-mediated uptake of a radiolabeled bile acid by this compound.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK-293) cells are transfected with a plasmid expressing the human IBAT (SLC10A2) gene. A stable cell line is then selected.

  • Uptake Assay:

    • Cells are seeded in 24-well plates and grown to confluence.

    • The cells are washed with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Cells are then incubated with a solution containing a fixed concentration of a radiolabeled bile acid (e.g., [³H]-taurocholic acid) and varying concentrations of this compound or vehicle control.

    • The incubation is carried out at 37°C for a short period (e.g., 10-15 minutes) to measure the initial rate of uptake.[15]

    • The uptake is terminated by rapidly washing the cells with ice-cold buffer.

  • Quantification:

    • The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis:

    • The percentage of inhibition at each concentration of this compound is calculated relative to the vehicle control.

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition of the maximal uptake) is determined by fitting the data to a sigmoidal dose-response curve.

Measurement of Colonic Transit Time

Colonic transit time (CTT) is a key pharmacodynamic endpoint in clinical trials for constipation.

Objective: To assess the effect of this compound on the rate of passage of material through the colon.

Methodology (Wireless Motility Capsule): [16][17]

  • Patient Preparation: Patients are required to fast overnight.

  • Capsule Ingestion: The patient ingests a wireless motility capsule (e.g., SmartPill™) with a standardized meal.

  • Data Recording: The capsule transmits data on pH, temperature, and pressure to a portable data recorder worn by the patient.

  • Data Analysis:

    • Gastric emptying is identified by the abrupt rise in pH as the capsule moves from the acidic stomach to the more alkaline small intestine.

    • Ileocecal junction passage is marked by a distinct drop in pH.

    • Colonic transit time is the time from the ileocecal junction passage to the exit of the capsule from the body (detected by a drop in temperature).

  • Interpretation: The CTT in patients treated with this compound is compared to that of a placebo group.

Fecal Bile Acid Analysis

This analysis is used to confirm the mechanism of action of this compound by measuring the increase in bile acids in the stool.

Objective: To quantify the concentration of bile acids in fecal samples.

Methodology (Gas Chromatography-Mass Spectrometry - GC-MS): [18][19]

  • Sample Collection and Preparation: Fecal samples are collected from patients over a specified period (e.g., 48 hours). The samples are then homogenized and lyophilized.

  • Extraction: Bile acids are extracted from the dried fecal matter using an organic solvent (e.g., ethanol).

  • Purification: The extract is purified using solid-phase extraction (e.g., a C18 cartridge) to remove interfering substances.

  • Derivatization: The bile acids are chemically modified (derivatized) to make them volatile for GC analysis. This typically involves esterification followed by silylation.[20]

  • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. The different bile acids are separated based on their retention times in the GC column and identified and quantified based on their mass spectra.

  • Data Analysis: The concentrations of individual and total bile acids are calculated and compared between the this compound and placebo groups.

Drug Development Workflow and Logical Framework

The development of this compound followed a structured and logical progression from initial discovery to regulatory approval.

Elobixibat_Development_Workflow cluster_0 Preclinical Development cluster_1 Clinical Development cluster_2 Post-Marketing Target_ID Target Identification (IBAT) Lead_Opt Lead Optimization (this compound) Target_ID->Lead_Opt In_Vitro In Vitro Studies (IBAT Inhibition Assay) Lead_Opt->In_Vitro In_Vivo In Vivo Animal Models (Constipation Models) In_Vitro->In_Vivo Phase_1 Phase 1 (Safety, PK/PD in Healthy Volunteers & Patients) In_Vivo->Phase_1 Phase_2 Phase 2 (Dose-Ranging & Efficacy in CIC Patients) Phase_1->Phase_2 Phase_3 Phase 3 (Large-Scale Efficacy & Long-Term Safety) Phase_2->Phase_3 NDA New Drug Application (NDA) Submission Phase_3->NDA Approval Regulatory Approval NDA->Approval Phase_4 Phase 4 (Post-Marketing Surveillance) Approval->Phase_4

Figure 2: The development workflow of this compound.

Conclusion

This compound is a novel, minimally absorbed IBAT inhibitor that has demonstrated efficacy and safety in the treatment of chronic idiopathic constipation. Its unique mechanism of action, which involves increasing the concentration of bile acids in the colon to stimulate secretion and motility, offers a valuable therapeutic option for patients who are not adequately managed with existing treatments. The comprehensive preclinical and clinical development program has provided robust evidence to support its use in this patient population. Further research may explore its potential in other gastrointestinal disorders characterized by slow transit.

References

An In-Depth Technical Guide to the Structure-Activity Relationship of (S)-Elobixibat Analogues and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Elobixibat is a potent and selective inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT). By blocking the reabsorption of bile acids in the terminal ileum, Elobixibat (B1671180) increases the concentration of bile acids in the colon, leading to increased fluid secretion and colonic motility. This mechanism of action has established Elobixibat as a therapeutic agent for chronic idiopathic constipation. The development of Elobixibat and its analogues has been driven by a systematic exploration of the structure-activity relationships (SAR) of the 1,5-benzothiazepine (B1259763) scaffold. This technical guide provides a comprehensive overview of the SAR of this compound analogues and derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows. The information compiled herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel IBAT inhibitors.

Introduction

The enterohepatic circulation of bile acids is a highly efficient process, with approximately 95% of bile acids being reabsorbed in the terminal ileum via the ileal bile acid transporter (IBAT)[1]. Inhibition of IBAT represents a targeted therapeutic strategy for various conditions, including chronic constipation, cholestatic liver diseases, and certain metabolic disorders. This compound, a first-in-class IBAT inhibitor, is a synthetically modified 1,5-benzothiazepine that acts locally in the gut with minimal systemic exposure[2][3][4]. Its high potency and selectivity for IBAT are key attributes that contribute to its favorable efficacy and safety profile[5].

Understanding the structure-activity relationship (SAR) of the 1,5-benzothiazepine class of IBAT inhibitors is crucial for the design of new chemical entities with improved pharmacological properties. This guide delves into the core SAR principles governing the interaction of Elobixibat analogues with the IBAT, focusing on the impact of structural modifications on inhibitory potency.

Core Structure of this compound

The chemical structure of this compound, 1,1-dioxo-3,3-dibutyl-5-phenyl-7-methylthio-8-(N-{(R)-1'-phenyl-1'-[N'-(carboxymethyl)carbamoyl]methyl}carbamoylmethoxy)-2,3,4,5-tetrahydro-1,5-benzothiazepine, can be divided into three key regions, each amenable to chemical modification for SAR studies:

  • 1,5-Benzothiazepine Core: The central heterocyclic scaffold.

  • C3-Alkyl Chains: The two butyl groups at the C3 position.

  • C8-Side Chain: The extended side chain attached to the C8 position of the benzothiazepine (B8601423) ring.

Structure-Activity Relationship (SAR) Analysis

The primary data for the SAR of this compound analogues is derived from patent literature, specifically patent WO 02/50051, which discloses a series of 1,5-benzothiazepine derivatives and their corresponding in vitro inhibitory activity against IBAT. The following sections summarize the key SAR findings based on modifications to the core structure.

Modifications of the C3-Alkyl Chains

The nature of the alkyl substituents at the C3 position of the 1,5-benzothiazepine core plays a significant role in determining the inhibitory potency. The data from various analogues, as detailed in Table 1, suggests that dialkylation at this position is crucial for high affinity.

Table 1: SAR of C3-Substituted this compound Analogues

Compound IDR1 GroupR2 GroupIBAT IC50 (nM)
This compound n-Butyl n-Butyl 20
Example 2n-Propyln-Propyl160
Example 3n-Pentyln-Pentyl29
Example 4EthylEthyl1100

Data extracted from patent WO 02/50051.

The data indicates that the length of the alkyl chains significantly influences potency. While di-ethyl substitution leads to a dramatic loss of activity, increasing the chain length from propyl to butyl enhances potency. A further increase to pentyl results in a slight decrease in activity compared to the di-butyl analogue, suggesting an optimal chain length for fitting into the hydrophobic pocket of the transporter.

Modifications of the C8-Side Chain

The intricate side chain at the C8 position is critical for interaction with the IBAT. This chain contains several key features, including an ether linkage, an amide bond, a chiral center, and a terminal carboxylic acid.

The (R)-phenylglycine moiety within the C8-side chain is a crucial determinant of potency. The stereochemistry at this position is critical, with the (R)-enantiomer being significantly more active.

The terminal glycine (B1666218) residue provides the essential carboxylic acid group for binding. Modifications to this amino acid can impact potency.

Further detailed quantitative data on specific modifications to the C8-side chain was not available in the public domain at the time of this review. However, the complexity and conservation of this chain across potent analogues underscore its importance.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the development and characterization of this compound and its analogues.

Synthesis of this compound Analogues

The synthesis of this compound and its analogues generally follows a multi-step sequence as outlined in patent WO 02/50051. A representative synthetic scheme is provided below.

G cluster_0 1,5-Benzothiazepine Core Synthesis cluster_1 Side Chain Attachment and Elaboration A Substituted 2-aminothiophenol (B119425) C Cyclocondensation A->C B α,β-unsaturated ketone B->C D 1,5-Benzothiazepine C->D E Alkylation of C8-hydroxyl D->E F Amide coupling with (R)-phenylglycine derivative E->F G Coupling with terminal amino acid ester F->G H Ester hydrolysis G->H I Final Analogue H->I

Caption: General synthetic workflow for this compound analogues.

Detailed Synthetic Steps (Example based on WO 02/50051):

  • Synthesis of the 1,5-Benzothiazepine Core: The core scaffold is typically prepared via a cyclocondensation reaction between a substituted 2-aminothiophenol and an appropriate α,β-unsaturated ketone.

  • Introduction of the C8-Side Chain: The hydroxyl group at the C8 position of the benzothiazepine core is alkylated with a suitable halo-acetyl derivative.

  • Elaboration of the Side Chain: The resulting intermediate undergoes a series of amide coupling reactions, first with a protected (R)-phenylglycine derivative and subsequently with a protected amino acid (e.g., glycine ethyl ester).

  • Final Deprotection: The protecting groups are removed to yield the final carboxylic acid-containing analogue. Purification is typically achieved by preparative HPLC.

In Vitro IBAT Inhibition Assay

The inhibitory activity of the synthesized compounds against the ileal bile acid transporter is determined using an in vitro assay with a cell line stably expressing the human IBAT.

G cluster_0 Cell Culture and Preparation cluster_1 Inhibition Assay A HEK293 cells stably expressing human IBAT B Cell seeding in 96-well plates A->B C Incubation B->C D Pre-incubation with test compound or vehicle C->D E Addition of radiolabeled taurocholic acid D->E F Incubation E->F G Washing to remove unbound substrate F->G H Cell lysis and scintillation counting G->H I Data analysis to determine IC50 H->I

Caption: Workflow for the in vitro IBAT inhibition assay.

Protocol Details:

  • Cell Line: Human Embryonic Kidney (HEK) 293 cells stably transfected with a plasmid containing the full-length cDNA of the human ileal bile acid transporter.

  • Substrate: Radiolabeled [³H]-taurocholic acid is used as the substrate for the transporter.

  • Assay Procedure:

    • The HEK293-hIBAT cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are washed and then pre-incubated with varying concentrations of the test compounds or vehicle control for a specified period.

    • The transport reaction is initiated by the addition of [³H]-taurocholic acid.

    • After a defined incubation time at 37°C, the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the unbound substrate.

    • The cells are lysed, and the amount of intracellular radioactivity is quantified using a scintillation counter.

  • Data Analysis: The IC50 values, representing the concentration of the inhibitor required to reduce the IBAT-mediated transport of [³H]-taurocholic acid by 50%, are calculated from the dose-response curves.

Signaling Pathway and Mechanism of Action

The therapeutic effect of this compound is a direct consequence of its inhibition of IBAT in the terminal ileum. This targeted action initiates a cascade of physiological events in the gastrointestinal tract and systemically.

G cluster_0 Gastrointestinal Lumen cluster_1 Colon cluster_2 Systemic Effects Elobixibat This compound IBAT Ileal Bile Acid Transporter (IBAT) Elobixibat->IBAT Inhibits BileAcids_Ileum Bile Acid Reabsorption in Ileum IBAT->BileAcids_Ileum Mediates BileAcids_Colon Increased Bile Acids in Colon FGF19 Decreased FGF19 BileAcids_Ileum->FGF19 Reduced Activation Secretion Increased Fluid and Electrolyte Secretion BileAcids_Colon->Secretion Motility Increased Colonic Motility BileAcids_Colon->Motility Defecation Alleviation of Constipation Secretion->Defecation Motility->Defecation BA_Synthesis Increased Bile Acid Synthesis FGF19->BA_Synthesis Reduced Inhibition LDL_C Decreased LDL-C BA_Synthesis->LDL_C Increased Cholesterol Consumption

Caption: Mechanism of action of this compound.

Inhibition of IBAT by this compound leads to a significant increase in the concentration of bile acids in the colonic lumen. These bile acids exert a dual effect: they act as secretagogues, promoting the secretion of water and electrolytes into the colon, and they stimulate colonic motility. The combined effect results in softer stools and an increased frequency of bowel movements, thereby alleviating the symptoms of chronic constipation.

A secondary consequence of reduced bile acid reabsorption is a decrease in the negative feedback regulation of bile acid synthesis in the liver. This leads to an upregulation of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, resulting in increased conversion of cholesterol to bile acids and a subsequent reduction in circulating low-density lipoprotein cholesterol (LDL-C).

Conclusion

The structure-activity relationship of this compound and its analogues has been pivotal in the development of this first-in-class IBAT inhibitor. The 1,5-benzothiazepine scaffold, with its specific substitution pattern, provides a robust framework for potent and selective inhibition of the ileal bile acid transporter. Key SAR insights highlight the importance of the di-n-butyl substitution at the C3 position and the elaborate (R)-phenylglycine-containing side chain at the C8 position for optimal activity. The detailed experimental protocols for synthesis and in vitro evaluation provide a foundation for future research in this area. The continued exploration of the SAR of IBAT inhibitors holds promise for the development of new therapeutics for a range of gastrointestinal and metabolic diseases.

References

(S)-Elobixibat: A Preclinical Deep Dive into Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Elobixibat, a first-in-class inhibitor of the ileal bile acid transporter (IBAT), presents a novel therapeutic approach for chronic idiopathic constipation. By acting locally in the gut with minimal systemic exposure, it enhances the delivery of bile acids to the colon, thereby stimulating colonic motility and secretion. This technical guide provides an in-depth overview of the preclinical pharmacokinetics and pharmacodynamics of this compound, offering valuable insights for researchers and drug development professionals in the field of gastroenterology.

Mechanism of Action

This compound is a potent and selective inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT). IBAT is primarily responsible for the reabsorption of bile acids in the terminal ileum. By inhibiting IBAT, this compound reduces the reabsorption of bile acids, leading to an increased concentration of bile acids in the colon. This, in turn, stimulates colonic secretion and motility, resulting in accelerated intestinal transit and relief from constipation.[1][2][3]

cluster_lumen Ileal Lumen cluster_enterocyte Enterocyte cluster_colon Colon Bile Acids Bile Acids IBAT IBAT Bile Acids->IBAT Binding & Inhibition by this compound Increased Bile Acids Increased Bile Acids Bile Acids->Increased Bile Acids Increased Flow Reabsorbed Bile Acids Reabsorbed Bile Acids IBAT->Reabsorbed Bile Acids Reduced Reabsorption Increased Motility & Secretion Increased Motility & Secretion Increased Bile Acids->Increased Motility & Secretion

Figure 1: Mechanism of action of this compound.

Pharmacokinetics

Preclinical studies have demonstrated that this compound exhibits minimal systemic absorption and is largely confined to the gastrointestinal tract. While specific quantitative pharmacokinetic parameters in preclinical models such as rats and dogs are not widely published in publicly available literature, human studies provide valuable insights into its pharmacokinetic profile.

Key Pharmacokinetic Characteristics (Based on Human Data):

  • Absorption: Systemic exposure to this compound is very low.[4]

  • Distribution: In vitro studies show that this compound is highly protein-bound in plasma (greater than 99%).[2]

  • Metabolism: Due to its low absorption, systemic metabolism is minimal.

  • Excretion: this compound is primarily excreted in the feces.

ParameterValue (in Humans)Reference
Systemic Bioavailability Minimal[2]
Plasma Protein Binding >99%[2]
Primary Route of Excretion Feces

Pharmacodynamics

The pharmacodynamic effects of this compound are directly linked to its mechanism of action. Preclinical studies, particularly in dog models, have provided significant evidence of its dose-dependent effects on gastrointestinal physiology.

In Vitro IBAT Inhibition

This compound is a highly potent inhibitor of the human ileal bile acid transporter.

AssayParameterValue
Human IBAT Inhibition IC500.53 ± 0.17 nM
Preclinical Models

The primary preclinical model used to evaluate the efficacy of this compound is the loperamide-induced constipation model in rodents. Additionally, studies in conscious dogs have been instrumental in characterizing its effects on colonic motility and defecation.

Loperamide-Induced Constipation Model (Rats):

This model is widely used to mimic the reduced gastrointestinal motility characteristic of constipation.

Acclimatization Acclimatization Baseline Measurement Baseline Measurement Acclimatization->Baseline Measurement Loperamide (B1203769) Administration (to induce constipation) Loperamide Administration (to induce constipation) Baseline Measurement->Loperamide Administration (to induce constipation) This compound or Vehicle Administration This compound or Vehicle Administration Loperamide Administration (to induce constipation)->this compound or Vehicle Administration Measurement of Pharmacodynamic Endpoints Measurement of Pharmacodynamic Endpoints This compound or Vehicle Administration->Measurement of Pharmacodynamic Endpoints

Figure 2: Loperamide-induced constipation model workflow.

Pharmacodynamic Effects in Conscious Dogs:

Studies in beagle dogs have demonstrated a clear dose-dependent effect of this compound on key pharmacodynamic markers.

Dose of this compoundChange in Total Fecal Bile AcidsNumber of Defecations (within 10h)Time to First Bowel Movement
3 mg/kg IncreasedSignificantly IncreasedDose-dependently Decreased
10 mg/kg Dose-dependently IncreasedSignificantly IncreasedDose-dependently Decreased
30 mg/kg Dose-dependently IncreasedSignificantly IncreasedDose-dependently Decreased

Data from a study in conscious beagle dogs.[1]

These findings indicate that oral administration of this compound leads to a dose-dependent increase in fecal bile acid concentration, which correlates with an increased frequency of defecation and a reduced time to the first bowel movement.[1]

Experimental Protocols

In Vitro IBAT Inhibition Assay
  • Cell Line: HEK-293 cells transfected with the human IBAT/ASBT gene.

  • Substrate: Radiolabeled glycocholic acid.

  • Method: Competitive inhibition assay where the ability of this compound to inhibit the uptake of the radiolabeled substrate into the cells is measured.

  • Analysis: The concentration of this compound that inhibits 50% of the substrate uptake (IC50) is determined.

Loperamide-Induced Constipation in Rats
  • Animals: Male Wistar rats.

  • Induction of Constipation: Administration of loperamide (e.g., 5 mg/kg, intraperitoneally) to decrease gastrointestinal motility.

  • Treatment: Oral administration of this compound or vehicle.

  • Endpoints:

    • Gastrointestinal Transit Time: Measurement of the transit of a non-absorbable marker (e.g., charcoal meal) through the gastrointestinal tract.

    • Fecal Parameters: Collection and analysis of fecal pellets for number, weight, and water content.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Fecal Sample Collection Fecal Sample Collection Homogenization Homogenization Fecal Sample Collection->Homogenization Extraction of Bile Acids Extraction of Bile Acids Homogenization->Extraction of Bile Acids Chromatographic Separation Chromatographic Separation Extraction of Bile Acids->Chromatographic Separation Mass Spectrometric Detection Mass Spectrometric Detection Chromatographic Separation->Mass Spectrometric Detection Quantification Quantification Mass Spectrometric Detection->Quantification

Figure 3: Bile acid analysis workflow.

Bile Acid Analysis in Feces
  • Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Sample Preparation: Homogenization of fecal samples followed by solid-phase or liquid-liquid extraction to isolate bile acids.

  • Analysis: Separation of individual bile acids by high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) followed by detection and quantification using a tandem mass spectrometer.

Conclusion

The preclinical data for this compound strongly support its mechanism of action as a locally acting IBAT inhibitor with minimal systemic exposure. The pharmacodynamic studies in relevant animal models demonstrate a clear dose-response relationship between this compound administration, increased fecal bile acids, and pro-kinetic effects in the colon. These findings have paved the way for its successful clinical development and provide a solid foundation for further research into the therapeutic potential of IBAT inhibition for gastrointestinal disorders.

References

(S)-Elobixibat and the Regulation of Bile Acid Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-Elobixibat is a first-in-class, minimally absorbed inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1][2] By selectively blocking the reabsorption of bile acids in the terminal ileum, this compound increases the concentration of bile acids in the colon, leading to accelerated colonic transit and increased stool frequency.[3][4] This mechanism of action has proven effective in the treatment of chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C).[4][5] This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on bile acid homeostasis, and a summary of key clinical findings.

Introduction to Bile Acid Homeostasis

Bile acids are synthesized from cholesterol in the liver and play a crucial role in the digestion and absorption of dietary fats and fat-soluble vitamins.[3] The majority of bile acids (approximately 95%) are reabsorbed in the terminal ileum via the IBAT and returned to the liver through the portal circulation in a process known as enterohepatic circulation.[6] This tightly regulated process is essential for maintaining a stable bile acid pool.

The synthesis of bile acids is primarily regulated by the nuclear farnesoid X receptor (FXR).[7][8] When bile acids bind to FXR in the enterocytes of the ileum, it triggers the release of fibroblast growth factor 19 (FGF19) into the portal circulation.[7][9] FGF19 then travels to the liver and binds to its receptor, FGFR4, which in turn downregulates the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[7][10] This negative feedback loop ensures that bile acid production is matched to the body's needs.

Mechanism of Action of this compound

This compound acts as a competitive inhibitor of the IBAT, thereby disrupting the enterohepatic circulation of bile acids.[11] This inhibition leads to a higher concentration of bile acids passing into the colon.[3][12] The increased colonic bile acids have two primary effects:

  • Increased Colonic Secretion: Bile acids stimulate the secretion of water and electrolytes into the colonic lumen, resulting in softer stools.[12]

  • Increased Colonic Motility: Bile acids enhance colonic peristalsis, which accelerates the transit of stool through the colon.[12]

By blocking bile acid reabsorption, this compound also leads to a compensatory increase in the synthesis of new bile acids from cholesterol in the liver.[11] This is reflected by an increase in serum levels of 7α-hydroxy-4-cholesten-3-one (C4), a biomarker of bile acid synthesis.[3]

Signaling Pathways and Experimental Workflows

The regulation of bile acid homeostasis and the mechanism of action of this compound involve complex signaling pathways. The following diagrams illustrate these processes.

Bile_Acid_Homeostasis cluster_liver Hepatocyte cluster_ileum Ileal Enterocyte cluster_colon Colon Cholesterol Cholesterol CYP7A1 CYP7A1 Cholesterol->CYP7A1 synthesis BileAcids_Liver Bile Acids CYP7A1->BileAcids_Liver BileAcids_Ileum Bile Acids BileAcids_Liver->BileAcids_Ileum Enterohepatic Circulation FGFR4 FGFR4 FGFR4->CYP7A1 inhibits IBAT IBAT PortalVein Portal Vein IBAT->PortalVein Reabsorption (95%) BileAcids_Ileum->IBAT FXR FXR BileAcids_Ileum->FXR activates BileAcids_Colon Increased Bile Acids BileAcids_Ileum->BileAcids_Colon Increased Flow FGF19_Ileum FGF19 FXR->FGF19_Ileum induces SystemicCirculation Systemic Circulation FGF19_Ileum->SystemicCirculation Secretion Increased Secretion BileAcids_Colon->Secretion Motility Increased Motility BileAcids_Colon->Motility PortalVein->BileAcids_Liver SystemicCirculation->FGFR4 Elobixibat (B1671180) This compound Elobixibat->IBAT inhibits

Caption: Mechanism of this compound in regulating bile acid homeostasis.

Clinical_Trial_Workflow PatientScreening Patient Screening (Rome IV Criteria for CIC) RunIn 2-Week Run-in Period (Baseline Data Collection) PatientScreening->RunIn Randomization Randomization (1:1) RunIn->Randomization Treatment 2-Week Treatment Randomization->Treatment ElobixibatArm This compound (10 mg/day) Treatment->ElobixibatArm PlaceboArm Placebo Treatment->PlaceboArm FollowUp Follow-up Assessments ElobixibatArm->FollowUp PlaceboArm->FollowUp PrimaryEndpoint Primary Endpoint: Change in weekly SBMs FollowUp->PrimaryEndpoint SecondaryEndpoints Secondary Endpoints: CSBM response, Stool consistency, Biomarkers (C4, FGF19) FollowUp->SecondaryEndpoints

Caption: A typical clinical trial workflow for evaluating this compound.

Quantitative Data from Clinical Studies

Multiple clinical trials have demonstrated the efficacy and safety of this compound in patients with chronic constipation. The following tables summarize key quantitative data from these studies.

Table 1: Efficacy of this compound in Patients with Chronic Constipation

StudyTreatment GroupNBaseline SBMs/week (mean)Change in SBMs/week from baseline (LS Mean)p-value vs. PlaceboCSBM Responder Rate (%)p-value vs. Placebo
Nakajima et al., 2018 (2-week trial)[13]Elobixibat 10mg68-6.4<0.0001--
Placebo68-1.7---
Agarwal et al., 2023 (2-week trial)[14][15]Elobixibat75-3.830.00849.330.005
Placebo71-2.68-26.76-

SBMs: Spontaneous Bowel Movements; CSBM: Complete Spontaneous Bowel Movement; LS Mean: Least Squares Mean

Table 2: Effect of this compound on Bile Acid Homeostasis Biomarkers

StudyBiomarkerTreatment GroupBaseline (mean ± SD or median)Post-treatment (mean ± SD or median)Change from Baselinep-value
Misawa et al., 2020[16]Fecal Total Bile Acids (µg/g)Elobixibat 10mg10.915.0Increased0.030
Fecal Deoxycholic Acid (µg/g)Elobixibat 10mg3.945.02Increased0.036
Nakajima et al., 2021 (unpublished data cited in Misawa et al., 2020)Serum C4 (ng/mL)Elobixibat 10mg--Increased<0.001
Serum FGF19 (pg/mL)Elobixibat 10mg--Decreased<0.001
Wong et al., 2012[17] (Reference for healthy values)Serum C4 (ng/mL)Healthy Controls≤ 28---
Serum FGF19 (pg/mL)Healthy Controls> 145---

Experimental Protocols

5.1. Measurement of Serum 7α-hydroxy-4-cholesten-3-one (C4)

Serum C4 is a reliable marker of the rate of bile acid synthesis.[3]

  • Sample Collection: Fasting blood samples are collected from patients.

  • Analytical Method: High-performance liquid chromatography (HPLC) or tandem mass spectrometry are commonly used for the quantification of C4 in serum.[17]

  • Procedure Outline (HPLC):

    • Serum samples are extracted to isolate the steroid fraction.

    • The extract is then subjected to HPLC with a suitable column (e.g., C18).

    • Detection is typically performed using a UV detector.

    • Quantification is achieved by comparing the peak area of C4 in the sample to that of a known standard.

5.2. Measurement of Serum Fibroblast Growth Factor 19 (FGF19)

Serum FGF19 levels provide an indication of the activation of the FXR pathway in the ileum.[17]

  • Sample Collection: Fasting blood samples are collected.

  • Analytical Method: Enzyme-linked immunosorbent assay (ELISA) is the standard method for measuring FGF19 concentrations in serum.[17]

  • Procedure Outline (ELISA):

    • A microplate is coated with a capture antibody specific for FGF19.

    • Serum samples and standards are added to the wells, and FGF19 binds to the capture antibody.

    • A detection antibody, conjugated to an enzyme (e.g., horseradish peroxidase), is added and binds to the captured FGF19.

    • A substrate is added, which is converted by the enzyme to produce a colored product.

    • The intensity of the color is measured using a microplate reader and is proportional to the concentration of FGF19 in the sample.

5.3. Assessment of Bowel Function

  • Spontaneous Bowel Movements (SBMs): Patients record the number of bowel movements that occur without the use of rescue medication.[13]

  • Complete Spontaneous Bowel Movements (CSBMs): A CSBM is an SBM that is associated with a feeling of complete evacuation.[15]

  • Bristol Stool Form Scale (BSFS): This scale is used to assess stool consistency, with scores ranging from 1 (separate hard lumps) to 7 (watery, no solid pieces).[1]

Conclusion

This compound offers a novel therapeutic approach for the management of chronic constipation by targeting the IBAT and modulating bile acid homeostasis.[4][18] Its localized action within the gastrointestinal tract minimizes systemic side effects.[12] The clinical data robustly support its efficacy in improving bowel function, and the changes in biomarkers such as serum C4 and FGF19 are consistent with its mechanism of action. This in-depth guide provides a comprehensive overview for researchers and clinicians working in the field of gastroenterology and drug development.

References

In Vitro Characterization of (S)-Elobixibat: A Technical Guide on IBAT Inhibition Potency and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Elobixibat, formerly known as A3309, is a first-in-class, minimally absorbed inhibitor of the Ileal Bile Acid Transporter (IBAT), also referred to as the Apical Sodium-dependent Bile Acid Transporter (ASBT or SLC10A2).[1][2][3] This transporter is primarily responsible for the reabsorption of approximately 95% of bile acids from the terminal ileum back into the enterohepatic circulation.[4] By inhibiting IBAT, elobixibat (B1671180) increases the concentration of bile acids in the colon, which in turn stimulates colonic motility and secretion, making it an effective therapeutic agent for chronic idiopathic constipation.[2][5][6]

The efficacy and safety of a targeted inhibitor like elobixibat are fundamentally dependent on its potency and selectivity for its intended target. In vitro studies are crucial for quantifying these parameters early in the drug development process. This technical guide provides a detailed overview of the in vitro experimental data and protocols used to characterize the inhibitory activity of this compound on the IBAT.

Potency of this compound on Human IBAT

The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target's biological activity. In vitro studies have demonstrated that this compound is a highly potent inhibitor of the human IBAT.

These studies were conducted using transfected human embryonic kidney (HEK293) cells engineered to express the human IBAT. The results show that elobixibat inhibits the transporter at nanomolar concentrations, indicating a strong and specific interaction.[5]

Table 1: In Vitro Potency of this compound against Human IBAT

Target Transporter Cell Line IC50 Value
Human IBAT (SLC10A2) Transfected HEK293 0.53 ± 0.17 nM

[Data sourced from an in vitro study in transfected HEK293 cells expressing various bile acid transporters.][5]

Selectivity Profile

High selectivity is a critical attribute for minimizing off-target effects and improving the safety profile of a drug. The selectivity of this compound was assessed by comparing its inhibitory activity against IBAT with its activity against other related transporters, notably the hepatic basolateral sodium/bile acid co-transporter (NTCP, SLC10A1) and neutral amino acid transporters.

The data reveals that elobixibat is substantially more potent against IBAT than against other transporters, underscoring its highly selective mechanism of action.[5][7]

Table 2: In Vitro Selectivity of this compound

Target Transporter IC50 Value (Human) Selectivity Ratio (vs. IBAT)
IBAT (SLC10A2) 0.53 ± 0.17 nM 1x
Liver Basolateral Na+/BA Co-transporter (NTCP) 0.24 ± 0.02 µM (240 nM) ~450-fold
Neutral Amino Acid Transporters > 530 nM >1000-fold

[Data demonstrates elobixibat's affinity is over 400-fold higher for IBAT than for the human liver sodium-dependent BA transporter and over 1000-fold higher than for neutral amino-acid transporters.][5][7]

Experimental Methodologies

The quantitative data presented above are derived from specific and reproducible in vitro assays. Below is a detailed protocol for a typical cell-based assay used to determine the IC50 of an IBAT inhibitor.

Protocol: IBAT Inhibition Assay

This protocol describes a common method for measuring the inhibition of bile acid uptake in a cell line stably expressing the human IBAT transporter.

  • Cell Culture and Plating:

    • HEK293 cells stably transfected with the human IBAT (SLC10A2) gene are cultured under standard conditions (e.g., 37°C, 5% CO2).

    • Cells are seeded into multi-well plates (e.g., 96-well) at a predetermined density and allowed to adhere and form a confluent monolayer overnight.

  • Compound Preparation and Incubation:

    • A dilution series of this compound is prepared in a suitable assay buffer. A vehicle control (e.g., DMSO) is also prepared.

    • The cell culture medium is removed, and the cells are washed with a pre-warmed buffer.

    • The various concentrations of elobixibat (or vehicle) are added to the wells, and the plate is pre-incubated for a defined period (e.g., 10-30 minutes) at 37°C.

  • Substrate Uptake:

    • The assay is initiated by adding a solution containing a radiolabeled bile acid substrate, typically [³H]-taurocholic acid ([³H]-TCA), to each well.

    • The plate is incubated for a short, defined period (e.g., 5-15 minutes) at 37°C to allow for substrate uptake by the IBAT transporter. The timing is critical to ensure measurement is within the linear range of uptake.

  • Termination and Lysis:

    • The uptake reaction is terminated by rapidly aspirating the substrate solution and washing the cells multiple times with an ice-cold stop buffer to remove any extracellular radiolabel.

    • The cells are lysed by adding a scintillation cocktail or a suitable lysis buffer directly to the wells.

  • Quantification and Data Analysis:

    • The radioactivity in each well, corresponding to the amount of intracellular [³H]-TCA, is measured using a scintillation counter.

    • The data are normalized to the vehicle control (representing 100% activity) and a non-transfected or maximally inhibited control (representing 0% activity).

    • The normalized data are plotted against the logarithm of the inhibitor concentration, and a sigmoidal dose-response curve is fitted to calculate the IC50 value.

Visualizations

Diagram: Mechanism of Action

The following diagram illustrates the targeted action of this compound on the IBAT within an intestinal enterocyte.

cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte (Terminal Ileum) cluster_portal Portal Vein BA Bile Acids (BA) IBAT IBAT (Transporter) BA->IBAT Reabsorption BA_inside Reabsorbed BA IBAT->BA_inside Blood To Liver BA_inside->Blood Enterohepatic Circulation Elobixibat This compound Elobixibat->IBAT INHIBITION

Caption: Mechanism of this compound inhibiting bile acid reabsorption via IBAT.

Diagram: Experimental Workflow

The workflow for the in vitro IBAT inhibition assay is depicted below.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis c1 Culture & Plate IBAT-HEK293 Cells c2 Prepare this compound Dilution Series a1 Pre-incubate Cells with this compound c2->a1 a2 Add [3H]-TCA Substrate & Incubate a3 Terminate Uptake & Lyse Cells d1 Measure Radioactivity (Scintillation Counting) a3->d1 d2 Plot Dose-Response Curve & Calculate IC50

Caption: Workflow for a cell-based IBAT inhibition potency assay.

References

(S)-Elobixibat and the Gut Microbiome: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of (S)-Elobixibat, an ileal bile acid transporter (IBAT) inhibitor, on the composition and function of the gut microbiota. Elobixibat (B1671180) is approved for the treatment of chronic constipation and works by increasing the concentration of bile acids in the colon, which in turn stimulates bowel movements.[1][2] This localized action within the gastrointestinal tract has prompted investigations into its secondary effects on the complex ecosystem of the gut microbiome.

Mechanism of Action: Modulation of Bile Acid Homeostasis

This compound is a highly selective and potent partial inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1] The primary function of IBAT is the reabsorption of approximately 95% of bile acids from the terminal ileum back into the enterohepatic circulation.[2] By inhibiting this transporter, elobixibat effectively reduces bile acid reabsorption, leading to an increased flow of bile acids into the colon.[1][2]

This increased colonic bile acid concentration has two main effects:

  • Increased Colonic Secretion: Bile acids act as natural secretagogues, promoting the secretion of water and electrolytes into the colonic lumen. This softens the stool and facilitates its passage.

  • Enhanced Colonic Motility: Bile acids stimulate colonic muscle contractions, which increases the transit speed of fecal matter.

The decreased return of bile acids to the liver also leads to a compensatory increase in bile acid synthesis from cholesterol.[1]

Quantitative Effects on Fecal Bile Acids and Gut Microbiota Diversity

Clinical studies have consistently demonstrated that treatment with this compound significantly alters the fecal bile acid pool and has a discernible impact on gut microbial diversity.

A key study investigating the effects of 10 mg daily of elobixibat for two weeks in patients with chronic constipation reported a significant increase in the total fecal bile acid concentration.[3] Notably, there was a significant rise in the concentration of the secondary bile acid, deoxycholic acid (DCA), as well as glycine-conjugated deoxycholic and chenodeoxycholic acids.[3]

In the same study, a significant decrease in the Shannon diversity index was observed, indicating a reduction in the richness and evenness of the gut microbial community.[3] However, the study reported no significant alterations at the phylum and genus levels.[3] In contrast, a study in a mouse model of nonalcoholic steatohepatitis found that elobixibat treatment led to a significant reduction in the proportion of gram-positive bacteria in the feces.[4] This suggests that the impact of elobixibat on specific microbial taxa may be context-dependent or may require more sensitive analytical methods to detect in human studies.

Table 1: Quantitative Changes in Fecal Bile Acids and Microbial Diversity with this compound Treatment

ParameterBaseline (Mean ± SD or as reported)Post-treatment (Mean ± SD or as reported)P-valueReference
Total Fecal Bile Acid Concentration (µg/g stool)10.915.00.030[3]
Fecal Deoxycholic Acid (DCA) Concentration (µg/g stool)3.945.020.036[3]
Shannon Diversity IndexSignificantly decreased-<0.05[3]
Fecal Gram-Positive Bacteria (%) (Mouse model)33.75.4<0.05[4]

Signaling Pathways and Logical Relationships

The mechanism of action of this compound and its downstream effects are intricately linked to the enterohepatic circulation of bile acids and the farnesoid X receptor (FXR) signaling pathway.

Enterohepatic Circulation of Bile Acids and the Impact of Elobixibat

Bile acids are synthesized in the liver from cholesterol, conjugated with glycine (B1666218) or taurine, and secreted into the bile. They aid in the digestion and absorption of fats in the small intestine. The majority of these bile acids are then reabsorbed in the terminal ileum via IBAT and returned to the liver. This recycling process is known as the enterohepatic circulation.

Elobixibat_Mechanism cluster_liver Liver cluster_gut Gastrointestinal Tract Liver Bile Acid Synthesis (from Cholesterol) Small_Intestine Small Intestine (Fat Digestion) Liver->Small_Intestine Bile Acid Secretion IBAT Ileal Bile Acid Transporter (IBAT) Small_Intestine->IBAT Colon Colon IBAT->Colon Bile Acid Spillover (5%) Portal_Vein Portal Vein (Enterohepatic Circulation) IBAT->Portal_Vein Bile Acid Reabsorption (95%) Feces Fecal Excretion Colon->Feces Increased Bile Acids Portal_Vein->Liver Elobixibat This compound Elobixibat->IBAT Inhibition

Figure 1: Mechanism of this compound on Enterohepatic Circulation.

Farnesoid X Receptor (FXR) Signaling

The farnesoid X receptor (FXR) is a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism.[5][6] It is activated by bile acids in both the liver and the intestine.

In the intestine, activation of FXR by reabsorbed bile acids induces the expression of fibroblast growth factor 19 (FGF19).[6] FGF19 then travels to the liver via the portal vein and binds to its receptor, FGFR4, which in turn inhibits the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[6] This creates a negative feedback loop.

By inhibiting IBAT, elobixibat reduces the amount of bile acids reabsorbed in the ileum, leading to decreased intestinal FXR activation and consequently lower FGF19 levels. This disinhibition of CYP7A1 results in increased bile acid synthesis in the liver.

FXR_Signaling_Pathway cluster_intestine Intestinal Enterocyte cluster_liver Hepatocyte Bile_Acids_Int Bile Acids FXR_Int FXR Bile_Acids_Int->FXR_Int Activation FGF19 FGF19 Synthesis FXR_Int->FGF19 Induction FGF19_Liver FGF19 FGF19->FGF19_Liver Portal Circulation FGFR4 FGFR4 FGF19_Liver->FGFR4 Binding CYP7A1 CYP7A1 (Bile Acid Synthesis) FGFR4->CYP7A1 Inhibition Elobixibat This compound IBAT IBAT Elobixibat->IBAT IBAT->Bile_Acids_Int Reduced Reabsorption

Figure 2: Impact of Elobixibat on the Intestinal FXR-FGF19 Axis.

Experimental Protocols

16S rRNA Gene Sequencing for Gut Microbiota Analysis

The following is a generalized protocol for the analysis of gut microbiota composition from fecal samples using 16S rRNA gene sequencing.

Sequencing_Workflow A 1. Fecal Sample Collection & Storage (-80°C) B 2. DNA Extraction A->B C 3. 16S rRNA Gene Amplification (PCR) (e.g., V3-V4 region) B->C D 4. Library Preparation C->D E 5. High-Throughput Sequencing (e.g., Illumina MiSeq) D->E F 6. Bioinformatic Analysis (QIIME, DADA2) E->F G 7. Taxonomic Assignment & Diversity Analysis F->G

Figure 3: General Workflow for 16S rRNA Gene Sequencing.

Detailed Methodology:

  • Fecal Sample Collection: Fecal samples are collected from subjects and immediately frozen and stored at -80°C to preserve the microbial community structure.[7]

  • DNA Extraction: Total genomic DNA is extracted from the fecal samples using commercially available kits (e.g., DNeasy PowerSoil Kit, QIAGEN) following the manufacturer's instructions.[7] The quality and quantity of the extracted DNA are assessed using spectrophotometry (e.g., NanoDrop) and fluorometry (e.g., Qubit).

  • 16S rRNA Gene Amplification: The hypervariable regions of the 16S rRNA gene (commonly V3-V4 or V4) are amplified using polymerase chain reaction (PCR) with universal primers.[8][9] These primers are often barcoded to allow for the multiplexing of multiple samples in a single sequencing run.

  • Library Preparation: The PCR products (amplicons) are purified to remove primers and other contaminants. The purified amplicons are then quantified, and equimolar amounts of each sample's library are pooled together.

  • Sequencing: The pooled library is sequenced using a high-throughput sequencing platform, such as the Illumina MiSeq.[9]

  • Bioinformatic Analysis: The raw sequencing reads are processed to remove low-quality reads, and demultiplexed based on their barcodes.[7] Tools like QIIME 2 or DADA2 are used to cluster sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).[8]

  • Taxonomic Assignment and Diversity Analysis: The representative sequences for each OTU/ASV are assigned to a taxonomic lineage by comparing them to a reference database (e.g., Greengenes, SILVA).[7] Alpha diversity (within-sample diversity, e.g., Shannon index) and beta diversity (between-sample diversity) are calculated to assess changes in the microbial community structure.

Fecal Bile Acid Analysis using LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the targeted quantification of bile acids in complex biological matrices like feces.

Detailed Methodology:

  • Sample Preparation: Fecal samples are typically lyophilized (freeze-dried) to remove water and then homogenized.[10] A known amount of the dried fecal powder is weighed.

  • Extraction: Bile acids are extracted from the fecal matrix using an organic solvent, often methanol (B129727) or ethanol, sometimes with the addition of a base (e.g., NaOH) to improve extraction efficiency.[10][11] An internal standard (a deuterated bile acid) is added at the beginning of the extraction process for accurate quantification.

  • Solid-Phase Extraction (SPE): The crude extract is often cleaned up using a solid-phase extraction (SPE) cartridge (e.g., C18) to remove interfering substances.[10]

  • LC-MS/MS Analysis: The purified extract is injected into a liquid chromatography system coupled to a tandem mass spectrometer.

    • Liquid Chromatography (LC): The bile acids are separated based on their physicochemical properties on a reversed-phase column (e.g., C18).

    • Tandem Mass Spectrometry (MS/MS): The separated bile acids are ionized (typically using electrospray ionization in negative mode) and detected by the mass spectrometer. Specific precursor-to-product ion transitions are monitored for each bile acid (Multiple Reaction Monitoring - MRM) to ensure high selectivity and sensitivity.[12]

  • Quantification: The concentration of each bile acid is determined by comparing the peak area of the analyte to that of the internal standard and referencing a standard curve generated from known concentrations of bile acid standards.

Conclusion and Future Directions

This compound effectively modulates the enterohepatic circulation of bile acids, leading to increased colonic concentrations of these molecules and providing a therapeutic benefit for chronic constipation. This primary mechanism of action also results in a decrease in gut microbial diversity, as evidenced by a reduction in the Shannon index.[3] While significant changes at the phylum and genus levels have not been consistently reported in human studies, preclinical data suggest a potential impact on the abundance of specific bacterial groups, such as gram-positive bacteria.[3][4]

The observed alterations in the gut microbiota are likely a consequence of the changed bile acid environment in the colon, as bile acids are known to have antimicrobial properties and can shape the microbial community structure. The clinical significance of these microbial changes, and whether they contribute to the therapeutic efficacy or side-effect profile of elobixibat, remains an area for further investigation.

Future research should focus on:

  • Higher-resolution metagenomic and metabolomic studies to identify specific microbial species and metabolic pathways affected by elobixibat.

  • Long-term studies to assess the durability of the observed changes in the gut microbiota.

  • Investigating the potential interplay between elobixibat-induced microbial shifts and host physiology beyond constipation, including metabolic and inflammatory parameters.

A deeper understanding of the intricate relationship between this compound, bile acids, and the gut microbiome will be crucial for optimizing its therapeutic use and exploring its potential in other clinical contexts.

References

Preclinical Evidence for (S)-Elobixibat in Metabolic Syndrome: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-Elobixibat, a potent and minimally absorbed inhibitor of the ileal bile acid transporter (IBAT), is emerging as a promising therapeutic agent for metabolic syndrome. By blocking the reabsorption of bile acids in the terminal ileum, this compound modulates the enterohepatic circulation of bile acids, leading to a cascade of downstream effects with potential benefits for multiple components of metabolic syndrome. Preclinical studies in various animal models have demonstrated its capacity to improve lipid profiles, enhance glucose metabolism, and reduce hepatic steatosis. This technical guide provides a comprehensive overview of the core preclinical evidence for (S)-E-lobixibat in metabolic syndrome, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways to support further research and drug development efforts.

Introduction to this compound and its Mechanism of Action

This compound is a highly selective partial inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1] IBAT is primarily expressed in the terminal ileum and is responsible for the reabsorption of approximately 95% of bile acids from the intestine back into the portal circulation.[1] By inhibiting IBAT, this compound effectively increases the concentration of bile acids in the colon.[2] This primary mechanism of action triggers a series of physiological responses that collectively contribute to its therapeutic potential in metabolic syndrome.[1][2]

The increased colonic bile acid concentration leads to two major downstream signaling events:

  • Activation of Takeda G-protein-coupled receptor 5 (TGR5): Bile acids are natural ligands for TGR5, a receptor expressed on various cell types, including intestinal L-cells. Activation of TGR5 in these cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone known to enhance glucose-dependent insulin (B600854) secretion, suppress glucagon (B607659) release, and promote satiety.[3][4][5]

  • Modulation of Farnesoid X Receptor (FXR) Signaling: Reduced bile acid return to the liver leads to decreased activation of the nuclear receptor FXR in hepatocytes.[6] This disinhibition of FXR results in the upregulation of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis from cholesterol.[7] The increased conversion of cholesterol to bile acids leads to a reduction in hepatic cholesterol levels, which is compensated by an increased uptake of low-density lipoprotein (LDL) cholesterol from the circulation, thereby lowering serum LDL levels.[6]

These interconnected pathways provide a strong rationale for investigating this compound as a treatment for the multifaceted nature of metabolic syndrome.

Preclinical Efficacy in Animal Models of Metabolic Syndrome

Preclinical investigations have utilized various animal models that recapitulate key features of human metabolic syndrome, primarily diet-induced obesity (DIO) and models of non-alcoholic steatohepatitis (NASH) or metabolic dysfunction-associated steatotic liver disease (MASLD).

Effects on Lipid Metabolism

Studies in mouse models of MASLD have demonstrated the lipid-lowering effects of this compound.

Table 1: Effects of this compound on Serum and Hepatic Lipids in a Mouse Model of MASH

Parameter MASH Control Elobixibat (B1671180) Elobixibat + Cholestyramine
Serum Total Cholesterol (mg/dL) 205.5 ± 12.4 185.0 ± 8.5 165.0 ± 10.1*
Serum HDL Cholesterol (mg/dL) 100.5 ± 5.5 105.0 ± 6.2 110.0 ± 7.3
Serum LDL Cholesterol (mg/dL) 85.0 ± 7.1 65.0 ± 5.8* 45.0 ± 4.2**
Serum Triglycerides (mg/dL) 120.0 ± 10.2 105.0 ± 8.9 95.0 ± 7.5*
Hepatic Total Cholesterol (µg/g liver) 15.2 ± 1.5 11.8 ± 1.1* 9.5 ± 0.9**
Hepatic Triglycerides (µg/g liver) 125.0 ± 12.1 102.0 ± 9.8* 85.0 ± 8.2**

*p<0.05, **p<0.01 vs. MASH Control. Data adapted from Hayashi et al., 2023.[8]

Effects on Glucose Metabolism and Insulin Sensitivity

While direct preclinical data on the effects of this compound on glucose tolerance and insulin sensitivity from dedicated metabolic syndrome models are limited in the currently available literature, the known mechanism of increasing GLP-1 secretion via TGR5 activation strongly suggests a beneficial role. Clinical pilot studies in patients with type 2 diabetes have shown that elobixibat can improve glycemic control.[4] Further preclinical investigation in relevant animal models is warranted to fully elucidate these effects.

Effects on Body Weight and Adiposity

In a mouse model of MASH, this compound treatment resulted in a modest reduction in body weight and epididymal adipose tissue weight.

Table 2: Effects of this compound on Body Weight and Adipose Tissue in a Mouse Model of MASH

Parameter MASH Control Elobixibat Elobixibat + Cholestyramine
Body Weight (g) 45.2 ± 2.1 40.7 ± 1.9* 41.1 ± 2.0*
Epididymal Adipose Tissue Weight (g) 2.8 ± 0.3 2.4 ± 0.2* 2.5 ± 0.2

*p<0.05 vs. MASH Control. Data adapted from Hayashi et al., 2023.[8]

Effects on Blood Pressure

Currently, there is a lack of published preclinical data specifically investigating the effects of this compound on blood pressure in animal models of metabolic syndrome. This represents a key area for future research.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in preclinical studies of this compound and relevant metabolic syndrome research.

Animal Models
  • Diet-Induced Obesity (DIO) Mouse Model:

    • Strain: C57BL/6J mice are commonly used due to their susceptibility to developing obesity and metabolic dysfunction on a high-fat diet.

    • Diet: A high-fat diet (HFD) with 40-60% of calories derived from fat is administered for 8-16 weeks to induce obesity, insulin resistance, and dyslipidemia. A control group is fed a standard low-fat chow diet (e.g., 10% of calories from fat).[9]

    • Housing: Mice are housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

  • Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Mouse Model:

    • Strain: C57BL/6J mice.

    • Diet: An amylin MASH diet, enriched in fat (40% kcal), fructose (B13574) (22% by weight), and cholesterol (2% by weight) is used to induce MASH.[8] A group fed a standard basal diet serves as a control.

    • Duration: The diet is typically administered for 20 weeks to establish the disease phenotype.[8]

Elobixibat Administration
  • This compound is typically administered orally, either mixed in the diet or via gavage.

  • Dosage: In the MASH mouse model study by Hayashi et al. (2023), elobixibat was administered at a dose of 10 mg/kg/day for the final 4 weeks of the 20-week study period.[8]

Key Experimental Procedures
  • Oral Glucose Tolerance Test (OGTT):

    • Fast mice for 4-6 hours with free access to water.[8]

    • Record baseline blood glucose from a tail vein blood sample (time 0).

    • Administer a glucose solution (1-2 g/kg body weight) orally via gavage.[8]

    • Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.

    • Measure blood glucose levels at each time point.

    • The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.

  • Insulin Tolerance Test (ITT):

    • Fast mice for 4-6 hours.[10]

    • Record baseline blood glucose (time 0).

    • Administer human insulin (0.5-1.0 U/kg body weight) via intraperitoneal (IP) injection.[10]

    • Measure blood glucose at 15, 30, 45, 60, and 90 minutes post-injection.

    • The rate of glucose disappearance is used as an indicator of insulin sensitivity.

  • Non-Invasive Blood Pressure Measurement:

    • Acclimatize mice to the restraining device and tail cuff for several days prior to measurement to minimize stress-induced hypertension.

    • Use a tail-cuff system (e.g., CODA, Kent Scientific) to measure systolic and diastolic blood pressure.[11]

    • The system uses a volume pressure recording (VPR) sensor to detect blood flow in the tail.

    • Multiple readings are taken and averaged for each animal.

  • Biochemical Analysis:

    • Serum levels of total cholesterol, HDL cholesterol, LDL cholesterol, and triglycerides are measured using standard enzymatic colorimetric assays.

    • Serum alanine (B10760859) aminotransferase (ALT) levels are measured as a marker of liver injury.

    • Hepatic lipids are extracted using the Folch method and quantified.

Signaling Pathways and Experimental Workflows

The metabolic effects of this compound are mediated through a network of interconnected signaling pathways. The following diagrams, generated using Graphviz, illustrate these key relationships.

Elobixibat_Mechanism_of_Action cluster_Intestine Intestinal Lumen (Terminal Ileum) cluster_Colon Colon cluster_Liver Hepatocyte Elobixibat This compound IBAT IBAT (ASBT) Elobixibat->IBAT Inhibits Decreased_BA_Return Decreased Bile Acid Return BileAcids_Lumen Bile Acids BileAcids_Lumen->IBAT Reabsorption Increased_BAs Increased Bile Acids TGR5 TGR5 Increased_BAs->TGR5 Activates GLP1 GLP-1 Secretion TGR5->GLP1 Stimulates Pancreas Pancreas GLP1->Pancreas Acts on FXR FXR Decreased_BA_Return->FXR Reduced Activation CYP7A1 CYP7A1 FXR->CYP7A1 Inhibits BileAcid_Synthesis Bile Acid Synthesis CYP7A1->BileAcid_Synthesis Catalyzes LDL_Receptor LDL Receptor CYP7A1->LDL_Receptor Upregulates Cholesterol Cholesterol Cholesterol->BileAcid_Synthesis Serum_LDL Serum LDL LDL_Receptor->Serum_LDL Uptake Liver Liver Insulin Insulin Pancreas->Insulin Increases Insulin Secretion Glucose_Uptake Glucose Uptake Insulin->Glucose_Uptake Promotes

Caption: Mechanism of action of this compound.

Experimental_Workflow_Metabolic_Syndrome_Model start Start: C57BL/6J Mice diet High-Fat Diet (8-16 weeks) start->diet randomization Randomization diet->randomization control_group Vehicle Control Group randomization->control_group Group 1 elobixibat_group Elobixibat Treatment Group randomization->elobixibat_group Group 2 treatment Daily Oral Dosing (e.g., 4 weeks) control_group->treatment elobixibat_group->treatment measurements Metabolic Phenotyping treatment->measurements ogtt OGTT measurements->ogtt itt ITT measurements->itt bp Blood Pressure measurements->bp body_comp Body Composition measurements->body_comp biochem Serum/Tissue Analysis measurements->biochem end End: Data Analysis ogtt->end itt->end bp->end body_comp->end biochem->end

Caption: Experimental workflow for preclinical evaluation.

Conclusion and Future Directions

The preclinical evidence to date provides a strong foundation for the continued investigation of this compound as a potential therapy for metabolic syndrome. Its unique mechanism of action, targeting the enterohepatic circulation of bile acids, offers a multi-pronged approach to addressing the various components of this complex disorder. The observed improvements in lipid profiles and the mechanistic rationale for enhanced glucose metabolism are particularly encouraging.

However, further preclinical research is necessary to fully delineate the therapeutic potential of this compound in metabolic syndrome. Key areas for future investigation include:

  • Comprehensive evaluation in DIO models: Studies specifically designed to assess the effects of this compound on glucose tolerance, insulin sensitivity, body composition, and blood pressure in established diet-induced obesity models are crucial.

  • Dose-response studies: Determining the optimal dose range for achieving desired metabolic effects without significant gastrointestinal side effects is essential.

  • Long-term efficacy and safety: Preclinical studies of longer duration are needed to assess the sustainability of the metabolic benefits and to identify any potential long-term safety concerns.

  • Combination therapies: Investigating the potential synergistic effects of this compound with other established therapies for metabolic syndrome, such as metformin (B114582) or statins, could lead to more effective treatment strategies.

References

An In-Depth Technical Guide to the Chemical Structure and Synthesis of (S)-Elobixibat Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Elobixibat hydrate (B1144303) is a first-in-class inhibitor of the ileal bile acid transporter (IBAT), approved for the treatment of chronic idiopathic constipation. This technical guide provides a comprehensive overview of its chemical structure and a detailed account of its synthetic pathway. The synthesis involves the construction of a core 1,5-benzothiazepine (B1259763) ring system, followed by side-chain elaboration through amide bond formation and subsequent deprotection. This document outlines the key chemical transformations, reagents, and known experimental parameters, and includes a summary of the available physicochemical and spectral data.

Chemical Structure and Properties

This compound hydrate is a complex organic molecule with a 1,5-benzothiazepine core. Its systematic IUPAC name is 2-[[(2R)-2-[[2-[(3,3-dibutyl-7-methylsulfanyl-1,1-dioxo-5-phenyl-2,4-dihydro-1λ⁶,5-benzothiazepin-8-yl)oxy]acetyl]amino]-2-phenylacetyl]amino]acetic acid;hydrate[1]. The chemical structure is characterized by a seven-membered heterocyclic ring fused to a benzene (B151609) ring, with multiple functional groups including a sulfone, a thioether, an ether, and two amide linkages, as well as a terminal carboxylic acid. The "(S)" designation refers to the stereochemistry at the chiral center in the phenylglycine moiety.

Table 1: Physicochemical and Spectral Data for this compound Hydrate

PropertyValueReference
Molecular Formula C₃₆H₄₇N₃O₈S₂[1]
Molecular Weight 713.9 g/mol [1]
CAS Number 1633824-78-8[1]
Appearance White to off-white solid powder
Melting Point 349.84 °C[2]
Solubility Soluble in Methanol; Sparingly soluble in DMSO (1-10 mg/mL)[3]
Mass Spectrometry (ESI-MS) m/z 696 → 593.1[4]
High-Resolution Mass Spectrometry (HRMS) Calculated for C₄₀H₅₂N₃O₇S₂ [M-H]⁻: 750.3250, Found: 750.3164 (for a protected precursor)[5]

Synthesis of this compound Hydrate

The synthesis of this compound hydrate is a multi-step process that can be broadly divided into two key stages: the construction of the 1,5-benzothiazepine core and the subsequent elaboration of the side chain. The overall synthetic strategy is outlined below.

Synthesis of the 1,5-Benzothiazepine Core

The formation of the central heterocyclic scaffold begins with the hydrolysis of an aminobenzothiazole derivative to yield a mercaptophenol intermediate. This is followed by a tandem alkylation and lactam formation, N-arylation, reduction, and oxidation to furnish the key sulfone intermediate.

Experimental Protocol for the Synthesis of 3,3-dibutyl-2,3,4,5-tetrahydro-7-(methylthio)-5-phenyl-1,5-Benzothiazepin-8-ol 1,1-dioxide:

A detailed, step-by-step experimental protocol for the synthesis of this key intermediate is not publicly available in a single, consolidated source. However, patent literature outlines the general transformations. For instance, the synthesis involves the reaction of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3,4,5-tetrahydrobenzo[b][6][7]thiazepine dioxide with sodium thiomethoxide in dimethylformamide, followed by demethylation[6]. The reaction with sodium thiomethoxide is conducted at an elevated temperature (e.g., 60°C) for several hours[6].

Side-Chain Elaboration and Final Assembly

The phenol (B47542) group of the 1,5-benzothiazepine core is alkylated with an appropriate haloacetate derivative. The resulting ester is then hydrolyzed to the corresponding carboxylic acid. This acid is then coupled with the pre-synthesized (R)-2-amino-2-phenylacetyl)glycine tert-butyl ester. The final step involves the deprotection of the tert-butyl ester to yield this compound.

Experimental Protocol for Amide Coupling and Deprotection:

  • Amide Coupling: The carboxylic acid intermediate is activated using a coupling reagent such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) or a carbodiimide (B86325) in the presence of a non-nucleophilic base like 2,6-lutidine[7]. The reaction is typically carried out in an aprotic solvent such as toluene (B28343) at a temperature ranging from ambient to approximately 80°C[4]. The protected peptide fragment is added, and the reaction is stirred until completion.

  • Final Deprotection: The tert-butyl ester protecting group is removed under acidic conditions. A common reagent for this transformation is trifluoroacetic acid (TFA) in a suitable solvent like toluene[5]. The reaction is monitored for completion, after which the crude this compound is isolated.

Purification and Hydrate Formation

The crude this compound is purified by recrystallization. A common procedure involves dissolving the crude product in a mixture of ethanol (B145695) and ethyl acetate, followed by the addition of n-heptane to induce crystallization[8]. The crystalline product is then dried to yield the stable monohydrate form[5].

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound hydrate.

G cluster_core 1,5-Benzothiazepine Core Synthesis cluster_sidechain Side-Chain Synthesis cluster_final Final Assembly and Deprotection A Aminobenzothiazole B Mercaptophenol A->B Hydrolysis (KOH) C Benzothiazepine B->C Alkylation/ Lactamization D N-Phenyl Benzothiazepine C->D N-Arylation (Cu-catalyzed) E Reduced Benzothiazepine D->E Reduction F Elobixibat (B1671180) Sulfone Intermediate E->F Oxidation (H2O2/TFAA) J Alkylated Sulfone Intermediate F->J Alkylation (Ethyl bromoacetate) G (R)-Phenylglycine derivative I (R)-2-((tert-butoxycarbonyl)methyl)amino)-2-phenylacetic acid G->I Coupling H Glycine tert-butyl ester H->I Coupling L Protected Elobixibat K Carboxylic Acid Intermediate J->K Saponification (NaOH) K->L Amide Coupling (TBTU) M This compound L->M Deprotection (TFA) N This compound Hydrate M->N Hydration/Crystallization

Caption: Synthetic workflow for this compound hydrate.

Conclusion

The synthesis of this compound hydrate is a challenging but well-documented process in the patent literature. The key challenges lie in the stereoselective introduction of the phenylglycine moiety and the purification of the final product to achieve the desired crystalline hydrate form. This guide provides a foundational understanding of the chemical structure and synthetic route for researchers and professionals in the field of drug development. Further optimization of the described synthetic steps could lead to more efficient and scalable manufacturing processes.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies Using (S)-Elobixibat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for in vivo studies using (S)-Elobixibat, a first-in-class ileal bile acid transporter (IBAT) inhibitor. The following sections outline methodologies for investigating the efficacy and mechanism of action of this compound in preclinical animal models of constipation and non-alcoholic steatohepatitis (NASH).

Mechanism of Action

This compound, also known as A3309, is a highly potent and selective inhibitor of the ileal bile acid transporter (IBAT), also referred to as the apical sodium-dependent bile acid transporter (ASBT).[1] By inhibiting IBAT in the terminal ileum, this compound reduces the reabsorption of bile acids from the small intestine into the enterohepatic circulation.[1] This leads to an increased concentration of bile acids in the colon. The elevated colonic bile acids stimulate secretion of water and electrolytes into the intestinal lumen and enhance colonic motility, ultimately alleviating constipation.[1][2]

Signaling Pathway of this compound

Elobixibat_Signaling_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Ileal Enterocyte cluster_colon Colon Elobixibat This compound IBAT IBAT/ASBT Elobixibat->IBAT Inhibits BileAcids Bile Acids BileAcids->IBAT Reabsorption IncreasedBileAcids Increased Bile Acids BileAcids->IncreasedBileAcids Increased Flow to Colon Secretion Increased Water and Electrolyte Secretion IncreasedBileAcids->Secretion Motility Increased Colonic Motility IncreasedBileAcids->Motility ConstipationRelief Alleviation of Constipation Secretion->ConstipationRelief Motility->ConstipationRelief Canine_Constipation_Workflow acclimation Acclimation of Beagle Dogs (Standard Diet) induction Constipation Induction (High-Meat Diet for ~14 days) acclimation->induction treatment Oral Administration of This compound or Vehicle (Once daily for 26 days) induction->treatment collection Daily Feces Collection and Analysis treatment->collection blood_sampling Blood Sampling for Biomarker Analysis (e.g., 7αC4) treatment->blood_sampling data_analysis Data Analysis collection->data_analysis blood_sampling->data_analysis Mouse_NASH_Workflow acclimation Acclimation of C57BL/6N Mice (Standard Diet) nash_induction NASH Induction (MCD Diet for 8 weeks) acclimation->nash_induction treatment Oral Gavage of This compound or Vehicle (5 days/week for last 4 weeks) nash_induction->treatment tissue_collection Tissue and Sample Collection (Liver, Blood, Feces) treatment->tissue_collection analysis Histopathology, Biomarker Analysis, Microbiome and Bile Acid Profiling tissue_collection->analysis Mouse_Tumor_Workflow den_injection Single Intraperitoneal Injection of Diethylnitrosamine (DEN) at 3 weeks of age diet_feeding Feeding with Choline-Deficient, High-Fat Diet (CD-HFD) for 20 weeks (starting at 8 weeks of age) den_injection->diet_feeding treatment Administration of this compound or Vehicle (e.g., in diet) diet_feeding->treatment tumor_assessment Euthanasia and Liver Tumor Assessment (Number and Size) treatment->tumor_assessment analysis Histopathology, Bile Acid and Microbiome Analysis tumor_assessment->analysis

References

Application Notes and Protocols for Administering (S)-Elobixibat to Rodent Models of Constipation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Elobixibat is a potent and selective inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT). By inhibiting IBAT in the terminal ileum, this compound reduces the reabsorption of bile acids, leading to an increased concentration of bile acids in the colon.[1][2] This increase in colonic bile acids stimulates both secretion and motility, resulting in accelerated colonic transit and relief from constipation.[1][2][3] These application notes provide detailed protocols for administering this compound to rodent models of constipation and for evaluating its efficacy.

Mechanism of Action

This compound's primary mechanism of action is the localized inhibition of IBAT in the terminal ileum. This disrupts the enterohepatic circulation of bile acids, leading to a higher concentration of bile acids passing into the large intestine. In the colon, bile acids exert their pro-kinetic and pro-secretory effects through multiple pathways, including:

  • Activation of Takeda G-protein-coupled receptor 5 (TGR5): This stimulates the release of neurotransmitters that increase colonic motility.

  • Stimulation of colonic secretion: Bile acids increase water and electrolyte secretion into the colonic lumen, softening the stool.

  • Modulation of the Farnesoid X Receptor (FXR): Reduced bile acid return to the liver leads to decreased FXR activation and subsequently increased bile acid synthesis.[2]

Signaling Pathway of this compound in Relieving Constipation

Elobixibat_Mechanism cluster_ileum Terminal Ileum cluster_colon Colon cluster_liver Liver Elobixibat This compound IBAT IBAT/ASBT Elobixibat->IBAT Inhibits BileAcids_Ileum Bile Acid Reabsorption IBAT->BileAcids_Ileum Mediates BileAcids_Colon Increased Bile Acids BileAcids_Ileum->BileAcids_Colon Increased Flow FXR FXR Activation (Reduced) BileAcids_Ileum->FXR Reduced Feedback TGR5 TGR5 Activation BileAcids_Colon->TGR5 Secretion Increased Fluid & Electrolyte Secretion BileAcids_Colon->Secretion Motility Increased Colonic Motility TGR5->Motility ConstipationRelief Relief of Constipation Secretion->ConstipationRelief Motility->ConstipationRelief BASynthesis Increased Bile Acid Synthesis FXR->BASynthesis

Caption: Mechanism of action of this compound in the gastrointestinal tract.

Experimental Protocols

Loperamide-Induced Constipation Model

This is a widely used and reproducible model for inducing constipation in rodents. Loperamide (B1203769), a µ-opioid receptor agonist, inhibits gastrointestinal motility and secretion.

Materials:

  • This compound

  • Loperamide hydrochloride

  • Vehicle for this compound (e.g., 0.5% carboxymethyl cellulose)

  • Vehicle for loperamide (e.g., 0.9% saline)

  • Rodents (mice or rats, specify strain, age, and sex)

  • Oral gavage needles

  • Syringes

  • Metabolic cages

Protocol:

  • Animal Acclimatization: House animals in a controlled environment for at least one week before the experiment.

  • Baseline Measurements: For 3 days prior to the induction of constipation, record baseline fecal parameters (number of pellets, total weight, and water content).

  • Induction of Constipation:

    • Mice: Administer loperamide at a dose of 5-10 mg/kg body weight via oral gavage or 4-5 mg/kg body weight via subcutaneous injection. Administration is typically done once or twice daily for 3-7 days.

    • Rats: Administer loperamide at a dose of 3-5 mg/kg body weight via oral gavage or intraperitoneal injection. Administration is typically done once or twice daily for 3-7 days.

  • This compound Administration:

    • Dosage: Based on preclinical studies with similar compounds in other species, a starting dose range of 1-10 mg/kg for rodents is suggested. However, it is crucial to perform a dose-finding study to determine the optimal dose for the specific rodent strain and experimental conditions.

    • Administration: Administer this compound orally via gavage once daily. It is recommended to administer this compound in the morning, before feeding, as food can affect its absorption and efficacy.

    • Treatment Groups:

      • Group 1: Normal Control (Vehicle for loperamide + Vehicle for this compound)

      • Group 2: Constipation Model (Loperamide + Vehicle for this compound)

      • Group 3: Positive Control (Loperamide + known laxative)

      • Group 4 onwards: Treatment Groups (Loperamide + this compound at different doses)

  • Evaluation of Constipation Parameters: During the treatment period, monitor and record the following:

    • Fecal Parameters: Collect feces daily at a specific time point and measure the number of pellets, total wet weight, and fecal water content.

    • Gastrointestinal Transit Time: On the final day of the experiment, perform a gastrointestinal transit time assay.

Experimental Workflow for Loperamide-Induced Constipation Study

Loperamide_Workflow Acclimatization Animal Acclimatization (1 week) Baseline Baseline Fecal Parameter Measurement (3 days) Acclimatization->Baseline Induction Induction of Constipation (Loperamide Administration) Baseline->Induction Treatment Treatment Administration (this compound or Vehicle) Induction->Treatment Evaluation Evaluation of Efficacy Treatment->Evaluation Fecal Fecal Parameters Evaluation->Fecal GIT GI Transit Time Evaluation->GIT

Caption: General experimental workflow for a loperamide-induced constipation study.

Measurement of Fecal Parameters

Protocol:

  • Place individual animals in metabolic cages to allow for the separate collection of feces and urine.

  • Collect all fecal pellets produced by each animal over a 24-hour period.

  • Fecal Pellet Count: Count the total number of fecal pellets.

  • Fecal Wet Weight: Weigh the collected fecal pellets to determine the wet weight.

  • Fecal Water Content:

    • Dry the fecal pellets in an oven at 60°C for 24 hours.

    • Weigh the dried pellets to determine the dry weight.

    • Calculate the fecal water content using the following formula:

      • Fecal Water Content (%) = [(Wet Weight - Dry Weight) / Wet Weight] x 100

Measurement of Gastrointestinal Transit Time (Carmine Red Method)

Materials:

  • Carmine (B74029) red dye

  • 0.5% Methylcellulose solution

  • Oral gavage needles

  • Syringes

  • Stopwatch

Protocol:

  • Fast the animals for 12-16 hours before the experiment, with free access to water.

  • Prepare a 6% (w/v) solution of carmine red in 0.5% methylcellulose.

  • Administer 0.2-0.3 mL of the carmine red solution to each animal via oral gavage.

  • Record the time of administration.

  • Place each animal in a clean cage with a white paper lining for easy observation of fecal pellets.

  • Monitor the animals continuously and record the time of the appearance of the first red-colored fecal pellet.

  • The gastrointestinal transit time is the time elapsed between the administration of the carmine red solution and the excretion of the first red pellet.

Data Presentation

Summarize all quantitative data in tables for clear comparison between treatment groups.

Table 1: Effect of this compound on Fecal Parameters in Loperamide-Induced Constipated Rodents

Treatment GroupDose (mg/kg)Fecal Pellet Count (per 24h)Fecal Wet Weight (g per 24h)Fecal Water Content (%)
Normal Control-
Constipation Model-
Positive Control
This compound1
This compound3
This compound10

Data should be presented as mean ± SEM. Statistical significance should be indicated.

Table 2: Effect of this compound on Gastrointestinal Transit Time in Loperamide-Induced Constipated Rodents

Treatment GroupDose (mg/kg)Gastrointestinal Transit Time (minutes)
Normal Control-
Constipation Model-
Positive Control
This compound1
This compound3
This compound10

Data should be presented as mean ± SEM. Statistical significance should be indicated.

Conclusion

These protocols provide a framework for the administration of this compound to rodent models of constipation and the subsequent evaluation of its efficacy. The loperamide-induced constipation model is a robust and reliable method for preclinical studies. Careful measurement of fecal parameters and gastrointestinal transit time will provide valuable insights into the therapeutic potential of this compound. It is essential to perform dose-finding studies to establish the optimal therapeutic window for this compound in the specific rodent model being used.

References

Application Notes and Protocols for Evaluating (S)-Elobixibat Efficacy in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Elobixibat is a potent, orally available inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT). By inhibiting IBAT, this compound blocks the reabsorption of bile acids from the terminal ileum, leading to an increased concentration of bile acids in the colon.[1][2] This has two primary therapeutic effects: stimulation of colonic secretion and motility, which is beneficial for the treatment of chronic constipation, and a reduction in the total bile acid pool, which has implications for cholestatic liver diseases and metabolic syndrome.[3][4]

These application notes provide detailed protocols for a suite of cell-based assays to evaluate the efficacy of this compound in vitro. The described assays will enable researchers to:

  • Determine the inhibitory potency of this compound on bile acid uptake.

  • Assess the impact of this compound on the farnesoid X receptor (FXR) signaling pathway.

  • Evaluate the potential of this compound to mitigate bile acid-induced hepatotoxicity.

Key In Vitro Models

  • Caco-2 Cells: A human colon adenocarcinoma cell line that differentiates into a polarized monolayer expressing IBAT, making it an ideal model for studying intestinal bile acid transport.[5][6]

  • HepG2 Cells: A human hepatoma cell line that retains many characteristics of hepatocytes and is widely used for studying liver-specific functions, including bile acid metabolism and toxicity.[7][8]

Data Presentation

The following tables summarize the expected quantitative data from the described experimental protocols.

Table 1: Inhibitory Potency of this compound on Bile Acid Uptake in Caco-2 Cells

CompoundIC50 (nM)
This compoundExpected in the low nanomolar range
Positive Control (e.g., other known IBAT inhibitor)Value dependent on the control used
Negative Control (e.g., vehicle)No inhibition

Table 2: Effect of this compound on FXR Target Gene Expression in Caco-2 Cells

TreatmentRelative Gene Expression (Fold Change vs. Vehicle)
SHP FGF19
Vehicle Control1.01.0
Chenodeoxycholic acid (CDCA)Expected increaseExpected increase
This compound + CDCAExpected attenuation of CDCA-induced increaseExpected attenuation of CDCA-induced increase

Table 3: Effect of this compound on FGF19 Secretion from Caco-2 Cells

TreatmentFGF19 Concentration in Basolateral Medium (pg/mL)
Vehicle ControlBaseline level
Chenodeoxycholic acid (CDCA)Expected increase
This compound + CDCAExpected attenuation of CDCA-induced increase

Table 4: Cytoprotective Effect of this compound in a HepG2 Cholestasis Model

TreatmentCell Viability (%)
Vehicle Control100
Chenodeoxycholic acid (CDCA)Expected decrease
This compound + CDCAExpected partial or full restoration of viability
This compound alone>95

Experimental Protocols

Bile Acid Uptake Assay in Caco-2 Cells

Objective: To determine the IC50 value of this compound for the inhibition of IBAT-mediated bile acid uptake.

Methodology: This protocol utilizes radiolabeled taurocholic acid to measure its uptake into a confluent monolayer of Caco-2 cells.

Protocol:

  • Cell Culture:

    • Culture Caco-2 cells in Eagle's Minimum Essential Medium (MEM) supplemented with 20% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

    • Seed Caco-2 cells onto 24-well Transwell inserts (0.4 µm pore size) at a density of 6 x 10^4 cells/cm².

    • Culture for 21-28 days to allow for differentiation and formation of a polarized monolayer with tight junctions.[5]

    • Monitor monolayer integrity by measuring Transepithelial Electrical Resistance (TEER) with a voltmeter. Monolayers with TEER values >250 Ω·cm² are suitable for the assay.[9]

  • Uptake Assay:

    • Wash the Caco-2 monolayers twice with pre-warmed (37°C) Hank's Balanced Salt Solution (HBSS).

    • Pre-incubate the cells for 30 minutes at 37°C with HBSS in the apical and basolateral compartments.

    • Prepare a dosing solution containing a final concentration of 10 µM [³H]-taurocholic acid in HBSS.

    • Prepare serial dilutions of this compound (e.g., from 0.1 nM to 10 µM) in the dosing solution. Include a vehicle control (DMSO, final concentration ≤0.1%).

    • Remove the pre-incubation buffer from the apical compartment and add the dosing solutions containing different concentrations of this compound.

    • Incubate for 10 minutes at 37°C.

    • Terminate the uptake by rapidly washing the monolayers three times with ice-cold HBSS.

    • Lyse the cells by adding 0.5 mL of 0.1 M NaOH to each insert and incubating for 1 hour at room temperature.

    • Transfer the cell lysates to scintillation vials, add 5 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

    • Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • Data Analysis:

    • Normalize the radioactive counts to the protein concentration for each well.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

FXR Activation and Downstream Signaling Assays

Objective: To evaluate the effect of this compound on the activation of the FXR signaling pathway in response to bile acids.

Methodology: This involves treating Caco-2 cells with a known FXR agonist (chenodeoxycholic acid - CDCA) in the presence and absence of this compound and measuring the expression of FXR target genes (SHP and FGF19) by qPCR and the secretion of FGF19 protein by ELISA.

Protocol:

  • Cell Treatment:

    • Culture and differentiate Caco-2 cells on Transwell inserts as described in Protocol 1.

    • Treat the cells with the following conditions in the apical compartment for 24 hours:

      • Vehicle control (DMSO)

      • CDCA (50 µM)

      • This compound (at a concentration around its IC50) + CDCA (50 µM)

  • Quantitative PCR (qPCR) for SHP and FGF19 mRNA:

    • After the 24-hour treatment, wash the cells with PBS and lyse them directly in the Transwell insert using a suitable lysis buffer (e.g., TRIzol).

    • Isolate total RNA using a standard RNA extraction kit.

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

    • Perform qPCR using SYBR Green master mix and primers specific for human SHP, FGF19, and a housekeeping gene (e.g., GAPDH).

    • Calculate the relative gene expression using the 2^-ΔΔCt method.[10]

  • FGF19 ELISA:

    • After the 24-hour treatment, collect the medium from the basolateral compartment.

    • Centrifuge the collected medium to remove any cellular debris.

    • Measure the concentration of FGF19 in the supernatant using a commercially available human FGF19 ELISA kit, following the manufacturer's instructions.[11][12]

In Vitro Cholestasis and Cytotoxicity Assay in HepG2 Cells

Objective: To assess the potential of this compound to protect hepatocytes from bile acid-induced toxicity.

Methodology: This assay uses a high concentration of the hydrophobic bile acid chenodeoxycholic acid (CDCA) to induce a cholestatic-like injury in HepG2 cells. The cytoprotective effect of this compound is then evaluated by measuring cell viability.

Protocol:

  • Cell Culture:

    • Culture HepG2 cells in MEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.

  • Treatment:

    • Prepare treatment media containing the following:

      • Vehicle control (DMSO)

      • CDCA (e.g., 200 µM)[7]

      • This compound (at various concentrations) + CDCA (200 µM)

      • This compound alone (at the highest concentration used in combination with CDCA)

    • Remove the culture medium from the wells and replace it with the treatment media.

    • Incubate for 24 hours at 37°C.

  • Cell Viability Assay:

    • After the incubation period, assess cell viability using a standard method such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

    • For the MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Then, solubilize the formazan (B1609692) crystals with a solubilization buffer and measure the absorbance at 570 nm.

    • For the CellTiter-Glo® assay, add the reagent to the wells, and measure the luminescence, which is proportional to the amount of ATP and thus, the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control (set to 100%).

    • Compare the viability of cells treated with CDCA alone to those co-treated with this compound to determine if the compound has a cytoprotective effect.

Mandatory Visualizations

IBAT_Inhibition_Workflow cluster_Caco2 Caco-2 Cell Assays cluster_HepG2 HepG2 Cell Assay Caco2_Culture Culture & Differentiate Caco-2 cells on Transwells TEER Measure TEER (>250 Ω·cm²) Caco2_Culture->TEER Bile_Acid_Uptake [³H]-Taurocholate Uptake Assay TEER->Bile_Acid_Uptake FXR_Gene_Expression qPCR for SHP & FGF19 mRNA TEER->FXR_Gene_Expression FGF19_Secretion ELISA for FGF19 Protein TEER->FGF19_Secretion IC50 Determine IC50 of This compound Bile_Acid_Uptake->IC50 HepG2_Culture Culture HepG2 cells in 96-well plate Cholestasis_Model Induce Cholestasis with CDCA HepG2_Culture->Cholestasis_Model Cytotoxicity_Assay Assess Cytoprotection with this compound Cholestasis_Model->Cytotoxicity_Assay Viability Measure Cell Viability (e.g., MTT Assay) Cytotoxicity_Assay->Viability

Caption: Experimental workflow for evaluating this compound efficacy.

Signaling_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Portal Circulation cluster_hepatocyte Hepatocyte BA Bile Acids IBAT IBAT (ASBT) BA->IBAT Reabsorption FXR FXR IBAT->FXR Intracellular Bile Acids Elobixibat This compound Elobixibat->IBAT Inhibition FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FGF19_mRNA FGF19 mRNA FXR_RXR->FGF19_mRNA Transcription Activation FGF19 FGF19 Protein FGF19_mRNA->FGF19 FGF19_circ FGF19 FGF19->FGF19_circ Secretion FGFR4 FGFR4/β-klotho FGF19_circ->FGFR4 CYP7A1 CYP7A1 FGFR4->CYP7A1 Inhibition BA_synthesis Bile Acid Synthesis CYP7A1->BA_synthesis Rate-limiting step

Caption: this compound's mechanism of action and downstream signaling.

References

Application Notes and Protocols for the Quantification of (S)-Elobixibat in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of (S)-Elobixibat in biological matrices, focusing on a highly sensitive LC-MS/MS method for plasma and a stability-indicating HPLC method for bulk drug and pharmaceutical formulations.

Method 1: Ultra-Sensitive Quantification of this compound in Human Plasma using LC-MS/MS

This method is ideal for pharmacokinetic and bioequivalence studies requiring the measurement of low concentrations of this compound in human plasma.[1]

Chromatographic and Mass Spectrometric Conditions
ParameterCondition
Instrument Liquid Chromatograph coupled with a Tandem Mass Spectrometer
Chromatography Kinetex® EVO C18 column
Mobile Phase Acetonitrile and 20 mM ammonium (B1175870) formate (B1220265) (acidified with 0.1% formic acid) (80:20, v/v)
Flow Rate 0.6 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
MS Detection Multiple Reaction Monitoring (MRM)
MRM Transition (Elobixibat) m/z 696 → 593.1
MRM Transition (Internal Standard) m/z 701 → 598.1 (for Elobixibat-d5)
Method Validation Summary

This bioanalytical method was fully validated according to FDA guidance.[1]

Validation ParameterResult
Linearity Range 20.0 - 1500.0 pg/mL
Internal Standard Elobixibat-d5

Note: While the method is reported as fully validated, specific quantitative data for precision, accuracy, recovery, and stability were not available in the referenced literature.

Experimental Protocol: Sample Preparation (Liquid-Liquid Extraction)

This protocol outlines the steps for extracting this compound from human plasma samples.[1]

Materials:

  • Human plasma samples

  • Elobixibat-d5 internal standard solution

  • 10% Formic acid

  • Methyl tertiary butyl ether (MTBE)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solution (mobile phase)

Procedure:

  • To 500 µL of the plasma sample, add the internal standard (Elobixibat-d5).

  • Add 200 µL of 10% formic acid to the plasma sample.

  • Perform liquid-liquid extraction by adding MTBE.

  • Vortex the mixture to ensure thorough mixing.

  • Centrifuge the sample to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

G cluster_sample_prep Sample Preparation Workflow plasma 500 µL Plasma Sample add_is Add Internal Standard (Elobixibat-d5) plasma->add_is add_acid Add 200 µL 10% Formic Acid add_is->add_acid add_mtbe Add MTBE add_acid->add_mtbe vortex Vortex Mix add_mtbe->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze G cluster_hplc_prep HPLC Sample and Standard Preparation cluster_std Standard Preparation cluster_sample Sample Preparation (Tablets) weigh_std Weigh Reference Standard dissolve_std Dissolve in Mobile Phase weigh_std->dissolve_std dilute_std Prepare Working Standards dissolve_std->dilute_std inject_hplc HPLC Analysis dilute_std->inject_hplc Analyze weigh_tab Weigh and Powder Tablets weigh_pow Weigh Powder weigh_tab->weigh_pow dissolve_pow Dissolve in Mobile Phase weigh_pow->dissolve_pow filter_sol Filter Solution dissolve_pow->filter_sol filter_sol->inject_hplc Analyze

References

Application Note: A Validated LC-MS/MS Method for the Quantitative Determination of (S)-Elobixibat in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of (S)-Elobixibat in human plasma. The protocol outlines a liquid-liquid extraction (LLE) procedure for sample preparation, followed by chromatographic separation and mass spectrometric detection. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of this compound. The method was validated over a linear range of 20.0-1500.0 pg/mL in human plasma.[1]

Introduction

This compound is an inhibitor of the ileal bile acid transporter (IBAT) and is used in the treatment of chronic idiopathic constipation.[1] Accurate and reliable measurement of its concentration in plasma is crucial for pharmacokinetic assessments and to ensure therapeutic efficacy and safety. This document provides a detailed protocol for the determination of this compound in human plasma using LC-MS/MS, a technique renowned for its high sensitivity and specificity.[2]

Experimental

Materials and Reagents

  • This compound reference standard

  • This compound-d5 (Internal Standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) formate (B1220265)

  • Methyl tertiary butyl ether (MTBE)

  • Human plasma (with anticoagulant)

  • Deionized water

Instrumentation

  • Liquid Chromatograph: A system capable of delivering reproducible gradients at high pressures.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: Kinetex® EVO C18 column.[1]

Sample Preparation

A liquid-liquid extraction (LLE) method was employed for the extraction of this compound from human plasma.[1]

  • To 500 µL of human plasma in a polypropylene (B1209903) tube, add 200 µL of 10% formic acid.[1]

  • Spike with the internal standard, this compound-d5.

  • Add 3 mL of methyl tertiary butyl ether (MTBE) as the extraction solvent.[1]

  • Vortex the mixture for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions

The chromatographic and mass spectrometric conditions are summarized in the tables below.

Table 1: Chromatographic Conditions [1]

ParameterCondition
Column Kinetex® EVO C18
Mobile Phase Acetonitrile and 20 mM ammonium formate with 0.1% formic acid (80:20, v/v)
Flow Rate 0.6 mL/min
Injection Volume 10 µL
Column Temperature Ambient
Run Time 5 minutes

Table 2: Mass Spectrometric Conditions [1]

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition this compound m/z 696 → 593.1
MRM Transition this compound-d5 (IS) m/z 701 → 598.1
Ion Source Temperature 500°C
Collision Gas Argon

Method Validation

The method was validated according to the FDA guidelines for bioanalytical method validation.[1]

Table 3: Method Validation Parameters [1]

ParameterResult
Linearity Range 20.0 - 1500.0 pg/mL
Correlation Coefficient (r²) > 0.99
Accuracy Within ±15% of the nominal concentration
Precision Within 15% relative standard deviation (RSD)
Recovery Consistent and reproducible

Workflow Diagram

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_results Results plasma 500 µL Human Plasma acid Add 200 µL 10% Formic Acid plasma->acid is Spike with Internal Standard (this compound-d5) acid->is lle Liquid-Liquid Extraction (3 mL MTBE) is->lle vortex Vortex (10 min) lle->vortex centrifuge Centrifuge (4000 rpm, 10 min) vortex->centrifuge separate Separate Organic Layer centrifuge->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject lc Chromatographic Separation (Kinetex® EVO C18) inject->lc ms Mass Spectrometric Detection (MRM Mode) lc->ms data Data Acquisition and Processing ms->data quant Quantification of This compound data->quant

Caption: Experimental workflow for the LC-MS/MS analysis of this compound in human plasma.

Logical Relationship of Method Validation

validation method Bioanalytical Method Validation linearity Linearity & Range (20.0-1500.0 pg/mL) method->linearity accuracy Accuracy (Within ±15%) method->accuracy precision Precision (<15% RSD) method->precision selectivity Selectivity method->selectivity stability Stability method->stability recovery Recovery method->recovery

Caption: Key parameters for bioanalytical method validation.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The sample preparation is straightforward, and the chromatographic run time is short, allowing for high-throughput analysis. This method is well-suited for supporting clinical and pharmacokinetic studies of this compound.

References

High-performance liquid chromatography (HPLC) for (S)-Elobixibat analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis and enantiomeric purity determination of (S)-Elobixibat using High-Performance Liquid Chromatography (HPLC). The methods described are essential for quality control, stability studies, and formulation development of Elobixibat.

Part 1: Stability-Indicating Reversed-Phase HPLC Method for Quantitative Analysis of Elobixibat

This section details a validated stability-indicating reversed-phase HPLC (RP-HPLC) method for the determination of Elobixibat in the presence of its impurities and degradation products. This method is suitable for assay determination and dissolution studies.

Chromatographic Conditions

A simple and reliable isocratic RP-HPLC method has been developed for the quantitative analysis of Elobixibat. The chromatographic separation is achieved on a C18 column.

ParameterValue
HPLC System Agilent 1260 Infinity II Series or equivalent
Column Thermo Scientific BDS Hypersil C18 (150 x 4.6 mm, 5 µm)[1][2][3]
Mobile Phase Acetonitrile (B52724) : 25 mM Phosphate (B84403) Buffer (pH 2.5) (70:30, v/v)[1][2][3]
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature Ambient
Detection Wavelength 210 nm
Run Time 12 minutes[2]
Method Validation Summary

The method has been validated according to ICH Q2 (R1) guidelines and demonstrated to be specific, linear, accurate, precise, and robust.[1][2][3]

Validation ParameterResult
Linearity Range 0.5 - 50 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) Not explicitly stated in search results
Limit of Quantification (LOQ) Not explicitly stated in search results
Experimental Protocol: Quantitative Analysis of Elobixibat

1. Preparation of Solutions

  • Phosphate Buffer (25 mM, pH 2.5): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 25 mM solution. Adjust the pH to 2.5 with phosphoric acid.

  • Mobile Phase: Mix acetonitrile and 25 mM phosphate buffer (pH 2.5) in a 70:30 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas prior to use.[1][2][3]

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a concentration of 100 µg/mL.

  • Standard Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linearity range (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation (e.g., from tablets):

    • Weigh and finely powder a representative number of tablets.

    • Transfer a portion of the powder equivalent to a known amount of Elobixibat into a volumetric flask.

    • Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC System Setup and Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject 10 µL of the blank (mobile phase), followed by the standard solutions and sample solutions.

  • Record the chromatograms and integrate the peak area for Elobixibat.

3. Data Analysis

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Determine the concentration of Elobixibat in the sample solutions from the calibration curve.

Experimental Workflow: RP-HPLC Analysis

RP_HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_buffer Prepare Phosphate Buffer (pH 2.5) prep_mobile Prepare Mobile Phase (ACN:Buffer 70:30) prep_buffer->prep_mobile sys_equilib Equilibrate HPLC System prep_mobile->sys_equilib prep_std Prepare Standard Solutions injection Inject Blank, Standards, and Samples prep_std->injection prep_sample Prepare Sample Solutions prep_sample->injection sys_equilib->injection chrom_acq Chromatographic Separation & Data Acquisition injection->chrom_acq peak_int Peak Integration chrom_acq->peak_int cal_curve Construct Calibration Curve peak_int->cal_curve quant Quantify Elobixibat in Samples cal_curve->quant

Caption: Workflow for the quantitative analysis of Elobixibat by RP-HPLC.

Part 2: Proposed Chiral HPLC Method for this compound Enantiomeric Purity

This section outlines a proposed, scientifically-grounded protocol for the separation of this compound from its potential (R)-enantiomer. As a specific validated method was not found in the literature, this protocol is based on common practices for chiral separations of pharmaceutical compounds with similar structural features (multiple aromatic rings, hydroxyl groups, and a dioxolane moiety). Polysaccharide-based chiral stationary phases (CSPs) are often effective for such separations.

Proposed Chiral HPLC Conditions

A normal-phase chiral HPLC method is proposed for the enantiomeric separation of Elobixibat.

ParameterProposed Value
HPLC System HPLC or UHPLC system with a low dead volume
Column Polysaccharide-based Chiral Stationary Phase (e.g., Daicel Chiralpak AD-H, Chiralcel OD-H, or equivalent)
Mobile Phase Hexane : Isopropanol : Diethylamine (e.g., 80:20:0.1, v/v/v)
Flow Rate 0.5 - 1.0 mL/min
Injection Volume 5 - 10 µL
Column Temperature 25 °C (can be optimized)
Detection Wavelength 210 nm or as optimized for sensitivity
Experimental Protocol: Chiral Purity of this compound

1. Preparation of Solutions

  • Mobile Phase: Prepare the mobile phase by mixing the organic solvents in the specified ratio. For example, for an 80:20:0.1 (v/v/v) mixture of Hexane:Isopropanol:Diethylamine, carefully measure and combine the components. Degas the mobile phase before use.

  • System Suitability Solution: Prepare a solution containing both this compound and a small amount of the (R)-enantiomer (if available) or a racemic mixture of Elobixibat. This is to confirm the resolution of the two enantiomers.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to obtain a suitable concentration (e.g., 0.5 mg/mL).

2. HPLC System Setup and Analysis

  • Equilibrate the chiral column with the mobile phase at the specified flow rate until a stable baseline is achieved. This may take a longer time compared to reversed-phase columns.

  • Inject the system suitability solution to verify that the system can separate the two enantiomers with adequate resolution (typically Rs > 1.5).

  • Inject the this compound sample solution.

  • Record the chromatogram for a sufficient time to allow for the elution of both potential enantiomers.

3. Data Analysis

  • Identify the peaks corresponding to the (S)- and (R)-enantiomers based on the injection of the system suitability solution or a reference standard.

  • Calculate the percentage of the (R)-enantiomer in the this compound sample using the following formula:

    % (R)-enantiomer = [Area of (R)-enantiomer peak / (Area of (S)-enantiomer peak + Area of (R)-enantiomer peak)] x 100

Experimental Workflow: Chiral HPLC Analysis

Chiral_HPLC_Workflow cluster_prep_chiral Solution Preparation cluster_hplc_chiral Chiral HPLC Analysis cluster_data_chiral Data Processing prep_mobile_chiral Prepare Normal Phase Mobile Phase sys_equilib_chiral Equilibrate Chiral Column prep_mobile_chiral->sys_equilib_chiral prep_suitability Prepare System Suitability Solution (Racemate) injection_suitability Inject System Suitability Solution prep_suitability->injection_suitability prep_sample_chiral Prepare this compound Sample Solution injection_sample Inject this compound Sample prep_sample_chiral->injection_sample sys_equilib_chiral->injection_suitability check_resolution Verify Enantiomer Resolution injection_suitability->check_resolution check_resolution->injection_sample chrom_acq_chiral Data Acquisition injection_sample->chrom_acq_chiral peak_id Identify Enantiomer Peaks chrom_acq_chiral->peak_id area_percent Calculate Area Percentage peak_id->area_percent purity_report Report Enantiomeric Purity area_percent->purity_report

Caption: Proposed workflow for the chiral purity analysis of this compound.

References

Application Note and Protocol: In Vitro Dissolution Testing of (S)-Elobixibat Tablets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Elobixibat is an ileal bile acid transporter (IBAT) inhibitor approved for the treatment of chronic idiopathic constipation. As a poorly water-soluble drug, the in vitro dissolution characteristics of this compound tablets are a critical quality attribute that can influence in vivo performance and therapeutic efficacy. This document provides detailed application notes and protocols for the in vitro dissolution testing of this compound tablets, intended for use in research, development, and quality control settings.

The protocols described herein are based on published methodologies and established pharmacopeial guidelines for oral solid dosage forms. They include a recommended dissolution test method and a validated high-performance liquid chromatography (HPLC) method for the quantification of this compound.

Physicochemical Properties of this compound

A fundamental understanding of the physicochemical properties of the active pharmaceutical ingredient (API) is essential for the development of a meaningful dissolution method.

PropertyValueReference
Molecular FormulaC₃₆H₄₅N₃O₇S₂
Molecular Weight695.89 g/mol
Water SolubilityVery low
pKa (strongest acidic)3.58
pKa (strongest basic)-2.7
Log P4.78

Recommended In Vitro Dissolution Testing Method

Based on available literature, a paddle apparatus (USP Apparatus 2) is suitable for the dissolution testing of this compound tablets. The following parameters are recommended:

Dissolution Parameters
ParameterRecommended Value
ApparatusUSP Apparatus 2 (Paddle)
Dissolution Medium900 mL of phosphate (B84403) buffer, pH 6.8
Temperature37 ± 0.5 °C
Paddle Speed50 RPM
Sampling Time Points10, 20, 30, 45, 60, and 90 minutes
Volume of Sample10 mL
Filter0.45 µm PVDF syringe filter

Experimental Protocol: Dissolution Testing

  • Preparation of Dissolution Medium: Prepare a sufficient quantity of phosphate buffer at pH 6.8. Deaerate the medium by a suitable method (e.g., vacuum degassing or helium sparging).

  • Apparatus Setup: Set up the USP Apparatus 2 with 900 mL of the prepared dissolution medium in each vessel. Equilibrate the medium to 37 ± 0.5 °C.

  • Tablet Introduction: Carefully drop one this compound tablet into each vessel.

  • Initiation of Test: Start the paddle rotation at 50 RPM.

  • Sampling: At each specified time point (10, 20, 30, 45, 60, and 90 minutes), withdraw 10 mL of the sample from each vessel from a zone midway between the surface of the dissolution medium and the top of the rotating paddle, not less than 1 cm from the vessel wall. Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Sample Preparation: Immediately filter the withdrawn samples through a 0.45 µm PVDF syringe filter, discarding the first few milliliters of the filtrate.

  • Analysis: Analyze the filtered samples for this compound concentration using the validated HPLC method described below.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated stability-indicating reversed-phase HPLC method is crucial for the accurate quantification of this compound in dissolution samples.[1]

HPLC Parameters
ParameterRecommended Value
ColumnThermo Scientific BDS Hypersil C18 (150 x 4.6 mm, 5 µm) or equivalent
Mobile PhaseAcetonitrile and 25 mM phosphate buffer (pH 2.5) in a ratio of 70:30 (v/v)
Flow Rate1.0 mL/min
Injection Volume20 µL
DetectionUV at 220 nm
Column TemperatureAmbient

Experimental Protocol: HPLC Analysis

  • Preparation of Standard Solutions: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetonitrile). From the stock solution, prepare a series of working standard solutions of known concentrations by diluting with the dissolution medium.

  • Preparation of Sample Solutions: The filtered dissolution samples are used as the sample solutions. If necessary, dilute the samples with the dissolution medium to fall within the concentration range of the standard curve.

  • Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Determine the peak area of this compound in the chromatograms. Construct a calibration curve by plotting the peak areas of the standard solutions against their corresponding concentrations. Use the calibration curve to determine the concentration of this compound in the sample solutions.

  • Calculation of Drug Release: Calculate the percentage of this compound dissolved at each time point using the following formula:

    % Dissolved = (Concentration of Elobixibat (B1671180) in sample × Total volume of dissolution medium) / (Label claim of the tablet) × 100

Data Presentation

The results of the dissolution study should be presented in a clear and organized manner.

Table 1: Dissolution Profile of this compound Tablets
Time (minutes)% Drug Dissolved (Mean ± SD, n=6)
10
20
30
45
60
90

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the in vitro dissolution testing of this compound tablets.

Dissolution_Workflow cluster_prep Preparation cluster_dissolution Dissolution Test cluster_analysis Analysis Media_Prep Prepare Dissolution Medium (Phosphate Buffer, pH 6.8) Apparatus_Setup Setup USP Apparatus 2 (900 mL, 37°C, 50 RPM) Media_Prep->Apparatus_Setup Standard_Prep Prepare this compound Standard Solutions HPLC_Analysis HPLC Analysis Standard_Prep->HPLC_Analysis Tablet_Intro Introduce Tablet Apparatus_Setup->Tablet_Intro Sampling Withdraw Samples at Predetermined Time Points Tablet_Intro->Sampling Filtering Filter Samples (0.45 µm PVDF) Sampling->Filtering Filtering->HPLC_Analysis Quantification Quantify this compound Concentration HPLC_Analysis->Quantification Calculation Calculate % Drug Dissolved Quantification->Calculation

In Vitro Dissolution Testing Workflow

Formulation Considerations

The formulation of this compound tablets can significantly impact their dissolution behavior. A typical formulation may include the following excipients:

Table 2: Example Excipients in this compound Tablets
Excipient CategoryExample Excipient
FillerMicrocrystalline cellulose
DisintegrantCroscarmellose sodium
BinderHypromellose
GlidantColloidal silicon dioxide
LubricantMagnesium stearate

The selection and concentration of these excipients should be optimized to ensure consistent and reproducible drug release.

Conclusion

The in vitro dissolution testing methods outlined in this application note provide a robust framework for the evaluation of this compound tablets. Adherence to these protocols will enable researchers, scientists, and drug development professionals to generate reliable and reproducible data to support formulation development, quality control, and regulatory submissions. It is recommended that the dissolution method be validated to ensure its suitability for its intended purpose.

References

Application Notes and Protocols for Measuring Fecal Bile Acid Concentrations Following (S)-Elobixibat Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Elobixibat is a first-in-class, minimally absorbed inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT)[1][2]. By inhibiting IBAT in the terminal ileum, Elobixibat (B1671180) reduces the reabsorption of bile acids, leading to increased concentrations of bile acids in the colon[1][3]. This localized increase in colonic bile acids stimulates secretion and motility, offering a therapeutic benefit in conditions like chronic idiopathic constipation[3][4]. Accurate measurement of fecal bile acid concentrations is crucial for understanding the pharmacodynamics of Elobixibat, evaluating its efficacy, and exploring its broader effects on the gut microbiome and host metabolism.

These application notes provide an overview of the techniques available for quantifying fecal bile acids after Elobixibat treatment, along with detailed protocols for the most common methods.

Mechanism of Action of Elobixibat

Elobixibat's primary mechanism involves the partial inhibition of the ileal bile acid transporter (IBAT)[3]. This transporter is responsible for reabsorbing approximately 95% of bile acids from the terminal ileum back into the enterohepatic circulation[5][6]. By blocking this reabsorption, Elobixibat increases the amount of bile acids that pass into the colon[1]. The elevated colonic bile acids exert their effects through two main pathways:

  • Stimulation of Colonic Secretion: Bile acids act as natural secretagogues, increasing water and electrolyte secretion into the colonic lumen. This softens the stool and facilitates its passage[1][4].

  • Enhancement of Colonic Motility: Bile acids can stimulate colonic contractions, which helps to propel stool through the colon[1][4].

This dual action on both secretion and motility makes Elobixibat an effective treatment for chronic constipation[4]. The increased fecal excretion of bile acids also prompts the liver to synthesize new bile acids from cholesterol to replenish the pool, which can have systemic effects on cholesterol metabolism[3].

Elobixibat_Mechanism cluster_Enterohepatic_Circulation Enterohepatic Circulation cluster_Elobixibat_Action Elobixibat Intervention cluster_Downstream_Effects Downstream Physiological Effects Liver Liver (Bile Acid Synthesis) Gallbladder Gallbladder (Bile Acid Storage) Liver->Gallbladder Bile Acids Small_Intestine Small Intestine Gallbladder->Small_Intestine Secretion Terminal_Ileum Terminal Ileum Small_Intestine->Terminal_Ileum IBAT IBAT Transporter Terminal_Ileum->IBAT ~95% Reabsorption Colon Colon Terminal_Ileum->Colon Increased Bile Acids Portal_Vein Portal Vein IBAT->Portal_Vein Portal_Vein->Liver Elobixibat This compound Elobixibat->IBAT Inhibits Feces Feces Colon->Feces Increased Excretion Increased_Secretion Increased Colonic Secretion (Water, Electrolytes) Colon->Increased_Secretion Increased_Motility Increased Colonic Motility Colon->Increased_Motility Constipation_Relief Relief of Constipation Increased_Secretion->Constipation_Relief Increased_Motility->Constipation_Relief

Figure 1: Mechanism of action of this compound.

Quantitative Data on Fecal Bile Acids After Elobixibat Treatment

Clinical studies have consistently demonstrated that Elobixibat treatment leads to a significant increase in fecal bile acid concentrations. The tables below summarize key findings from published research.

Table 1: Changes in Fecal Bile Acid Concentrations in Patients with Chronic Constipation Treated with Elobixibat

StudyTreatment Group (n)ParameterBaseline (Mean ± SD)Post-treatment (Mean ± SD)Fold Changep-value
Nakajima et al., 2022[7][8][9]Elobixibat (19)Total Fecal BAs (µmol/g)--~7-fold<0.05
Primary BAs (CA + CDCA)--~25.4-fold<0.05
Lithocholic Acid (LCA)--~3.9-fold<0.05
Ursodeoxycholic Acid (UDCA)--~3.8-fold<0.05
Deoxycholic Acid (DCA)--No change-
Takaya et al., 2023[10]Elobixibat (9)Total Fecal BAs (µmol/g)-7.904 ± 7.901 (mean change)-0.0120
Secondary BAs (DCA + LCA)-5.594 ± 5.530 (mean change)-<0.05
Deoxycholic Acid (DCA)-5.563 ± 4.565 (mean change)-0.0039
Imaeda et al., 2025[11]Elobixibat (9)Total Fecal BAs (µmol/g)--Significant Increase0.001
Primary BAs (CA + CDCA)---0.06
Secondary BAs (DCA + LCA)--Significant Increase0.003

CA: Cholic Acid, CDCA: Chenodeoxycholic Acid. Data presented as reported in the respective studies. Some studies reported mean change from baseline rather than absolute pre- and post-treatment values.

Experimental Protocols

The choice of analytical method depends on the specific research question. For a comprehensive profiling of individual bile acids, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard. For quantifying total bile acids, enzymatic assays and ELISAs offer higher throughput and are more cost-effective.

General Sample Preparation Workflow

Accurate quantification of fecal bile acids begins with proper sample collection and preparation.

Sample_Prep_Workflow Collection 1. Fecal Sample Collection (Store at -20°C or -80°C) Homogenization 2. Homogenization (Lyophilize and/or weigh frozen aliquot) Collection->Homogenization Extraction 3. Extraction (e.g., Methanol (B129727)/Water, Ethanol, or specific buffer) Homogenization->Extraction Centrifugation 4. Centrifugation (Pellet solid debris) Extraction->Centrifugation Supernatant_Collection 5. Supernatant Collection Centrifugation->Supernatant_Collection Filtration 6. Filtration (e.g., 0.22 µm filter) Supernatant_Collection->Filtration Analysis 7. Analysis (LC-MS/MS, ELISA, or Enzymatic Assay) Filtration->Analysis

Figure 2: General workflow for fecal sample preparation.

Protocol 1: Quantification of Individual Fecal Bile Acids by LC-MS/MS

This protocol is adapted from methodologies described for the analysis of bile acids in fecal samples and is suitable for detailed profiling[5][12][13].

1. Materials and Reagents:

  • Fecal samples, stored at -80°C

  • Lyophilizer (optional)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Bile acid standards and internal standards (e.g., deuterated analogs)

  • Centrifuge tubes (2 mL)

  • Homogenizer (e.g., bead beater)

  • Centrifuge

  • Syringe filters (0.22 µm)

  • HPLC vials

  • UHPLC system coupled to a triple quadrupole mass spectrometer

2. Sample Preparation:

  • Freeze-dry fecal samples to remove water content, or use a pre-weighed frozen aliquot (typically 20-150 mg)[14][15].

  • Add the fecal sample to a 2 mL centrifuge tube containing homogenization beads.

  • Add 1 mL of a pre-chilled extraction solvent (e.g., 80% methanol in water) containing internal standards.

  • Homogenize the sample using a bead beater for approximately 5-10 minutes.

  • Centrifuge the homogenate at a high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C[12].

  • Carefully collect the supernatant and transfer it to a new tube.

  • For improved recovery, the pellet can be re-extracted with another 0.5 mL of the extraction solvent, centrifuged, and the supernatants pooled.

  • Filter the final supernatant through a 0.22 µm syringe filter into an HPLC vial[16].

3. LC-MS/MS Analysis:

  • LC Separation:

    • Column: A C18 reversed-phase column (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 100 mm, 1.9 µm) is commonly used[5].

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid[5][16].

    • Gradient: A typical gradient runs from a low percentage of mobile phase B (e.g., 20%) to a high percentage (e.g., 98%) over 15-20 minutes to separate the various bile acid species[5].

    • Flow Rate: 0.4-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • MS/MS Detection:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for bile acid analysis.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. Specific precursor-to-product ion transitions for each bile acid and internal standard must be optimized.

    • Data Analysis: Quantify the concentration of each bile acid by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared with known concentrations of bile acid standards.

Protocol 2: Quantification of Total Fecal Bile Acids by Enzymatic Assay

This protocol is based on the principle of enzymatic oxidation of bile acids by 3-α-hydroxysteroid dehydrogenase (3α-HSD)[17][18]. Commercially available kits are recommended for ease of use and standardization[19][20][21].

1. Materials and Reagents:

  • Fecal extract (prepared as described in the general workflow, using the buffer provided in the kit).

  • Commercial total bile acids assay kit (e.g., from DiaSys, ALPCO, or BioAssay Systems)[19][22][23]. The kit will typically contain:

    • Reaction Buffer

    • Enzyme (3α-HSD)

    • Cofactor (e.g., Thio-NAD)

    • Bile Acid Standard

  • Microplate reader capable of measuring absorbance at 405 nm.

  • 96-well microplate.

2. Assay Procedure:

  • Prepare the fecal extract according to the kit manufacturer's instructions. This usually involves mixing a specified weight of stool (e.g., 15 mg) with an extraction buffer (e.g., 1.5 mL), vortexing, and centrifuging[17].

  • Prepare a standard curve using the bile acid standard provided in the kit.

  • Add the standards and fecal extract supernatants to the wells of the 96-well plate.

  • Prepare the reaction mixture by combining the reaction buffer, enzyme, and cofactor as per the kit's protocol.

  • Add the reaction mixture to each well.

  • Incubate the plate for the time and temperature specified in the protocol (e.g., 10 minutes at 37°C).

  • Measure the change in absorbance at 405 nm using a microplate reader[17][20]. The rate of Thio-NADH formation is proportional to the total bile acid concentration.

  • Calculate the total bile acid concentration in the samples by comparing their absorbance values to the standard curve.

Protocol 3: Quantification of Specific or Total Fecal Bile Acids by ELISA

ELISA kits are available for the quantification of total bile acids or specific bile acids like cholic acid and chenodeoxycholic acid[22][24]. This protocol provides a general overview of a competitive ELISA.

1. Materials and Reagents:

  • Fecal extract.

  • Commercial bile acid ELISA kit (e.g., from ALPCO, Cell Biolabs)[22][24]. The kit will typically contain:

    • Pre-coated 96-well plate

    • Bile acid standard

    • Primary antibody (e.g., anti-bile acid antibody)

    • HRP-conjugated secondary antibody

    • Wash buffer

    • Substrate solution (e.g., TMB)

    • Stop solution

  • Microplate reader capable of measuring absorbance at 450 nm.

2. Assay Procedure:

  • Prepare the fecal extract and a standard curve with the provided bile acid standard.

  • Add the standards and fecal extracts to the wells of the pre-coated microplate.

  • Add the primary antibody to each well and incubate as per the manufacturer's instructions. During this step, the antibody will bind to the bile acids in the sample or the bile acid conjugate coated on the plate.

  • Wash the plate multiple times with the wash buffer to remove unbound antibodies and sample components.

  • Add the HRP-conjugated secondary antibody to each well and incubate.

  • Wash the plate again to remove unbound secondary antibody.

  • Add the substrate solution to each well and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of bile acid in the sample.

  • Add the stop solution to terminate the reaction.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the bile acid concentration in the samples by comparing their absorbance to the standard curve.

Concluding Remarks

The measurement of fecal bile acids is a critical component in the research and development of IBAT inhibitors like this compound. The choice of analytical technique should be guided by the specific research objectives, available resources, and desired level of detail. LC-MS/MS provides the most comprehensive data on individual bile acid profiles, which can be invaluable for mechanistic studies. For clinical trials and higher-throughput applications where total bile acid concentration is the primary endpoint, enzymatic assays and ELISAs offer reliable and efficient alternatives. Adherence to standardized protocols for sample collection, preparation, and analysis is paramount to ensure data accuracy and reproducibility.

References

Application Notes and Protocols: Utilizing (S)-Elobixibat to Investigate the Influence of Bile Acids on Colonic Transit

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Elobixibat is a potent and minimally absorbed inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1][2][3] By selectively blocking the reabsorption of bile acids in the terminal ileum, this compound increases the concentration of bile acids in the colon.[4][5][6] This localized increase in colonic bile acids enhances both secretion and motility, leading to an acceleration of colonic transit.[7][8][9] These characteristics make this compound a valuable pharmacological tool for studying the intricate roles of bile acids in regulating colonic function.

These application notes provide detailed protocols for utilizing this compound in preclinical and clinical research settings to investigate the impact of bile acids on colonic transit. The included methodologies, data presentation guidelines, and visual pathway diagrams are intended to facilitate the design and execution of robust and reproducible studies in this area.

Mechanism of Action of this compound

This compound acts as a competitive inhibitor of the ileal bile acid transporter (IBAT), which is primarily expressed in the terminal ileum.[10][11] The primary function of IBAT is to reabsorb bile acids from the intestinal lumen back into the enterohepatic circulation. By inhibiting IBAT, this compound effectively reduces this reabsorption, leading to a higher concentration of bile acids passing into the colon.[4][5][6]

In the colon, bile acids exert their pro-kinetic and pro-secretory effects through various mechanisms, including the activation of the G protein-coupled bile acid receptor 1 (GPBAR1 or TGR5) on enteroendocrine and epithelial cells.[3][12][13] This activation stimulates fluid and electrolyte secretion and enhances colonic motility, ultimately leading to an increase in stool frequency and a softening of stool consistency.[7][8][9]

Elobixibat_Mechanism_of_Action cluster_0 Enterohepatic Circulation cluster_1 Colonic Effects Liver Liver Gallbladder Gallbladder Liver->Gallbladder Bile Acid Synthesis Small_Intestine Small Intestine Gallbladder->Small_Intestine Bile Acid Release IBAT Ileal Bile Acid Transporter (IBAT) Small_Intestine->IBAT Bile Acid Reabsorption Colon Colon Small_Intestine->Colon Increased Bile Acid Delivery Portal_Vein Portal Vein IBAT->Portal_Vein Inhibited by This compound Portal_Vein->Liver Return to Liver Increased_BAs Increased Colonic Bile Acids TGR5 TGR5 Activation Increased_BAs->TGR5 Secretion Increased Fluid & Electrolyte Secretion TGR5->Secretion Motility Increased Colonic Motility TGR5->Motility Colonic_Transit Accelerated Colonic Transit Secretion->Colonic_Transit Motility->Colonic_Transit

Mechanism of this compound Action

Data Presentation

The following tables summarize quantitative data from clinical studies investigating the effects of this compound on various parameters of colonic transit and bile acid metabolism.

Table 1: Effect of this compound on Spontaneous Bowel Movements (SBMs)

Study PopulationTreatment GroupBaseline SBMs/week (Mean ± SD)SBMs/week at Week 1 (Mean ± SD)Change from Baseline (Mean ± SD)p-value vs. PlaceboReference
Japanese patients with chronic constipationPlacebo2.6 ± 2.9---[14]
Elobixibat (B1671180) 10 mg-5.7 ± 4.2-0.0005[14]
Elobixibat 15 mg-5.6 ± 3.5-0.0001[14]
Patients with chronic constipationElobixibat2.9 ± 1.94.3 ± 1.9+1.4<0.0001[15]
Patients < 65 years with chronic constipationElobixibat 10 mg2.167 ± 0.7322.389 ± 0.502+0.222-[7][8]
Patients ≥ 65 years with chronic constipationElobixibat 10 mg2.003 ± 0.7334.402 ± 1.346+2.399<0.001[7][8]

Table 2: Effect of this compound on Bristol Stool Form Scale (BSFS) Score

Study PopulationTreatment GroupBaseline BSFS Score (Mean ± SD)BSFS Score after Treatment (Mean ± SD)Change from Baseline (Mean ± SD)p-valueReference
Patients with chronic constipationElobixibat3.2 ± 1.74.4 ± 1.4+1.2<0.0001[15]
Patients < 65 years with chronic constipationElobixibat 10 mg2.286 ± 0.7423.995 ± 0.566+1.709-[7][8]
Patients ≥ 65 years with chronic constipationElobixibat 10 mg2.217 ± 0.7583.800 ± 0.704+1.583<0.001[7][8]

Table 3: Effect of this compound on Fecal and Serum Bile Acid Concentrations

ParameterHealthy Subjects (Baseline)Patients with Chronic Constipation (Baseline)Patients with Chronic Constipation (After Elobixibat)Reference
Fecal Bile Acids (mg/g feces) [4][5][16][17]
Total Bile Acids1.8 ± 0.30.8 ± 0.12.5 ± 0.4
Primary Bile Acids (CA, CDCA)0.2 ± 0.10.1 ± 0.00.8 ± 0.2
Secondary Bile Acids (DCA, LCA)1.6 ± 0.30.7 ± 0.11.7 ± 0.3
Serum Bile Acids (µmol/L) [4][5][16][17]
Total Bile Acids (Fasting)2.2 ± 0.32.5 ± 0.31.9 ± 0.3
Primary Bile Acids (Fasting)0.7 ± 0.10.8 ± 0.10.8 ± 0.1
Secondary Bile Acids (Fasting)1.5 ± 0.21.7 ± 0.21.1 ± 0.2

Experimental Protocols

Protocol 1: Measurement of Colonic Transit Time in Rodents using Radiopaque Markers

This protocol is adapted from methodologies described for evaluating colonic transit in rats.[18][19]

Materials:

  • This compound

  • Vehicle control (e.g., 0.5% methylcellulose)

  • Radiopaque markers (e.g., 1 mm steel beads)

  • Gavage needles

  • X-ray machine with a digital imaging system

  • Animal housing with individual cages

Procedure:

  • Animal Acclimation: Acclimate rodents (e.g., male Wistar rats, 200-250 g) to individual housing for at least 3 days prior to the experiment.

  • Dosing:

    • Administer this compound or vehicle control orally via gavage once daily for a predetermined period (e.g., 7 days). A typical dose for preclinical studies might range from 1 to 10 mg/kg.

  • Marker Administration: On the final day of treatment, 1 hour after the last dose of this compound or vehicle, administer a fixed number of radiopaque markers (e.g., 20) via oral gavage.

  • Radiographic Imaging:

    • At specified time points after marker administration (e.g., 2, 4, 6, 8, and 24 hours), anesthetize the animals and take a plain abdominal radiograph.

    • Ensure consistent positioning of the animals for each image.

  • Data Analysis:

    • Divide the colon into three segments on the radiograph: proximal, mid, and distal colon.

    • Count the number of markers in each colonic segment and those expelled at each time point.

    • Calculate the geometric center (GC) of the markers at each time point using the formula: GC = (Σ [fraction of markers in segment × segment number]) / total number of markers.

    • Compare the GC values between the this compound-treated and vehicle-treated groups to determine the effect on colonic transit.

Rodent_Colonic_Transit_Workflow Acclimation Animal Acclimation (≥3 days) Dosing Daily Oral Dosing This compound or Vehicle) Acclimation->Dosing Marker_Admin Administer Radiopaque Markers Dosing->Marker_Admin Imaging X-ray Imaging at Multiple Time Points Marker_Admin->Imaging Analysis Data Analysis: Marker Count & Geometric Center Imaging->Analysis Results Comparison of Colonic Transit Between Groups Analysis->Results

Workflow for Rodent Colonic Transit Study
Protocol 2: Measurement of Colonic Transit Time in Humans using Scintigraphy

This protocol is a generalized procedure based on established clinical methods for colonic scintigraphy.[20][21][22][23]

Materials:

  • This compound or placebo capsules

  • 111In-DTPA (Indium-111 diethylenetriaminepentaacetic acid)

  • Gamma camera

  • Standardized meal

Procedure:

  • Subject Recruitment and Baseline: Recruit subjects with chronic constipation according to established criteria (e.g., Rome IV). Include a baseline run-in period of 1-2 weeks to record baseline bowel habits.

  • Dosing: Randomize subjects to receive a daily oral dose of this compound (e.g., 10 mg) or placebo for the study duration (e.g., 14 days).

  • Radiolabeled Meal Ingestion: On a designated study day (e.g., day 14), subjects will ingest a standardized meal containing 111In-DTPA.

  • Scintigraphic Imaging:

    • Acquire anterior and posterior abdominal images using a gamma camera at specified time points (e.g., 4, 8, 24, 48, and 72 hours) after ingestion of the radiolabeled meal.

  • Data Analysis:

    • Define regions of interest (ROIs) for the ascending, transverse, descending, and rectosigmoid colon.

    • Calculate the geometric center (GC) of the radioactivity at each imaging time point.

    • Determine the colonic transit half-time (T1/2), which is the time it takes for half of the radioactivity to be expelled from the colon.

    • Compare the GC and T1/2 values between the this compound and placebo groups.

Protocol 3: Quantitative Analysis of Fecal Bile Acids using LC-MS/MS

This protocol is based on established methods for the extraction and quantification of bile acids from fecal samples.[1][24][25][26][27]

Materials:

  • Fecal samples (lyophilized or wet)

  • Internal standards (e.g., deuterated bile acids)

  • Methanol (B129727)

  • Centrifuge

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • C18 reversed-phase column

Procedure:

  • Sample Preparation:

    • Homogenize a known weight of fecal sample.

    • Add a known amount of internal standard solution.

    • Extract the bile acids with methanol by vortexing and sonication.

    • Centrifuge the sample to pellet the solid debris.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to an autosampler vial.

    • Inject a small volume of the extract onto a C18 reversed-phase column.

    • Separate the bile acids using a gradient elution with a mobile phase consisting of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile).

    • Detect and quantify the individual bile acids using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Construct calibration curves for each bile acid using standards of known concentrations.

    • Calculate the concentration of each bile acid in the fecal samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.

    • Express the results as nmol or µg of bile acid per gram of dry or wet feces.

Bile Acid Signaling in the Colon

Increased concentrations of bile acids in the colon, facilitated by this compound, lead to the activation of the TGR5 receptor on the surface of colonic epithelial and enteroendocrine cells. This initiates a signaling cascade that ultimately results in increased fluid secretion and enhanced motility.

Bile_Acid_Signaling_Pathway BA Bile Acids (e.g., LCA, DCA) TGR5 TGR5 Receptor BA->TGR5 Binds to AC Adenylate Cyclase TGR5->AC Activates GLP1 GLP-1 Release TGR5->GLP1 Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CFTR CFTR Activation PKA->CFTR Phosphorylates Secretion Cl- and Water Secretion CFTR->Secretion ENS Enteric Nervous System (ENS) Stimulation GLP1->ENS Motility Increased Colonic Motility ENS->Motility

Bile Acid Signaling via TGR5 in the Colon

Conclusion

This compound serves as a specific and effective tool for modulating colonic bile acid concentrations, thereby enabling detailed investigation into their physiological effects on colonic transit. The protocols and data presented in these application notes provide a framework for researchers to design and conduct studies aimed at elucidating the mechanisms by which bile acids regulate gut function and for the development of novel therapeutics for gastrointestinal motility disorders.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of (S)-Elobixibat for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S)-Elobixibat. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this compound in in vitro experimental settings. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the successful preparation and application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the most effective solvent for preparing a high-concentration stock solution of this compound.[1][2] It is also reported to be soluble in methanol (B129727) and a mixture of ethanol (B145695) and ethyl acetate.[3][4][5]

Q2: What is the maximum concentration of this compound that can be dissolved in DMSO?

A2: this compound is highly soluble in DMSO, with concentrations of up to 225-250 mg/mL being reported.[2] However, for practical laboratory use, preparing a stock solution in the range of 10-50 mM is common and recommended.

Q3: My this compound precipitates when I dilute the DMSO stock solution in my aqueous cell culture medium. What should I do?

A3: This is a common issue with hydrophobic compounds and is often referred to as "crashing out." Please refer to our detailed Troubleshooting Guide: Compound Precipitation in Aqueous Solutions below for a step-by-step approach to resolving this problem.

Q4: What is the maximum final concentration of DMSO that is safe for my cell-based assays?

A4: The tolerance to DMSO is cell-line dependent. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5%, and ideally below 0.1%, to avoid cytotoxicity.[6][7][8] It is always recommended to perform a vehicle control experiment to assess the effect of DMSO on your specific cell line.

Q5: Are there alternatives to DMSO for solubilizing this compound for in vitro experiments?

A5: Yes, if DMSO is not suitable for your experimental system. Based on available data, methanol is a potential alternative solvent.[3] Additionally, solubility-enhancing excipients such as cyclodextrins and surfactants can be employed to improve the aqueous solubility of this compound.

Solubility Data for this compound

The following table summarizes the available solubility information for this compound in various solvents.

SolventReported SolubilityConcentrationMolarity (approx.)Source(s)
DMSO High225 - 250 mg/mL323 - 359 mM[1][2]
Sparingly Soluble1 - 10 mg/mL1.4 - 14.4 mM[3]
Methanol SolubleNot specifiedNot specified[3]
Ethanol/Ethyl Acetate Mixture Fully SolubleNot specifiedNot specified[4][5]
Water Poorly SolubleNot specifiedNot specified[9]

Troubleshooting Guide: Compound Precipitation in Aqueous Solutions

This guide provides a systematic approach to troubleshoot and prevent the precipitation of this compound when diluting a DMSO stock solution into an aqueous medium for in vitro experiments.

G cluster_0 Problem Identification cluster_1 Initial Checks & Quick Fixes cluster_2 Optimization of Dilution Protocol cluster_3 Advanced Solubilization Techniques Problem Precipitation observed upon dilution of this compound DMSO stock in aqueous medium Check_Temp Is the aqueous medium pre-warmed to 37°C? Problem->Check_Temp Check_Mixing How is the stock solution being added to the medium? Problem->Check_Mixing Reduce_Conc Lower the final concentration of this compound Check_Temp->Reduce_Conc If yes Stepwise_Dilution Perform a serial dilution of the DMSO stock Check_Mixing->Stepwise_Dilution If direct addition Reduce_Conc->Stepwise_Dilution Increase_DMSO Slightly increase final DMSO concentration (monitor cytotoxicity) Stepwise_Dilution->Increase_DMSO Use_Cyclodextrin Utilize solubility enhancers like HP-β-cyclodextrin Increase_DMSO->Use_Cyclodextrin If precipitation persists Use_Surfactant Incorporate a non-ionic surfactant (e.g., Tween® 80) Use_Cyclodextrin->Use_Surfactant

Caption: Troubleshooting workflow for this compound precipitation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder (MW: 695.89 g/mol )

  • Anhydrous, cell culture-grade DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 6.96 mg of this compound powder.

  • Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of anhydrous, cell culture-grade DMSO.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, sonicate the tube in a water bath for 5-10 minutes to aid dissolution.[2]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution and Minimizing Precipitation

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile conical tubes

Procedure:

  • Pre-warm the medium: Ensure your complete cell culture medium (with serum, if applicable) is pre-warmed to 37°C.

  • Calculate the required volume: Determine the volume of the stock solution needed to achieve your desired final concentration. For example, to prepare 10 mL of a 10 µM working solution, you will need 10 µL of the 10 mM stock solution. This will result in a final DMSO concentration of 0.1%.

  • Stepwise Dilution (Recommended):

    • Add the 10 µL of the 10 mM this compound stock solution to a sterile conical tube.

    • Slowly add the 10 mL of pre-warmed medium dropwise while gently swirling or vortexing the tube.[6] This gradual dilution helps to prevent the compound from precipitating out of solution.

  • Final Check: Visually inspect the working solution for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.

Protocol 3: Using Hydroxypropyl-β-cyclodextrin (HP-β-CD) to Enhance Solubility

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, thereby increasing their aqueous solubility.[6][10][11]

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired aqueous buffer

  • Stir plate and magnetic stir bar

Procedure:

  • Prepare a solution of HP-β-CD: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 1-5% w/v).

  • Add this compound: Add an excess amount of this compound powder to the HP-β-CD solution.

  • Equilibration: Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved this compound.

  • Quantification: Determine the concentration of the solubilized this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV). This will be your stock solution.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 In Vitro Experiment Workflow Start Start Prep_Stock Prepare high-concentration This compound stock in DMSO Start->Prep_Stock Prep_Working Prepare working solution in pre-warmed cell culture medium Prep_Stock->Prep_Working Treat_Cells Treat cells with this compound working solution Prep_Working->Treat_Cells Incubate Incubate for desired time Treat_Cells->Incubate Assay Perform downstream assay (e.g., cell viability, gene expression) Incubate->Assay End End Assay->End

Caption: General workflow for in vitro experiments with this compound.

cluster_0 Mechanism of Action of Elobixibat (B1671180) Elobixibat Elobixibat IBAT Ileal Bile Acid Transporter (IBAT) Elobixibat->IBAT Inhibits Bile_Acid_Reabsorption Bile Acid Reabsorption in Terminal Ileum IBAT->Bile_Acid_Reabsorption Mediates Bile_Acid_in_Colon Increased Bile Acid Concentration in Colon Bile_Acid_Reabsorption->Bile_Acid_in_Colon Reduced reabsorption leads to Colonic_Secretion Increased Colonic Secretion (Water) Bile_Acid_in_Colon->Colonic_Secretion Stimulates Colonic_Motility Increased Colonic Motility Bile_Acid_in_Colon->Colonic_Motility Stimulates Therapeutic_Effect Alleviation of Constipation Colonic_Secretion->Therapeutic_Effect Colonic_Motility->Therapeutic_Effect

Caption: Simplified signaling pathway of Elobixibat's mechanism of action.

References

Stability of (S)-Elobixibat in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information on the stability of (S)-Elobixibat in various solvent systems. It is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound for in vitro experiments?

A1: this compound is highly soluble in Dimethyl Sulfoxide (DMSO).[1] For cell-based assays and other aqueous experimental systems, it is common practice to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the aqueous buffer or media. A patent for the preparation of Elobixibat (B1671180) also mentions its solubility in a mixture of ethanol (B145695) and ethyl acetate.[2][3]

Q2: How should I store this compound stock solutions?

A2: For optimal stability, stock solutions of this compound should be stored at -20°C for up to one month or at -80°C for up to six months. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.

Q3: Is this compound sensitive to particular environmental conditions?

A3: Yes, forced degradation studies have shown that this compound is susceptible to degradation under certain stress conditions.[4][5][6] Specifically, it shows degradation under acidic, basic, oxidative, and photolytic (light) conditions.[4][5][6][7] Therefore, it is crucial to protect solutions from light and to control the pH of the solvent system.

Q4: I see unexpected peaks in my chromatogram when analyzing my this compound sample. What could be the cause?

A4: Unexpected peaks are likely due to the degradation of the compound. Forced degradation studies have identified that this compound can degrade under various stress conditions, including acidic, basic, oxidative, and photolytic stress.[4][5][6][7] To troubleshoot, review your sample preparation and storage procedures. Ensure that the solvent pH is appropriate, the sample is protected from light, and the storage temperature is suitable. Consider performing a forced degradation study to identify potential degradation products.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Solubility in Aqueous Buffers This compound is a hydrophobic molecule.[7]Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.[1] For the final working solution, dilute the stock solution into the aqueous buffer with vigorous mixing. The final concentration of the organic solvent should be kept low (typically <1%) to avoid affecting the experimental system.
Precipitation of the Compound During Experiments The concentration of this compound in the aqueous medium may have exceeded its solubility limit.Decrease the final concentration of this compound in the working solution. Alternatively, consider using a formulation aid such as a surfactant or a co-solvent, but ensure it does not interfere with your experiment.
Inconsistent Experimental Results This could be due to the degradation of this compound in the stock or working solutions.Prepare fresh stock solutions and use them promptly. Protect all solutions from light and maintain them at a controlled temperature. Verify the purity of your compound using an analytical technique like HPLC before use.
Shift in Retention Time in HPLC Analysis This may be caused by changes in the mobile phase composition, column temperature, or the column itself.Ensure the mobile phase is correctly prepared and degassed. Check that the column oven is maintaining the set temperature. If the issue persists, equilibrate the column with the mobile phase for an extended period or consider replacing the column.

Quantitative Data Summary

The following tables summarize hypothetical stability data for this compound in various solvent systems under different storage conditions. This data is illustrative and based on typical stability profiles for similar pharmaceutical compounds.

Table 1: Stability of this compound (1 mg/mL) in Different Solvents at Room Temperature (25°C) with Light Exposure

Solvent System% Purity after 24 hours% Purity after 72 hours
DMSO99.5%98.8%
Ethanol99.2%98.1%
Acetonitrile98.9%97.5%
PBS (pH 7.4)97.5%95.2%
0.1 N HCl (pH 1)92.1%85.3%
0.1 N NaOH (pH 13)90.5%82.1%

Table 2: Stability of this compound (1 mg/mL) in DMSO Under Different Storage Conditions

Storage Condition% Purity after 1 week% Purity after 4 weeks
Room Temperature (25°C), Exposed to Light97.2%92.5%
Room Temperature (25°C), Protected from Light99.1%98.0%
Refrigerated (4°C), Protected from Light99.8%99.5%
Frozen (-20°C), Protected from Light>99.9%99.8%

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Accurately weigh the required amount of this compound powder.

  • Add a sufficient volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the solution until the compound is completely dissolved. Sonication may be used if necessary to aid dissolution.[1]

  • Store the stock solution in amber vials at -20°C or -80°C.

Protocol 2: Stability-Indicating HPLC Method

A stability-indicating HPLC method has been developed to determine Elobixibat in the presence of its impurities and degradation products.[4][5]

  • Column: Thermo Scientific Base Deactivated Silica (BDS) Hypersil-C18 (150 x 4.6 mm; 5 μm).[4][5]

  • Mobile Phase: Acetonitrile and 25 mM phosphate (B84403) buffer (pH 2.5) in a 70:30 (v/v) ratio.[4][5]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute the this compound solution to a final concentration of approximately 50 µg/mL using the mobile phase as the diluent.

Visualizations

experimental_workflow A Weigh this compound B Dissolve in Solvent System A->B C Prepare Aliquots B->C D Room Temperature (Light/Dark) C->D Incubate E Refrigerated (4°C) C->E Incubate F Frozen (-20°C) C->F Incubate G Withdraw Samples at Time Points D->G Sample E->G Sample F->G Sample H Analyze by HPLC G->H I Quantify Purity & Degradants H->I

Caption: Workflow for assessing the stability of this compound.

degradation_pathway cluster_main cluster_products Elobixibat This compound Acid_DP Acid Hydrolysis Product(s) Elobixibat->Acid_DP Acidic Conditions (e.g., HCl) Base_DP Base Hydrolysis Product(s) Elobixibat->Base_DP Basic Conditions (e.g., NaOH) Oxidative_DP Oxidative Degradant(s) Elobixibat->Oxidative_DP Oxidative Stress (e.g., H2O2) Photo_DP Photolytic Degradant(s) Elobixibat->Photo_DP Light Exposure (e.g., UV Light)

Caption: Potential degradation pathways for this compound.

References

Optimizing (S)-Elobixibat Dosage to Minimize Gastrointestinal Side Effects: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize (S)-Elobixibat dosage and mitigate gastrointestinal side effects during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it lead to gastrointestinal side effects?

A1: this compound is a locally acting inhibitor of the ileal bile acid transporter (IBAT).[1][2][3] By inhibiting IBAT, this compound prevents the reabsorption of bile acids in the terminal ileum, leading to an increased concentration of bile acids in the colon.[1][3][4] This increase in colonic bile acids stimulates both secretion of water and electrolytes into the colonic lumen and enhances colonic motility, resulting in a laxative effect.[3][4][5] The most common gastrointestinal side effects, diarrhea and abdominal pain, are a direct consequence of this pharmacological action.[6][7][8]

Q2: What is the recommended starting dose of this compound in clinical studies and how can it be adjusted?

A2: Based on clinical trials, the recommended optimal clinical dose of this compound for chronic constipation is 10 mg taken orally once daily before a meal.[9][10][11][12] Dosage can be adjusted based on individual patient response and tolerability. In some studies, dosages have been titrated between 5 mg and 15 mg per day.[9][10][11][13] For subjects experiencing significant gastrointestinal side effects, a dose reduction to 5 mg once daily may be considered. Conversely, if the therapeutic effect is insufficient at 10 mg and the drug is well-tolerated, an increase to 15 mg may be explored.

Q3: What are the expected dose-dependent effects of this compound on efficacy and gastrointestinal side effects?

A3: Clinical data demonstrates a clear dose-dependent effect of this compound on both efficacy and the incidence of gastrointestinal side effects. Higher doses generally lead to a greater increase in the frequency of spontaneous bowel movements (SBMs) but are also associated with a higher incidence of abdominal pain and diarrhea. The following tables summarize the quantitative data from key clinical trials.

Data Presentation

Table 1: Dose-Response Relationship of this compound on Efficacy (Change in Spontaneous Bowel Movements)

DosageMean Change from Baseline in SBMs/week (Week 1)Study Population
Placebo1.7 - 2.6Patients with Chronic Constipation
5 mgNot consistently reported to be significantly different from placeboPatients with Chronic Constipation
10 mg5.7 - 6.4Patients with Chronic Constipation[6]
15 mg5.6Patients with Chronic Constipation[6]

Table 2: Incidence of Common Gastrointestinal Adverse Events with this compound (2-week studies)

DosageAbdominal Pain IncidenceDiarrhea IncidenceStudy Population
Placebo2%0%Patients with Chronic Constipation
10 mg19%13%Patients with Chronic Constipation

Note: In a 52-week open-label study with dose titration (5, 10, or 15 mg), the most common adverse drug reactions were abdominal pain (24%) and diarrhea (15%).

Troubleshooting Guides

Issue: Subject reports significant diarrhea after initiating this compound.

Potential Cause Troubleshooting Steps
High individual sensitivity to increased colonic bile acids. 1. Dose Reduction: Consider reducing the daily dose of this compound (e.g., from 10 mg to 5 mg).2. Symptomatic Management: Advise adequate hydration and consider antidiarrheal agents like loperamide (B1203769) for short-term relief, if ethically and protocol-permissable.3. Dietary Modification: Suggest avoiding foods that may exacerbate diarrhea (e.g., high-fat, spicy, or caffeine-containing foods).
Concomitant medication. Review the subject's concomitant medications for any that may also contribute to diarrhea.

Issue: Subject complains of abdominal pain or cramping.

Potential Cause Troubleshooting Steps
Increased colonic motility and secretion. 1. Dose Titration: A lower starting dose with gradual upward titration may improve tolerability.2. Administration with Food: While typically administered before a meal, administering with a light meal may reduce the intensity of abdominal discomfort in some individuals, though this may affect bioavailability.3. Timing of Administration: Explore if changing the time of day for administration (e.g., before a different meal) improves symptoms.

Experimental Protocols

Preclinical Model: Castor Oil-Induced Diarrhea in Rats

This model is useful for evaluating the potential of a test compound to induce diarrhea, a common side effect of this compound.

Materials:

  • Male Wistar rats (180-220g)

  • Castor oil (pharmaceutical grade)

  • This compound or vehicle

  • Standard anti-diarrheal agent (e.g., Loperamide, 5 mg/kg)

  • Metabolic cages with wire mesh floors lined with absorbent paper

  • Oral gavage needles

Procedure:

  • Acclimatization: House rats in standard laboratory conditions for at least one week prior to the experiment.

  • Fasting: Fast the rats for 18 hours before the experiment, with free access to water.

  • Grouping: Randomly divide the rats into the following groups (n=6 per group):

    • Group 1: Vehicle control

    • Group 2: Castor oil control (vehicle + castor oil)

    • Group 3: this compound (test dose) + castor oil

    • Group 4: Loperamide (positive control) + castor oil

  • Dosing: Administer the vehicle, this compound, or loperamide orally by gavage.

  • Induction of Diarrhea: One hour after drug administration, administer castor oil (1 mL/rat) orally to all groups except the vehicle control.

  • Observation: Place each rat in an individual metabolic cage. Observe the animals for 4 hours.

  • Assessment:

    • Onset of Diarrhea: Record the time of the first diarrheic stool.

    • Number of Diarrheic Stools: Count the number of wet or unformed stools.

    • Total Stool Weight: Weigh the absorbent paper at the end of the 4-hour observation period to determine the total weight of the excreted feces.

Clinical Assessment of Gastrointestinal Side Effects

This protocol outlines the assessment of gastrointestinal side effects in a clinical trial setting for a drug like this compound.

Patient Population:

  • Subjects meeting the Rome IV criteria for functional constipation.

Assessment Tools:

  • Patient-Reported Outcome Measures (PROMs): Utilize validated questionnaires to assess symptoms. Examples include:

    • Patient Assessment of Constipation-Symptoms (PAC-SYM): A 12-item questionnaire assessing the severity of abdominal, rectal, and stool symptoms.

    • Bristol Stool Form Scale (BSFS): A visual guide to classify stool consistency into seven types.[2][3][7]

  • Daily Electronic Diary: Subjects should record the following information daily:

    • Frequency of spontaneous bowel movements (SBMs)

    • Stool consistency using the BSFS

    • Presence and severity of abdominal pain, bloating, and cramping (e.g., using a 5-point Likert scale)

    • Incidence and severity of diarrhea

Procedure:

  • Baseline Assessment: During a 2-week run-in period before initiating treatment, subjects complete the daily diary and PROMs to establish baseline symptom severity.

  • Treatment Period: Subjects are randomized to receive this compound or placebo. They continue to complete the daily diary and PROMs at specified intervals (e.g., weekly, bi-weekly).

  • Data Analysis:

    • Compare the change from baseline in SBM frequency, stool consistency, and symptom scores between the this compound and placebo groups.

    • Analyze the incidence and severity of adverse events, particularly diarrhea and abdominal pain, across different dosage groups.

Mandatory Visualizations

Bile_Acid_Signaling_Pathway cluster_lumen Colonic Lumen cluster_enterocyte Enterocyte Bile Acids Bile Acids TGR5 TGR5 Bile Acids->TGR5 Activation FXR FXR Bile Acids->FXR Activation AC Adenylate Cyclase TGR5->AC Increased Motility Increased Motility FXR->Increased Motility Gene Transcription (e.g., 5-HT signaling) cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CFTR CFTR PKA->CFTR Phosphorylation Ion & Water Secretion Ion & Water Secretion CFTR->Ion & Water Secretion Cl- efflux Diarrhea Diarrhea Ion & Water Secretion->Diarrhea Abdominal Pain Abdominal Pain Increased Motility->Abdominal Pain

Caption: Bile acid signaling in the colon leading to gastrointestinal effects.

Experimental_Workflow_Preclinical start Start: Fasted Rats grouping Random Grouping (Vehicle, Castor Oil, this compound, Loperamide) start->grouping dosing Oral Administration of Test Compounds grouping->dosing induction Castor Oil Administration (1 hr post-dosing) dosing->induction observation 4-hour Observation in Metabolic Cages induction->observation assessment Assess: - Onset of Diarrhea - Number of Diarrheic Stools - Total Stool Weight observation->assessment end End of Experiment assessment->end Dosage_Optimization_Logic start Initiate this compound (e.g., 10 mg/day) assess Assess Efficacy (SBMs) & Tolerability (GI Side Effects) start->assess adequate Adequate Efficacy & Good Tolerability assess->adequate Yes inadequate Inadequate Efficacy & Good Tolerability assess->inadequate No (Efficacy) poor Poor Tolerability (e.g., Diarrhea, Abdominal Pain) assess->poor No (Tolerability) maintain Maintain Dose adequate->maintain increase Consider Dose Increase (e.g., to 15 mg/day) inadequate->increase decrease Consider Dose Decrease (e.g., to 5 mg/day) poor->decrease

References

Technical Support Center: Troubleshooting Inconsistent Results in (S)-Elobixibat Preclinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (S)-Elobixibat. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during preclinical evaluation of this ileal bile acid transporter (IBAT) inhibitor.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Q1: We are observing significant variability in the laxative effect of this compound between different animal species (e.g., mice vs. rats). Why is this happening?

A1: Inconsistent efficacy across different animal species is a common challenge in preclinical studies of IBAT inhibitors and is often rooted in fundamental species-specific differences in bile acid metabolism and physiology.

  • Differing Bile Acid Pools: Rodents, particularly mice, have a different composition of bile acids compared to humans. Muricholic acids, which are abundant in mice, can act as antagonists to the Farnesoid X receptor (FXR), a key regulator of bile acid synthesis. This can lead to a different physiological response to IBAT inhibition compared to species with a bile acid profile more similar to humans.

  • Enterohepatic Circulation Dynamics: The efficiency and regulation of the enterohepatic circulation of bile acids can vary significantly between species. These differences can influence the amount of bile acids that reach the colon following IBAT inhibition, thereby affecting the laxative response.

  • IBAT/ASBT Expression and Function: While this compound is a potent inhibitor of the ileal bile acid transporter (IBAT, also known as apical sodium-dependent bile acid transporter or ASBT), subtle differences in the transporter's expression levels, localization, and binding affinity across species could contribute to varied pharmacological responses.

Troubleshooting Steps:

  • Characterize the Bile Acid Profile: Before initiating efficacy studies, it is advisable to characterize the baseline fecal and serum bile acid profiles of the chosen animal model. This will provide context for interpreting the pharmacological effects of this compound.

  • Consider "Humanized" Models: For studies requiring closer translation to human physiology, consider using animal models with a more "human-like" bile acid profile, if available.

  • Dose-Response Studies: Conduct thorough dose-response studies in each species to identify the optimal therapeutic window, as the effective dose may not be directly scalable based on body weight alone.

Q2: Our in vitro bile acid uptake assay results are not correlating well with our in vivo efficacy data. What could be the reasons?

A2: Discrepancies between in vitro and in vivo results are common in drug development. For this compound, this can be attributed to several factors that are not fully recapitulated in a simplified in vitro system.

  • Complexity of the In Vivo Environment: The in vivo setting involves the complex interplay of the enterohepatic circulation, gut microbiota, and various signaling pathways (e.g., FXR, TGR5) that are absent in a typical cell-based assay.

  • Gut Microbiota Metabolism: Intestinal bacteria play a crucial role in transforming primary bile acids into secondary bile acids. These secondary bile acids have different signaling properties and may contribute significantly to the overall laxative effect. Standard in vitro models lack this microbial metabolic activity.

  • Cell Model Limitations: While cell lines like Caco-2 or IBAT-transfected cells are useful for studying direct transporter inhibition, they do not fully mimic the complex environment of the ileum, including mucus layers and the presence of other transporters and receptors.

Troubleshooting Steps:

  • Refine In Vitro Model: If possible, utilize more complex in vitro models, such as organoids or co-culture systems that include different cell types, to better simulate the intestinal environment.

  • Measure Downstream Markers In Vivo: In your animal studies, measure not only the direct effect on defecation but also downstream biomarkers such as serum 7α-hydroxy-4-cholesten-3-one (C4) as an indicator of bile acid synthesis and fecal bile acid composition to get a more complete picture of the pharmacological effect.

  • Acknowledge Translational Gaps: Recognize the inherent limitations of in vitro models and use them primarily for initial screening and mechanistic studies, with the understanding that in vivo validation is critical.

Q3: We are seeing inconsistent results in our loperamide-induced constipation model in mice. What are the potential sources of variability?

A3: The loperamide-induced constipation model is a widely used preclinical tool, but its successful implementation requires careful control of several variables.

  • Loperamide (B1203769) Dosing and Administration: The dose, frequency, and route of administration of loperamide can significantly impact the severity and duration of constipation. Inconsistent administration can lead to high variability between animals.

  • Animal Strain and Gut Microbiota: Different mouse strains can exhibit varying sensitivities to loperamide. Furthermore, the composition of the gut microbiota can influence intestinal motility and the response to constipation-inducing agents.

  • Diet and Acclimation: The diet of the animals before and during the experiment can affect gastrointestinal transit time and stool consistency. A sufficient acclimation period is also crucial to minimize stress-related gastrointestinal changes.

  • Endpoint Measurement: The methods used to assess constipation (e.g., fecal pellet count, stool water content, gastrointestinal transit time) should be standardized and performed consistently across all experimental groups.

Troubleshooting Steps:

  • Standardize the Model: Develop a detailed and standardized protocol for inducing constipation, including the specific loperamide dose, administration route, and timing.

  • Control for Environmental Factors: House animals in a controlled environment with consistent light-dark cycles, temperature, and humidity. Ensure ad libitum access to a standardized diet and water.

  • Baseline Measurements: Record baseline measurements of fecal output and transit time before inducing constipation to account for individual animal variations.

  • Blinding and Randomization: Implement blinding and randomization in your study design to minimize bias in data collection and analysis.

Data Presentation

Table 1: Key Pharmacodynamic Parameters of this compound in a Preclinical Dog Model of Constipation

ParameterVehicle ControlThis compound (0.1 mg/kg)This compound (0.3 mg/kg)This compound (1 mg/kg)
Fecal Output ( g/day ) BaselineIncreasedDose-dependent increaseSignificant increase
Serum C4 (ng/mL) BaselineIncreasedDose-dependent increaseSignificant increase
Stool Consistency HardSofterSoftLoose

Note: This table is a qualitative summary based on reported preclinical findings. Actual quantitative data would be experiment-specific.

Experimental Protocols

1. In Vivo Loperamide-Induced Constipation Model in Mice

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Acclimation: Acclimate mice for at least one week to the housing conditions with a standard chow diet and water ad libitum.

  • Induction of Constipation: Administer loperamide hydrochloride (e.g., 5-10 mg/kg) subcutaneously or orally. The dosing regimen may need to be optimized based on pilot studies (e.g., once or twice daily for 3-5 days).

  • This compound Administration: Administer this compound or vehicle control orally once daily, typically starting on the same day as loperamide administration or after constipation is established.

  • Endpoint Measurement:

    • Fecal Pellet Output: Collect and count fecal pellets at specified time intervals (e.g., over 6 or 24 hours).

    • Stool Water Content: Weigh the collected fecal pellets (wet weight), dry them in an oven (e.g., 60°C for 24 hours), and weigh them again (dry weight). Calculate the water content as: [(Wet Weight - Dry Weight) / Wet Weight] * 100.

    • Gastrointestinal Transit Time: Administer a non-absorbable marker (e.g., carmine (B74029) red in methylcellulose) orally. Record the time to the first appearance of the colored marker in the feces.

  • Data Analysis: Compare the measured endpoints between the vehicle-treated constipated group and the this compound-treated groups using appropriate statistical tests.

2. In Vitro Bile Acid Uptake Assay using IBAT-Transfected Cells

  • Cell Culture: Culture a suitable host cell line (e.g., HEK293 or CHO) stably transfected with the human IBAT/ASBT gene. Maintain cells in appropriate culture medium and conditions.

  • Assay Preparation: Seed the IBAT-transfected cells in a multi-well plate (e.g., 24- or 96-well) and allow them to reach confluence.

  • Uptake Experiment:

    • Wash the cell monolayers with a pre-warmed sodium-containing uptake buffer.

    • Pre-incubate the cells with either buffer alone (control) or buffer containing various concentrations of this compound for a specified time (e.g., 15-30 minutes).

    • Initiate the uptake by adding a radiolabeled bile acid substrate (e.g., [3H]taurocholic acid) in the presence or absence of this compound.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Stop the uptake by rapidly washing the cells with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the rate of bile acid uptake in the presence and absence of the inhibitor. Calculate the IC50 value for this compound by fitting the data to a dose-response curve.

3. Analysis of Bile Acids in Fecal and Serum Samples by LC-MS/MS

  • Sample Preparation:

    • Feces: Homogenize a known weight of fecal sample in a suitable solvent (e.g., methanol (B129727) or ethanol). Perform solid-phase extraction (SPE) or liquid-liquid extraction to isolate the bile acids.

    • Serum: Precipitate proteins from serum samples (e.g., with acetonitrile). The supernatant can then be further purified by SPE.

  • LC-MS/MS Analysis:

    • Chromatography: Use a reverse-phase C18 column with a gradient elution of mobile phases (e.g., water with formic acid and acetonitrile/methanol) to separate the different bile acid species.

    • Mass Spectrometry: Employ a tandem mass spectrometer operating in negative ion mode. Use multiple reaction monitoring (MRM) to specifically detect and quantify individual bile acids based on their precursor and product ion transitions.

  • Quantification: Use a calibration curve generated with authentic bile acid standards to quantify the concentration of each bile acid in the samples.

Mandatory Visualizations

Signaling_Pathway Bile Acids Bile Acids IBAT IBAT/ASBT Bile Acids->IBAT Uptake TGR5 TGR5 Bile Acids->TGR5 Activation Elobixibat Elobixibat Elobixibat->IBAT Inhibition FXR FXR IBAT->FXR Increased Bile Acids Increased Bile Acids Increased Motility Increased Motility Increased Bile Acids->Increased Motility Increased Secretion Increased Secretion Increased Bile Acids->Increased Secretion

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_Animal_Model Loperamide-Induced Constipation Model Acclimation Animal Acclimation (1 week) Induction Induce Constipation (Loperamide) Acclimation->Induction Treatment Administer this compound or Vehicle Induction->Treatment Measurement Measure Endpoints (Fecal Output, Transit Time) Treatment->Measurement

Caption: Workflow for in vivo efficacy testing.

Troubleshooting_Logic cluster_Factors Potential Contributing Factors Inconsistent_Results Inconsistent Preclinical Results Species Species Differences (Bile Acid Profile) Inconsistent_Results->Species Model Animal Model Variability (Diet, Microbiota) Inconsistent_Results->Model Assay In Vitro/In Vivo Correlation Issues Inconsistent_Results->Assay Analytical Analytical Method Variability Inconsistent_Results->Analytical

Caption: Key areas for troubleshooting inconsistent results.

Navigating the Nuances of Food Effects on (S)-Elobixibat: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support guide is designed to assist researchers, scientists, and drug development professionals in understanding and navigating the impact of food on the absorption and efficacy of (S)-Elobixibat. This document provides a comprehensive overview of pharmacokinetic data, experimental considerations, and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: How does food intake affect the systemic absorption of this compound?

A1: Food significantly reduces the systemic absorption of this compound. Clinical studies have demonstrated that when administered with food, the maximum plasma concentration (Cmax) and the total systemic exposure (Area Under the Curve, AUC) of this compound are substantially decreased.

Q2: What is the quantitative impact of food on the pharmacokinetics of this compound?

A2: In a crossover study involving patients with chronic constipation, the Cmax and AUC from time zero to infinity (AUC0-∞) under fed conditions were found to be approximately 20% to 30% of those observed under fasting conditions. Another study reported that food consumption reduced the systemic exposure by around 80%[1][2][3].

Q3: How does the reduced systemic absorption impact the efficacy of this compound?

A3: this compound is a locally acting inhibitor of the ileal bile acid transporter (IBAT)[4][5][6][7][8]. Its therapeutic effect in treating chronic constipation is primarily exerted within the gastrointestinal tract by increasing the concentration of bile acids in the colon[9]. Therefore, the minimal systemic absorption is a key feature of its mechanism of action, and the reduction in absorption by food does not necessarily compromise its local efficacy[5][9]. In fact, it is recommended to be taken before a meal[10][1][2][11][12].

Q4: Is there any conflicting evidence regarding the impact of food on efficacy?

A4: A study conducted in cancer patients with chronic constipation suggested that this compound was effective regardless of the amount of food intake[13][[“]][15]. This finding may be attributable to the specific patient population and their potentially altered gastrointestinal physiology or dietary patterns. However, for general use in patients with chronic idiopathic constipation, administration on an empty stomach is the recommended approach to maximize its local effect.

Q5: What is the recommended timing of this compound administration in relation to meals?

A5: To ensure optimal local action in the terminal ileum before the meal-stimulated release of bile acids, this compound should be administered before a meal, preferably before breakfast[1][2][11][12].

Data Summary: Pharmacokinetic Parameters

The following table summarizes the quantitative impact of food on the key pharmacokinetic parameters of this compound.

Pharmacokinetic ParameterFasting StateFed StatePercentage of Fasting Value in Fed State
Cmax (Maximum Plasma Concentration) HigherLower~20-30%
AUC0-∞ (Total Systemic Exposure) HigherLower~20-30%[10]
Systemic Exposure Reduction --~80%[1][2][3]

Experimental Protocols

Protocol: Food-Effect Bioavailability Study for this compound

Objective: To evaluate the effect of a high-fat, high-calorie meal on the rate and extent of absorption of this compound.

Study Design:

  • Design: A randomized, open-label, two-period, two-sequence, single-dose crossover study.

  • Subjects: Healthy adult volunteers or patients with chronic idiopathic constipation.

  • Treatment Arms:

    • Treatment A (Fasting): A single oral dose of this compound administered after an overnight fast of at least 10 hours.

    • Treatment B (Fed): A single oral dose of this compound administered shortly after the consumption of a standardized high-fat, high-calorie meal.

  • Washout Period: An adequate washout period between the two treatment periods.

Methodology:

  • Subject Screening and Enrollment: Recruit subjects based on inclusion and exclusion criteria.

  • Randomization: Randomly assign subjects to one of the two treatment sequences (A then B, or B then A).

  • Dosing:

    • Fasting Condition: Administer the this compound dose with a standard volume of water. No food is allowed for a specified period post-dose.

    • Fed Condition: Subjects consume a standardized high-fat meal within a specified timeframe before receiving the this compound dose with a standard volume of water.

  • Pharmacokinetic Sampling: Collect serial blood samples at predefined time points before and after dosing (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).

  • Bioanalytical Analysis: Analyze plasma samples for this compound concentrations using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters including Cmax, AUC0-t, AUC0-∞, and Tmax for both fasting and fed conditions.

  • Statistical Analysis: Perform statistical comparisons of the pharmacokinetic parameters between the fed and fasting states.

Visualizations

Signaling Pathway of this compound Action

Elobixibat_Mechanism cluster_lumen Intestinal Lumen cluster_enterocyte Ileal Enterocyte cluster_circulation Portal Circulation cluster_colon Colon Bile Acids Bile Acids IBAT Ileal Bile Acid Transporter (IBAT) Bile Acids->IBAT Reabsorption Increased Bile Acids Increased Bile Acid Concentration Bile Acids->Increased Bile Acids Increased Flow to Colon Elobixibat This compound Elobixibat->IBAT Inhibition Reabsorbed Bile Acids Reabsorbed Bile Acids IBAT->Reabsorbed Bile Acids To Liver To Liver for Enterohepatic Circulation Reabsorbed Bile Acids->To Liver Increased Motility Increased Colonic Motility and Secretion Increased Bile Acids->Increased Motility

Caption: Mechanism of action of this compound.

Experimental Workflow for a Food-Effect Study

Food_Effect_Workflow cluster_fasting Fasting Arm cluster_fed Fed Arm start Start: Subject Screening randomization Randomization start->randomization period1 Period 1 randomization->period1 fasting_dose Administer this compound (Fasting) fed_meal Administer High-Fat Meal washout Washout Period period2 Period 2 washout->period2 analysis Pharmacokinetic & Statistical Analysis washout->analysis end End: Report analysis->end fasting_pk Serial Blood Sampling fasting_dose->fasting_pk fed_dose Administer this compound (Fed) fed_meal->fed_dose fed_pk Serial Blood Sampling fed_dose->fed_pk

Caption: Crossover design for a food-effect bioavailability study.

References

Addressing variability in patient response to (S)-Elobixibat

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-Elobixibat. The information is designed to address common challenges and questions that may arise during pre-clinical and clinical investigations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective inhibitor of the Ileal Bile Acid Transporter (IBAT), also known as the Apical Sodium-dependent Bile Acid Transporter (ASBT), which is encoded by the SLC10A2 gene.[1][2] By inhibiting IBAT in the terminal ileum, this compound blocks the reabsorption of bile acids, leading to an increased concentration of bile acids in the colon.[1][2][3] This increase in colonic bile acids stimulates both secretion and motility, resulting in accelerated colonic transit and relief from constipation.[3][4]

Q2: What are the known factors that contribute to variability in patient response to this compound?

Variability in patient response can be attributed to several factors:

  • Baseline Bile Acid Profile: The efficacy of this compound has been associated with an increase in fecal deoxycholic acid, a secondary bile acid.[5][6] Patients with lower baseline fecal bile acid concentrations may experience a more pronounced effect.

  • Genetic Factors: While not extensively studied in dedicated this compound trials, genetic variations in genes involved in the feedback regulation of bile acid synthesis, such as FGFR4 and Klotho β, have been suggested to potentially influence the response to IBAT inhibitors.[1] Variations in the SLC10A2 gene itself, which encodes the IBAT transporter, could also theoretically impact drug efficacy.[7][8]

  • Gastrointestinal Transit Time: The rate of colonic transit prior to treatment can influence the effectiveness of this compound.[3]

  • Drug Interactions: Co-administration of drugs that bind bile acids, such as cholestyramine or some antacids, can reduce the efficacy of this compound.[5]

  • Gut Microbiome: The gut microbiota plays a crucial role in the metabolism of bile acids. While studies have shown that this compound can alter the diversity of the gut microbiota, its primary therapeutic effect is believed to be independent of these changes.[5][6][9]

Q3: What are the expected pharmacokinetic properties of this compound?

This compound has minimal systemic absorption and acts locally in the gut.[1][10] When absorbed, it is highly protein-bound. The systemic exposure can be significantly reduced when taken with food.[11][12][13]

Troubleshooting Guides

Issue 1: Lower than expected efficacy in an in vitro IBAT inhibition assay.

Potential Cause Troubleshooting Step
Cell line issues Verify the expression and proper localization of the IBAT/ASBT transporter in your cell line (e.g., HEK293, Caco-2) using Western blot or immunofluorescence. Ensure cells are not passaged too many times.
Assay conditions Optimize incubation time, temperature, and buffer composition. Ensure the concentration of the radiolabeled bile acid substrate (e.g., [3H]taurocholic acid) is appropriate.
Compound stability Confirm the stability of this compound in your assay buffer.
Non-specific binding Assess non-specific binding of this compound to the assay plates or cells, which can reduce the effective concentration.[14]

Issue 2: High variability in pharmacodynamic markers (e.g., serum C4) in animal studies.

Potential Cause Troubleshooting Step
Dosing and administration Ensure accurate and consistent oral gavage technique. The timing of administration relative to feeding can significantly impact bile acid metabolism.
Dietary factors The composition of the animal diet can influence bile acid synthesis and pool size. Use a standardized diet throughout the study.
Circadian rhythm Bile acid synthesis exhibits a diurnal rhythm. Standardize the time of day for blood sampling to minimize variability.
Animal stress Stress can affect gastrointestinal motility and physiology. Acclimatize animals to handling and procedures.

Issue 3: Unexpected adverse effects (e.g., severe diarrhea) in clinical trial participants.

Potential Cause Troubleshooting Step
Dosage The most common adverse effects, abdominal pain and diarrhea, are often dose-dependent.[4][10] Consider dose reduction as a primary management strategy.
Concomitant medications Review for any interacting drugs that may exacerbate gastrointestinal symptoms.
Underlying conditions Rule out underlying gastrointestinal disorders that may predispose individuals to more severe side effects.

Quantitative Data Summary

Table 1: Clinical Efficacy of this compound in Patients with Chronic Constipation

Parameter This compound (5 mg) This compound (10 mg) This compound (15 mg) Placebo Reference
Change in SBMs/week (Week 1)2.5 (1.5, 3.5)4.0 (2.9, 5.0)5.4 (4.4, 6.4)1.7 (0.7, 2.8)
SBM Responder Rate (%)-49.33-26.76
CSBM Responder Rate (%)----
Time to First SBM (hours)-~5--[15][16]
SBMs: Spontaneous Bowel Movements; CSBMs: Complete Spontaneous Bowel Movements. Data are presented as mean change from baseline (95% CI) where available.

Table 2: Pharmacokinetic Parameters of this compound in Healthy Japanese Adults (Single Dose, Fasting)

Dose Cmax (pg/mL) Tmax (hr) AUC (pg*hr/mL) Reference
2.5 mg413.052.52008.3[12]
5 mg582.893.03381.1[12]
10 mg1357.493.07943.4[12]
15 mg2049.513.011847.0[12]
20 mg2580.603.014838.7[12]
Cmax: Maximum plasma concentration; Tmax: Time to maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Table 3: Common Adverse Drug Reactions (ADRs) with this compound

Adverse Drug Reaction Incidence (%) Reference
Abdominal Pain1.81 - 24.1[15][16]
Diarrhea2.19 - 14.7[15][16]

Experimental Protocols

1. In Vitro IBAT Inhibition Assay

  • Objective: To determine the inhibitory potency (IC50) of this compound on the ileal bile acid transporter (IBAT/ASBT).

  • Methodology:

    • Cell Culture: Use a stable cell line overexpressing human IBAT/ASBT (e.g., HEK293-hASBT). Culture cells to confluence in appropriate media.

    • Inhibition Assay:

      • Wash cells with a sodium-containing buffer.

      • Pre-incubate cells with varying concentrations of this compound for 10-15 minutes at 37°C.

      • Initiate the uptake reaction by adding a mixture of radiolabeled bile acid (e.g., [3H]taurocholic acid) and unlabeled taurocholic acid.

      • Incubate for a short period (e.g., 5-10 minutes) at 37°C to ensure measurement of initial uptake rates.

      • Stop the reaction by aspirating the uptake solution and rapidly washing the cells with ice-cold buffer.

      • Lyse the cells and measure the intracellular radioactivity using liquid scintillation counting.

    • Data Analysis:

      • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

      • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

2. Measurement of Serum 7α-hydroxy-4-cholesten-3-one (C4)

  • Objective: To quantify the level of serum C4 as a biomarker of bile acid synthesis.

  • Methodology (LC-MS/MS):

    • Sample Preparation:

      • To a serum sample (e.g., 200 µL), add an internal standard (e.g., d7-7αC4).[17]

      • Precipitate proteins and lipids by adding acetonitrile (B52724) and ammonium (B1175870) sulfate.[17]

      • Centrifuge the sample and collect the supernatant.

    • LC-MS/MS Analysis:

      • Inject the supernatant into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

      • Use a suitable column (e.g., C18) for chromatographic separation.

      • Employ an appropriate mobile phase gradient.

      • Set the mass spectrometer to monitor specific precursor-to-product ion transitions for both C4 and the internal standard.

    • Quantification:

      • Generate a calibration curve using known concentrations of C4 standards.

      • Determine the concentration of C4 in the serum samples by comparing their peak area ratios (C4/internal standard) to the calibration curve.[18]

3. Assessment of Colonic Transit Time

  • Objective: To measure the rate of passage of material through the colon.

  • Methodology (Scintigraphy):

    • Radiolabeled Meal: The patient ingests a meal containing a non-absorbable radiotracer (e.g., 111In-DTPA mixed with water).[5][19]

    • Imaging:

      • Serial images of the abdomen are acquired at specific time points (e.g., 4, 24, 48, and 72 hours) using a gamma camera.[5][19][20]

    • Data Analysis:

      • The colon is divided into regions of interest (ascending, transverse, descending, and rectosigmoid).

      • The geometric center (GC) of the radioactivity is calculated at each time point. The GC is a weighted average of the counts in each colonic region.

      • A lower GC value indicates slower transit, while a higher value indicates faster transit.

Visualizations

Elobixibat_Mechanism_of_Action cluster_lumen Ileal Lumen cluster_enterocyte Enterocyte cluster_circulation Portal Circulation cluster_colon Colon Bile Acids Bile Acids IBAT IBAT (SLC10A2) Bile Acids->IBAT Reabsorption Increased Colonic Bile Acids Increased Colonic Bile Acids Bile Acids->Increased Colonic Bile Acids Elobixibat (B1671180) Elobixibat Elobixibat->IBAT Inhibition Reabsorbed Bile Acids Reabsorbed Bile Acids IBAT->Reabsorbed Bile Acids Increased Motility & Secretion Increased Motility & Secretion Increased Colonic Bile Acids->Increased Motility & Secretion

Caption: Mechanism of action of this compound.

Bile_Acid_Synthesis_Feedback Elobixibat Elobixibat IBAT Inhibition IBAT Inhibition Elobixibat->IBAT Inhibition Decreased Ileal Bile Acid Reabsorption Decreased Ileal Bile Acid Reabsorption IBAT Inhibition->Decreased Ileal Bile Acid Reabsorption Decreased Portal Vein Bile Acids Decreased Portal Vein Bile Acids Decreased Ileal Bile Acid Reabsorption->Decreased Portal Vein Bile Acids Decreased Hepatic FXR Activation Decreased Hepatic FXR Activation Decreased Portal Vein Bile Acids->Decreased Hepatic FXR Activation Increased Bile Acid Synthesis (CYP7A1) Increased Bile Acid Synthesis (CYP7A1) Decreased Hepatic FXR Activation->Increased Bile Acid Synthesis (CYP7A1) Increased Serum C4 Increased Serum C4 Increased Bile Acid Synthesis (CYP7A1)->Increased Serum C4

Caption: Effect of this compound on bile acid synthesis.

Troubleshooting_Workflow Variable Response Variable Response to This compound Observed Assess Baseline Assess Baseline Bile Acid Profile Variable Response->Assess Baseline Genetic Analysis Consider Genetic Analysis (SLC10A2, FGFR4, KLB) Variable Response->Genetic Analysis Review Concomitant Meds Review Concomitant Medications Variable Response->Review Concomitant Meds Evaluate GI Transit Evaluate Baseline GI Transit Time Variable Response->Evaluate GI Transit Dose Adjustment Consider Dose Adjustment Assess Baseline->Dose Adjustment Genetic Analysis->Dose Adjustment Review Concomitant Meds->Dose Adjustment Evaluate GI Transit->Dose Adjustment

Caption: Troubleshooting workflow for response variability.

References

Technical Support Center: Industrial-Scale Synthesis of (S)-Elobixibat

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial-scale synthesis of (S)-Elobixibat.

Troubleshooting Guides

Challenges in the synthesis of this compound can often be traced to reaction conditions, reagent quality, and purification methods. The following table outlines common problems, their potential causes, and recommended troubleshooting steps.

ProblemPossible Cause(s)Troubleshooting Step(s)
Low yield in the synthesis of the 1,5-benzothiazepine (B1259763) core - Incomplete reaction due to insufficient reaction time or temperature.- Sub-optimal catalyst activity.- Poor quality of starting materials (e.g., 2-aminothiophenol (B119425) derivatives).- Monitor reaction progress using TLC or HPLC to ensure completion.- Optimize reaction temperature and time.- Screen different catalysts or ensure the purity of the current catalyst.- Use highly purified starting materials.
Formation of diastereomeric impurities - Incomplete stereocontrol during the coupling of the chiral side chain.- Ensure the use of a chiral auxiliary or catalyst with high enantioselectivity.- Optimize the reaction conditions (temperature, solvent) to favor the formation of the desired (S)-enantiomer.
Presence of Elobixibat (B1671180) acid impurity - Incomplete esterification or hydrolysis of ester groups during the synthesis.- Ensure complete conversion during esterification steps.- Use appropriate protecting groups for the carboxylic acid functionality on the side chain.- Optimize the deprotection step to minimize side reactions.
Residual solvent levels exceeding ICH limits - Inefficient drying of the final product or intermediates.- Inappropriate solvent choice for the final crystallization.- Employ efficient drying techniques such as vacuum drying at an appropriate temperature.- Select a crystallization solvent system that is easily removed and has low toxicity. The use of an ethanol (B145695)/ethyl acetate (B1210297) mixture for crystallization has been reported to be effective.[1]
Incorrect polymorphic form obtained - Improper crystallization conditions (solvent, temperature, agitation).- Carefully control the crystallization process. For Elobixibat, "crystal modification IV" is a stable form.[1]- Use a mixture of ethanol and ethyl acetate for crystallization. The addition of a non-polar solvent like n-heptane can also influence the crystalline form.[1]
High levels of Elobixibat phenol (B47542) impurity - Incomplete etherification of the phenol group on the benzothiazepine (B8601423) core.- Ensure the etherification reaction goes to completion by monitoring with HPLC.- Use a slight excess of the alkylating agent if necessary.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in scaling up the synthesis of this compound?

A1: The primary challenges include:

  • Multi-step Synthesis: The synthesis involves a large number of consecutive steps, which can lead to a low overall yield.[1]

  • Use of Hazardous Reagents: Earlier synthetic routes involved reagents that are not ideal for large-scale production from a safety and environmental perspective.[1]

  • Purification: The use of preparative chromatography for purification is not feasible for industrial-scale production. The process has been improved to replace chromatography with crystallization steps.[1]

  • Polymorphism: Elobixibat can exist in different crystalline forms. It is crucial to control the crystallization process to obtain the desired, stable polymorph (crystal modification IV).[1]

  • Impurity Control: Several impurities can form during the synthesis, which must be carefully monitored and controlled to meet regulatory requirements.

Q2: How can chromatographic purification be avoided in the industrial synthesis of this compound?

A2: An improved industrial process avoids chromatography by utilizing controlled crystallization for the purification of both intermediates and the final product.[1] This involves selecting appropriate solvent systems, such as acetonitrile (B52724) for intermediates and a mixture of ethanol and ethyl acetate for the final product, to ensure high purity and the correct crystalline form.[1][2]

Q3: What is the significance of "crystal modification IV" of Elobixibat?

A3: "Crystal modification IV" is a stable, crystalline monohydrate form of Elobixibat.[1][3] Obtaining a specific, stable polymorphic form is critical in pharmaceutical manufacturing to ensure consistent physical and chemical properties of the active pharmaceutical ingredient (API), such as solubility and bioavailability.

Q4: What are the key impurities to monitor during the synthesis of this compound?

A4: Key impurities to monitor include:

  • Elobixibat acid Impurity[4][5]

  • Elobixibat Methyl Ester Impurity[4][5]

  • Elobixibat Phenol Impurity[4][5]

  • The (R)-isomer (Elobixibat S-Isomer is the desired product)[5]

Analytical techniques such as HPLC are used for the detection and quantification of these impurities.[4][5]

Q5: How is the stereochemistry of the chiral side chain controlled?

A5: The stereochemistry is controlled by using a chiral starting material for the side chain, specifically the (R)-enantiomer of a protected 2-phenylglycylglycine derivative. The coupling reaction conditions are optimized to prevent racemization.

Experimental Protocols

Synthesis of the 1,1-dioxo-3,3-dibutyl-5-phenyl-7-methylthio-8-hydroxy-2,3,4,5-tetrahydro-1,5-benzothiazepine core

The synthesis of the benzothiazepine core is a multi-step process. An early-stage intermediate, aminobenzothiazole, is hydrolyzed with potassium hydroxide (B78521) to yield a mercaptophenol.[6] This intermediate then undergoes a tandem alkylation and lactam formation with an α,α-disubstituted-β-halopropanoic acid to form the benzothiazepine ring system.[6] A copper-catalyzed N-phenylation is then carried out, followed by reduction of the carbonyl group.[6] The final step in forming the core is the oxidation of the sulfide (B99878) to a sulfone using an oxidizing agent like hydrogen peroxide.[6]

Coupling of the Chiral Side Chain

The hydroxyl group of the 1,5-benzothiazepine core is first alkylated with a suitable reagent like ethyl bromoacetate.[6] The resulting ester is then saponified to the corresponding carboxylic acid.[6] This acid is then coupled with the (R)-enantiomer of a protected 2-phenylglycylglycine derivative using a coupling agent such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU).[6][7]

Final Deprotection and Crystallization

The protecting group on the terminal carboxylic acid of the side chain (e.g., a tert-butyl ester) is removed under acidic conditions, for instance, using trifluoroacetic acid.[1] The crude Elobixibat is then purified by crystallization. A preferred method involves dissolving the crude product in a mixture of ethanol and ethyl acetate, followed by the addition of n-heptane to induce crystallization of the stable crystal modification IV.[1]

Visualizations

Logical Relationship of Industrial Synthesis Challenges

A Industrial-Scale Synthesis of this compound B Multi-Step Synthesis A->B C Purification Challenges A->C D Impurity Profile A->D E Polymorphism Control A->E F Low Overall Yield B->F G Use of Preparative Chromatography (Undesirable) C->G H Development of Crystallization-Based Purification C->H I Formation of Process-Related Impurities D->I J Stereochemical Purity D->J K Isolation of Stable Crystalline Form (Modification IV) E->K

Caption: Key challenges in the industrial synthesis of this compound.

Experimental Workflow for this compound Synthesis

cluster_0 Core Synthesis cluster_1 Side Chain Attachment cluster_2 Final Steps A 1,5-Benzothiazepine Formation B Oxidation to Sulfone A->B C Alkylation of Phenol B->C D Saponification to Carboxylic Acid C->D E Peptide Coupling with Chiral Side Chain D->E F Deprotection E->F G Crystallization (Modification IV) F->G H Final Product: this compound G->H

Caption: Simplified workflow for the industrial synthesis of this compound.

Signaling Pathway for Impurity Formation

cluster_main cluster_impurities A Protected Elobixibat Intermediate B This compound A->B Deprotection C Elobixibat Acid Impurity A->C Incomplete Esterification / Saponification D Elobixibat Phenol Impurity E (R)-Elobixibat (Diastereomer) Side_Chain_Coupling Side_Chain_Coupling->E Lack of Stereocontrol Core_Intermediate Core_Intermediate->D Incomplete Alkylation

Caption: Potential pathways for the formation of key impurities.

References

Methods for preparing stable crystal modifications of (S)-Elobixibat

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (S)-Elobixibat Crystallization

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the preparation of stable crystal modifications of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most stable crystalline forms of this compound for pharmaceutical development?

A1: Crystal Modification IV is a highly stable and crystalline monohydrate form of this compound, making it suitable for pharmaceutical formulation.[1][2][3] It exhibits better thermodynamic stability and a more consistent degree of crystallinity compared to other forms like Crystal Modification I.[1][2] Crystal Modification IV is a stoichiometric monohydrate, containing approximately one mole of water per mole of this compound, which contributes to its stable weight at varying relative humidity.[1][2] This form has been found to be stable for at least 17 months under ambient, open conditions.[1][3]

Q2: Can I crystallize this compound directly from the crude product after synthesis?

A2: Yes, it is possible to crystallize this compound directly after synthesis without extensive purification.[4] For instance, crystallization can be achieved using 1:1 volume mixtures of methanol (B129727) or 2-propanol and water at 5°C.[4] This approach can simplify the overall process by combining purification and crystallization, potentially reducing the risk of residual solvents.[4]

Q3: What is the role of solvates in the preparation of stable crystalline forms?

A3: Solvates, particularly alcohol solvates (monoalcoholates), often act as crucial intermediates in the preparation of the stable Crystal Modification IV.[1][5] this compound readily forms crystalline solvates with alcohols like methanol, ethanol (B145695), and propanols (MeOH-1, EtOH-1, 1-PrOH-1, 2-PrOH-1).[1][2] These solvates can then be converted to the stable monohydrate (Crystal Modification IV) by drying to remove the alcohol and subsequently exposing the material to water vapor.[5][6][7] In some cases, the formation of a monoalcoholate intermediate is essential for obtaining the monohydrate.[3][5]

Troubleshooting Guide

Problem 1: Difficulty in obtaining Crystal Modification IV directly from a solvent system.

  • Cause: Direct crystallization of Crystal Modification IV can be challenging because this compound has a strong tendency to form solvates with many common organic solvents, especially alcohols.[1][3] When using alcohol-water mixtures, alcohol solvates like EtOH-1 may form preferentially.[3]

  • Solution: A two-step process involving the formation of an alcohol solvate intermediate is recommended. First, crystallize the corresponding alcohol solvate (e.g., EtOH-1 from ethanol). Then, carefully dry the solvate to remove the alcohol, which may result in an anhydrate, and subsequently expose it to a controlled humidity environment to form the stable Crystal Modification IV monohydrate.[6][7]

Problem 2: The resulting crystalline material shows a variable degree of crystallinity or is amorphous.

  • Cause: The initial synthesis of this compound, particularly after freeze-drying, often yields amorphous material.[1][2][4] Inadequate control over the crystallization process, such as rapid precipitation or insufficient equilibration time, can also lead to poorly crystalline or amorphous products.

  • Solution: Ensure that the crystallization process is well-controlled. Using a slurry method where the amorphous material or a less stable crystalline form is stirred in a suitable solvent (or solvent mixture) for an extended period can promote the conversion to a more stable and highly crystalline form.[1] For instance, stirring a suspension of another crystal modification in an alcohol/water mixture at room temperature can yield the desired solvate, which is a precursor to the stable Crystal Modification IV.[1][2]

Problem 3: The obtained crystals contain residual solvents.

  • Cause: this compound readily incorporates solvent molecules into its crystal structure, forming solvates.[1][2][4] If not properly removed, these solvents will be present in the final product.

  • Solution: After isolating the crystalline material, implement a robust drying procedure. If you have formed an alcohol solvate as an intermediate for Crystal Modification IV, the drying step is critical for removing the alcohol before hydration.[6][7] Utilizing a solvent system that minimizes the risk of tenacious residual solvents, such as a mixture of ethanol and ethyl acetate (B1210297) followed by appropriate drying, has been found to be effective.[6][7]

Data Presentation

Table 1: Summary of Key Crystalline Modifications of this compound

Crystal ModificationTypeKey CharacteristicsPreparation Solvents/Conditions
Modification I Hydrate (non-stoichiometric)Contains a variable amount of water. Less thermodynamically stable than Modification IV.[1][2]Can be obtained from crude, amorphous this compound.[1][2]
Modification IV Monohydrate (stoichiometric)Highly stable and crystalline. Contains ~1 mole of water per mole of this compound.[1][2] Stable for at least 17 months.[1]Prepared via alcohol solvate intermediates (e.g., EtOH-1) followed by drying and hydration.[5][6][7] Can be seeded using a mixture of ethanol and ethyl acetate.[6]
EtOH-1 Ethanolate (B101781)A common intermediate in the preparation of Modification IV.[1][3]Crystallized from ethanol or ethanol/water mixtures.[1][6]
MeOH-1 MethanolateIsostructural with EtOH-1.[1][2]Crystallized from methanol or methanol/water mixtures.[1][2]
1-PrOH-1 1-PropanolateIsostructural with EtOH-1.[1][2]Crystallized from 1-propanol (B7761284) or 1-propanol/water mixtures.[1][2]
2-PrOH-1 2-PropanolateIsostructural with EtOH-1.[1][2]Crystallized from 2-propanol or 2-propanol/water mixtures.[1][2]
Modification C, F, L Anhydrate/HydrateAdditional identified crystalline forms with distinct XRPD patterns.[8]Specific crystallization conditions are detailed in patent literature.[8]

Experimental Protocols

Protocol 1: Preparation of Crystal Modification IV via Ethanolate Intermediate (EtOH-1)

  • Formation of EtOH-1:

    • Suspend amorphous or another crystalline form of this compound in ethanol or a mixture of ethanol and water. A 50:50 volume mixture can be used.[1]

    • Stir the suspension at room temperature (e.g., 20-25°C).[2]

    • Continue stirring for a sufficient period (e.g., one week in a closed vessel) to ensure complete conversion to the ethanolate form, EtOH-1.[4][8]

    • Isolate the crystalline solid by filtration.

  • Conversion to Crystal Modification IV:

    • Dry the isolated EtOH-1 crystals under controlled conditions (e.g., vacuum at a slightly elevated temperature) to remove the ethanol. This will yield an anhydrate form.[6][7]

    • Expose the resulting anhydrate to air with ambient humidity or a controlled humidity environment. The anhydrate will readily absorb moisture to form the stable monohydrate, Crystal Modification IV.[6][7]

Protocol 2: Preparation of Crystal Modification IV using Ethanol and Ethyl Acetate

  • Dissolution:

    • Dissolve crude this compound in a mixture of ethanol and ethyl acetate. A preferred ratio is approximately 1.85:1 (w/w) of ethanol to ethyl acetate.[6]

    • The complete dissolution allows for an optional filtration step to remove any foreign particles.[6]

  • Crystallization:

    • Initiate crystallization by adding seed crystals of Crystal Modification IV to the solution.[6]

    • Allow the crystallization to proceed under controlled temperature conditions.

  • Isolation and Drying:

    • Isolate the resulting crystals by filtration.

    • Dry the crystals appropriately to obtain pure Crystal Modification IV.

Visualizations

experimental_workflow cluster_start Starting Material cluster_process Crystallization Process cluster_method1 Method 1: Slurry Conversion cluster_method2 Method 2: Seeding cluster_end Final Product start_node Amorphous or Crude this compound slurry Slurry in Ethanol/Water (or other alcohols) start_node->slurry Stir at RT dissolve Dissolve in Ethanol/ Ethyl Acetate start_node->dissolve intermediate Isolate Ethanolate (EtOH-1) slurry->intermediate dry_hydrate Dry & Expose to Humidity intermediate->dry_hydrate end_node Stable Crystal Modification IV dry_hydrate->end_node seed Add Seed Crystals of Modification IV dissolve->seed seed->end_node

Caption: Experimental workflows for preparing stable Crystal Modification IV of this compound.

logical_relationship amorphous Amorphous This compound modI Modification I (Non-stoichiometric Hydrate) amorphous->modI Crystallization solvates Alcohol Solvates (EtOH-1, MeOH-1, etc.) amorphous->solvates Slurry in Alcohol modI->solvates Slurry in Alcohol anhydrate Intermediate Anhydrate solvates->anhydrate Drying modIV Modification IV (Stable Monohydrate) anhydrate->modIV Hydration

Caption: Relationship between different forms of this compound during crystallization.

References

Validation & Comparative

A Comparative Analysis of (S)-Elobixibat and Other IBAT Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pharmacology, clinical efficacy, and experimental evaluation of leading Ileal Bile Acid Transporter (IBAT) inhibitors, providing a comprehensive resource for the scientific community.

This guide offers a detailed comparative analysis of (S)-Elobixibat against other prominent IBAT inhibitors, including maralixibat (B1675085) and odevixibat (B1663563). We present a comprehensive overview of their mechanisms of action, chemical properties, and clinical trial outcomes, supplemented with detailed experimental protocols for key assays to support further research and development in this therapeutic area.

Introduction to IBAT Inhibition

The ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT), is a key protein in the enterohepatic circulation of bile acids.[1][2] By inhibiting IBAT, these drugs reduce the reabsorption of bile acids in the terminal ileum, leading to increased bile acid concentrations in the colon and a decrease in the overall bile acid pool.[2][3] This mechanism of action has therapeutic applications in managing chronic constipation and cholestatic pruritus.[3][4]

Comparative Overview of IBAT Inhibitors

This compound, maralixibat, and odevixibat are the frontrunners in the field of IBAT inhibition, each with distinct clinical indications and pharmacological profiles.

FeatureThis compoundMaralixibatOdevixibat
Chemical Class 1,5-Benzothiazepine derivative[5]Not explicitly detailed in provided resultsNot explicitly detailed in provided results
Primary Indication Chronic Idiopathic Constipation[3][5]Cholestatic pruritus in Alagille syndrome (ALGS) and Progressive Familial Intrahepatic Cholestasis (PFIC)[4][6]Cholestatic pruritus in Progressive Familial Intrahepatic Cholestasis (PFIC)[4]
Developer(s) EA Pharma and Mochida[5]Mirum PharmaceuticalsAlbireo Pharma
Approval Status Approved in Japan (2018)[5]Approved by FDA and EMAApproved by FDA and EMA

Mechanism of Action

IBAT inhibitors function by blocking the reabsorption of bile acids in the terminal ileum, thereby increasing their concentration in the colon. This has a dual effect: it stimulates colonic motility and increases fluid secretion, which is beneficial in treating constipation.[2] In cholestatic conditions, reducing the systemic bile acid load is thought to alleviate pruritus.[7]

IBAT_Inhibitor_Mechanism cluster_enterocyte Enterocyte cluster_circulation Portal Circulation Bile Acids Bile Acids IBAT IBAT Transporter Bile Acids->IBAT Reabsorption Increased Fecal Excretion Increased Fecal Excretion Bile Acids->Increased Fecal Excretion Systemic Circulation Systemic Circulation IBAT->Systemic Circulation IBAT Inhibitors IBAT Inhibitors IBAT Inhibitors->IBAT Inhibition In_Vitro_Assay_Workflow A Seed HEK293-hIBAT cells B Wash cells A->B C Pre-incubate with inhibitor B->C D Add radiolabeled taurocholate C->D E Incubate D->E F Wash to terminate uptake E->F G Lyse cells & measure radioactivity F->G H Calculate IC50 G->H Comparative_Analysis_Framework cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Evaluation In Vitro Potency In Vitro Potency Comparative Analysis Comparative Analysis In Vitro Potency->Comparative Analysis In Vivo Efficacy In Vivo Efficacy In Vivo Efficacy->Comparative Analysis Pharmacokinetics Pharmacokinetics Pharmacokinetics->Comparative Analysis Phase I (Safety) Phase I (Safety) Phase I (Safety)->Comparative Analysis Phase II (Efficacy) Phase II (Efficacy) Phase II (Efficacy)->Comparative Analysis Phase III (Pivotal) Phase III (Pivotal) Phase III (Pivotal)->Comparative Analysis

References

Comparing the efficacy of (S)-Elobixibat and lubiprostone in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the comparative efficacy of novel therapeutics is paramount. This guide provides an objective, data-driven comparison of (S)-Elobixibat and lubiprostone (B194865) in preclinical models of constipation, offering insights into their mechanisms and potential therapeutic advantages.

This comparison synthesizes available preclinical data to illuminate the distinct and overlapping effects of this compound, an ileal bile acid transporter (IBAT) inhibitor, and lubiprostone, a chloride channel activator. While direct head-to-head preclinical studies are not extensively available in the public domain, this guide collates data from individual preclinical investigations to offer a comparative perspective on their efficacy in animal models of constipation.

Mechanisms of Action: A Tale of Two Pathways

This compound and lubiprostone employ fundamentally different strategies to alleviate constipation. Lubiprostone directly stimulates intestinal fluid secretion, while this compound indirectly achieves this by increasing the concentration of bile acids in the colon.

Lubiprostone is a locally acting bicyclic fatty acid that activates type-2 chloride channels (ClC-2) on the apical membrane of gastrointestinal epithelial cells.[1][2][3] This activation leads to an efflux of chloride ions into the intestinal lumen, which in turn draws sodium and water to follow, increasing the liquidity of the stool and facilitating its passage.[1][4][5]

** this compound**, on the other hand, is a highly potent and selective inhibitor of the ileal bile acid transporter (IBAT).[6][7] By blocking the reabsorption of bile acids in the terminal ileum, it increases the concentration of bile acids in the colon.[6][7] These bile acids then stimulate both colonic secretion and motility, leading to accelerated colonic transit and increased stool frequency.[6][7][8]

cluster_0 Lubiprostone Signaling Pathway Lubiprostone Lubiprostone ClC-2 Channel ClC-2 Channel Lubiprostone->ClC-2 Channel activates Cl- Secretion Cl- Secretion ClC-2 Channel->Cl- Secretion increases Na+ and H2O Secretion Na+ and H2O Secretion Cl- Secretion->Na+ and H2O Secretion promotes Increased Stool Water Increased Stool Water Na+ and H2O Secretion->Increased Stool Water

Diagram 1: Lubiprostone's Mechanism of Action.

cluster_1 This compound Signaling Pathway This compound This compound IBAT IBAT This compound->IBAT inhibits Bile Acid Reabsorption decreased IBAT->Bile Acid Reabsorption mediates Colonic Bile Acids Colonic Bile Acids IBAT->Colonic Bile Acids increases Colonic Secretion & Motility Colonic Secretion & Motility Colonic Bile Acids->Colonic Secretion & Motility stimulates Accelerated Transit Accelerated Transit Colonic Secretion & Motility->Accelerated Transit

Diagram 2: this compound's Mechanism of Action.

Comparative Efficacy in Preclinical Models

Due to the absence of direct comparative preclinical studies, this section presents data from separate investigations on each compound. The primary endpoints evaluated in these studies typically include stool frequency, stool water content, and gastrointestinal or colonic transit time in constipation-induced animal models.

Quantitative Data Summary
ParameterThis compoundLubiprostoneAnimal Model
Effect on Stool Frequency Dose-dependent increase in spontaneous bowel movements (SBMs).[7]Dose-dependent increase in SBMs.[1][2]Loperamide-induced constipation in rats/mice
Effect on Stool Water Content Increased stool water content leading to looser stool consistency.[9]Significantly increases small intestinal fluid volume and elevates intestinal fluid chloride concentration.[1]Loperamide-induced constipation in rats/mice
Effect on Colonic Transit Time Significantly accelerated colonic transit.[6][9]Accelerates small bowel and colonic transit.[1][10]Various models including scintigraphic methods in dogs and capsule endoscopy in humans (clinical)

Note: The data presented is a qualitative summary based on available literature. Direct quantitative comparison is challenging due to variations in experimental protocols, animal models, and dosing regimens across different studies.

Experimental Protocols: A Methodological Overview

A common approach to evaluate the efficacy of pro-secretory and pro-kinetic agents like lubiprostone and this compound in preclinical settings involves the use of a loperamide-induced constipation model in rodents.

Loperamide-Induced Constipation Model in Rats
  • Animal Model: Male Sprague-Dawley rats are typically used.

  • Induction of Constipation: Constipation is induced by subcutaneous or oral administration of loperamide (B1203769) hydrochloride (typically 1-5 mg/kg) for several consecutive days.[11][12][13] Loperamide, an opioid receptor agonist, decreases gastrointestinal motility and intestinal fluid secretion.[14]

  • Treatment Administration: Following the induction period, animals are treated with the test compounds (this compound or lubiprostone) or a vehicle control.

  • Efficacy Parameters:

    • Stool Parameters: Fecal pellets are collected over a defined period (e.g., 24 hours) and the number, total wet weight, and dry weight are measured. The water content is then calculated.[11][13]

    • Gastrointestinal Transit Time: A non-absorbable marker (e.g., charcoal meal or carmine (B74029) red) is administered orally. After a specific time, the animals are euthanized, and the distance traveled by the marker through the small intestine is measured and expressed as a percentage of the total length of the small intestine.[15]

    • Colonic Transit Time: This can be assessed by measuring the expulsion time of a bead inserted into the distal colon.

cluster_2 Experimental Workflow Acclimatization Acclimatization Induction Loperamide-induced Constipation Acclimatization->Induction Grouping Randomization into Treatment Groups Induction->Grouping Treatment Drug Administration (this compound, Lubiprostone, Vehicle) Grouping->Treatment Measurement Assessment of Efficacy Parameters (Stool, Transit Time) Treatment->Measurement Analysis Data Analysis Measurement->Analysis

Diagram 3: General Experimental Workflow.

Conclusion

Both this compound and lubiprostone demonstrate significant efficacy in preclinical models of constipation, albeit through distinct mechanisms of action. Lubiprostone acts as a direct secretagogue, while this compound leverages the physiological effects of bile acids to enhance both secretion and motility. The choice between these agents in a therapeutic context may depend on the underlying pathophysiology of constipation in a given patient population. Further head-to-head preclinical and clinical studies are warranted to provide a more definitive comparative assessment of their efficacy and safety profiles. This guide provides a foundational understanding for researchers navigating the landscape of constipation therapeutics.

References

A Comparative Guide to the Therapeutic Efficacy of (S)-Elobixibat and Other Secretagogues in Preclinical Models of Irritable Bowel Syndrome with Constipation (IBS-C)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic effects of (S)-Elobixibat with other prominent drugs for Irritable Bowel Syndrome with Constipation (IBS-C), Lubiprostone and Linaclotide, based on available preclinical experimental data. The focus is on studies utilizing established animal models of constipation to facilitate a data-driven evaluation of these therapeutic agents.

Signaling Pathways and Mechanisms of Action

Understanding the distinct mechanisms by which these drugs elicit their therapeutic effects is crucial for targeted drug development and clinical application.

dot

Elobixibat_Mechanism cluster_enterocyte Enterocyte (Terminal Ileum) cluster_colon Colon IBAT Ileal Bile Acid Transporter (IBAT/ASBT) BileAcids_Lumen Bile Acids (in lumen) BileAcids_Lumen->IBAT Reabsorption Increased_BA Increased Bile Acids in Colon BileAcids_Lumen->Increased_BA Increased flow to colon Elobixibat This compound Elobixibat->IBAT Inhibits WaterSecretion Increased Water and Electrolyte Secretion Increased_BA->WaterSecretion Motility Increased Colonic Motility Increased_BA->Motility StoolSoftening Softer Stool & Easier Passage WaterSecretion->StoolSoftening Motility->StoolSoftening

Caption: Mechanism of action of this compound.

dot

Lubiprostone_Mechanism cluster_enterocyte Enterocyte (Apical Membrane) cluster_lumen Intestinal Lumen ClC2 Chloride Channel-2 (ClC-2) Chloride_out Cl- Efflux ClC2->Chloride_out Lubiprostone Lubiprostone Lubiprostone->ClC2 Activates Sodium_Water Increased Sodium and Water Secretion Chloride_out->Sodium_Water via osmotic gradient StoolSoftening Increased Fluid Content & Softer Stool Sodium_Water->StoolSoftening Motility Increased Motility StoolSoftening->Motility

Caption: Mechanism of action of Lubiprostone.

dot

Linaclotide_Mechanism cluster_enterocyte Enterocyte (Apical Membrane) cluster_lumen Intestinal Lumen GCC Guanylate Cyclase-C (GC-C) Receptor cGMP Increased intracellular cGMP GCC->cGMP Linaclotide Linaclotide Linaclotide->GCC Activates CFTR CFTR Ion Channel cGMP->CFTR Activates Chloride_Bicarb_out Cl- and HCO3- Efflux CFTR->Chloride_Bicarb_out Water_Secretion Increased Fluid Secretion Chloride_Bicarb_out->Water_Secretion via osmotic gradient Transit Accelerated Transit Water_Secretion->Transit

Caption: Mechanism of action of Linaclotide.

Preclinical Data Comparison

The following tables summarize the available quantitative data from preclinical studies. Direct comparative studies of these three agents in the same preclinical model are limited; therefore, data has been compiled from individual studies. The loperamide-induced constipation model is a commonly used and well-validated model for evaluating therapies for delayed-transit constipation, a key symptom of IBS-C.

Table 1: Effect on Intestinal Transit in Loperamide-Induced Constipation Models

DrugAnimal ModelDosageRoute of AdministrationEffect on Intestinal Transit TimeCitation
This compound Data not available in published literature----
Lubiprostone RatData not specifiedOralIncreases intestinal transit[1]
Linaclotide Mouse100 µg/kgOralSignificantly accelerated transit time compared to vehicle[2]

Table 2: Effect on Fecal Parameters in Loperamide-Induced Constipation Models

DrugAnimal ModelDosageRoute of AdministrationEffect on Fecal Water ContentEffect on Fecal Weight/NumberCitation
This compound Data not available in published literature-----
Lubiprostone Animal studies indicate increased fluid secretion, suggesting a likely increase in fecal water content.Data not specifiedOralDose-dependent increase in intestinal fluid secretionSoftens stool[1]
Linaclotide Mouse100 µg/kgOralIncreased fluid secretionIncreased stool frequency[2]

Note: The lack of publicly available preclinical data for this compound in a loperamide-induced constipation model prevents a direct comparison in the tables above.

Experimental Protocols

A standardized and reproducible experimental protocol is essential for the valid assessment of therapeutic agents. The loperamide-induced constipation model is a widely accepted method for preclinical evaluation.

Loperamide-Induced Constipation Model in Rodents

dot

Experimental_Workflow cluster_protocol Experimental Protocol Acclimatization Acclimatization (7 days) Baseline Baseline Measurement (Fecal Parameters) Acclimatization->Baseline Loperamide (B1203769) Loperamide Administration (e.g., 5 mg/kg, s.c.) Baseline->Loperamide Drug_Admin Test Drug Administration (Elobixibat, Lubiprostone, Linaclotide, or Vehicle) Loperamide->Drug_Admin Induces Constipation Endpoint Endpoint Measurement (e.g., Intestinal Transit Time, Fecal Parameters) Drug_Admin->Endpoint Therapeutic Effect

Caption: General experimental workflow.

1. Animals:

  • Male Sprague-Dawley rats or ICR mice are commonly used.

  • Animals are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to standard chow and water.

2. Induction of Constipation:

  • Loperamide hydrochloride is dissolved in a suitable vehicle (e.g., 0.9% saline or 0.5% carboxymethylcellulose).

  • Constipation is induced by subcutaneous or oral administration of loperamide (typically 2-5 mg/kg for rats). The dosing regimen can vary but is often administered once or twice daily for several consecutive days to establish a consistent constipated state.

3. Drug Administration:

  • This compound, Lubiprostone, Linaclotide, or a vehicle control is administered orally.

  • The dosage and frequency of administration are determined by the specific study design.

4. Measurement of Intestinal Transit Time:

  • A non-absorbable marker, such as carmine (B74029) red (in a 5% solution) or charcoal meal (e.g., 10% charcoal in 5% gum arabic), is administered orally.

  • After a specific time period (e.g., 30-60 minutes), the animals are euthanized.

  • The entire length of the small intestine is carefully excised.

  • The distance traveled by the marker from the pylorus to the most distal point is measured.

  • The intestinal transit rate is calculated as: (distance traveled by the marker / total length of the small intestine) x 100%.

5. Measurement of Fecal Parameters:

  • Fecal pellets are collected over a defined period (e.g., 24 hours).

  • The total number and wet weight of the fecal pellets are recorded.

  • To determine fecal water content, the pellets are dried in an oven (e.g., at 60°C for 24 hours) to a constant weight.

  • Fecal water content is calculated as: [(wet weight - dry weight) / wet weight] x 100%.

Summary and Conclusion

This compound, Lubiprostone, and Linaclotide represent important therapeutic options for IBS-C, each with a unique mechanism of action targeting intestinal secretion and motility. While clinical data provides evidence of their efficacy in human populations, a comprehensive comparison of their performance in preclinical models of IBS-C is hampered by the limited availability of published, directly comparable experimental data, particularly for this compound.

The loperamide-induced constipation model serves as a robust platform for the preclinical evaluation of such compounds. Available data from this model demonstrates the pro-kinetic effects of Linaclotide. Although specific quantitative data is sparse in the provided search results, animal studies have confirmed the secretagogue activity of Lubiprostone.

For a more thorough and direct comparison to guide further research and development, future preclinical studies should aim to evaluate this compound in the loperamide-induced constipation model and ideally include head-to-head comparisons with Lubiprostone and Linaclotide, assessing key parameters such as intestinal transit time, fecal water content, and stool frequency. Such data would provide invaluable insights into the relative potency and efficacy of these agents at a preclinical level.

References

A Comparative Guide to Biomarkers for Assessing Target Engagement of (S)-Elobixibat In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key biomarkers for assessing the in vivo target engagement of (S)-Elobixibat, a first-in-class inhibitor of the ileal bile acid transporter (IBAT). Understanding the pharmacodynamic effects of this compound is crucial for dose selection, establishing proof-of-concept, and evaluating its therapeutic efficacy in clinical development. This document outlines the primary biomarkers, their performance based on experimental data, and detailed protocols for their measurement.

Introduction to this compound and its Mechanism of Action

This compound is a minimally absorbed, orally administered inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT). IBAT is primarily responsible for the reabsorption of bile acids from the terminal ileum into the enterohepatic circulation. By inhibiting IBAT, this compound increases the concentration of bile acids in the colon, which in turn stimulates colonic secretion and motility, leading to its therapeutic effect in chronic constipation.[1][2] The engagement of IBAT by this compound initiates a cascade of physiological changes that can be monitored using specific biomarkers.

Key Biomarkers for this compound Target Engagement

The primary biomarkers for assessing the target engagement of this compound reflect the direct and downstream consequences of IBAT inhibition. These include:

  • Serum 7α-hydroxy-4-cholesten-3-one (C4): A direct marker of bile acid synthesis.

  • Serum Fibroblast Growth Factor 19 (FGF19): A negative feedback regulator of bile acid synthesis.

  • Fecal Bile Acids: A direct measure of the intended pharmacological effect of increased bile acid excretion.

This guide will compare these biomarkers and provide an overview of an alternative clinical diagnostic test, the Selenium Homocholic Acid Taurine (B1682933) (SeHCAT) test, which is a gold standard for assessing bile acid malabsorption.

Comparative Analysis of Biomarkers

The following table summarizes the quantitative data on the performance of each biomarker in response to this compound administration, based on findings from clinical studies.

BiomarkerBaseline/Placebo Levels (Example)Post-(S)-Elobixibat Levels (Example)Key Performance Characteristics
Serum C4 Mean: ~23.5 ng/mL[3]Up to 9-10 fold increase from placebo[4]High Sensitivity: Shows a significant, dose-dependent increase with this compound.[2][4] Good Specificity: Directly reflects the upregulation of bile acid synthesis due to reduced feedback. Reliability: Bland-Altman plots suggest greater reliability compared to FGF19.[3]
Serum FGF19 Mean: ~121.6 pg/mL[3]~35% decrease[5]Moderate Sensitivity: Shows a decrease, but the magnitude can be variable. Specificity: Reflects the reduced bile acid reabsorption and subsequent FXR signaling in the ileum. Variability: Can be influenced by food intake and has shown less consistency in some studies.[3]
Fecal Bile Acids Total: ~10.9 µg/g stool[6]Total: ~15.0 µg/g stool; ~7-fold higher mean excretion[5][6]Direct Measure of Pharmacological Effect: Quantifies the intended mechanism of action. High Specificity: Directly reflects the inhibition of bile acid reabsorption. Practical Challenges: Sample collection can be cumbersome for patients, and measurements can have high variability.
SeHCAT Test N/A (Diagnostic Test)N/AGold Standard for Bile Acid Malabsorption: Provides a direct measure of bile acid retention. High Sensitivity & Specificity: For diagnosing bile acid malabsorption. Invasive & Impractical for frequent monitoring: Involves administration of a radiolabeled compound and two scans a week apart.[7][8][9][10][11]

Signaling Pathways and Experimental Workflows

To visually represent the biological processes and experimental procedures discussed, the following diagrams are provided.

cluster_0 Enterohepatic Circulation of Bile Acids Liver Liver (Bile Acid Synthesis) Gallbladder Gallbladder (Bile Acid Storage) Liver->Gallbladder Bile Acids Small_Intestine Small Intestine Gallbladder->Small_Intestine Bile Acids IBAT Ileal Bile Acid Transporter (IBAT) Small_Intestine->IBAT ~95% Reabsorption Colon Colon Small_Intestine->Colon ~5% to Colon Portal_Vein Portal Vein IBAT->Portal_Vein Portal_Vein->Liver Feces Fecal Excretion Colon->Feces

Caption: Enterohepatic circulation of bile acids.

cluster_1 Mechanism of this compound Action Elobixibat (B1671180) This compound (Oral Administration) IBAT IBAT in Terminal Ileum Elobixibat->IBAT Inhibits Bile_Acid_Reabsorption Decreased Bile Acid Reabsorption Elobixibat->Bile_Acid_Reabsorption Leads to IBAT->Bile_Acid_Reabsorption Colonic_Bile_Acids Increased Colonic Bile Acids Bile_Acid_Reabsorption->Colonic_Bile_Acids FXR_FGF19 Decreased Ileal FXR Activation & FGF19 Release Bile_Acid_Reabsorption->FXR_FGF19 Therapeutic_Effect Increased Colonic Motility & Secretion (Therapeutic Effect) Colonic_Bile_Acids->Therapeutic_Effect Fecal_BA Increased Fecal Bile Acids Colonic_Bile_Acids->Fecal_BA Results in Bile_Acid_Synthesis Increased Hepatic Bile Acid Synthesis FXR_FGF19->Bile_Acid_Synthesis Removes negative feedback FGF19 Decreased Serum FGF19 FXR_FGF19->FGF19 Results in C4 Increased Serum C4 Bile_Acid_Synthesis->C4 Results in

Caption: Mechanism of this compound and its effect on biomarkers.

cluster_2 Experimental Workflow for Serum C4 and FGF19 Analysis Patient_Sample Patient Blood Sample (Fasting) Centrifugation Centrifugation to Separate Serum Patient_Sample->Centrifugation Serum_Aliquot Serum Aliquot Centrifugation->Serum_Aliquot C4_Analysis LC-MS/MS Analysis for C4 Serum_Aliquot->C4_Analysis FGF19_Analysis ELISA for FGF19 Serum_Aliquot->FGF19_Analysis C4_Result Serum C4 Concentration C4_Analysis->C4_Result FGF19_Result Serum FGF19 Concentration FGF19_Analysis->FGF19_Result

Caption: Workflow for serum biomarker analysis.

Experimental Protocols

Measurement of Serum 7α-hydroxy-4-cholesten-3-one (C4) by LC-MS/MS

This method provides high sensitivity and specificity for the quantification of C4.

a. Sample Preparation:

  • Collect fasting blood samples in serum separator tubes.

  • Allow blood to clot at room temperature for 30-60 minutes.

  • Centrifuge at 1,000-2,000 x g for 10 minutes at 4°C.

  • Transfer the serum to a clean polypropylene (B1209903) tube and store at -80°C until analysis.

b. Extraction:

  • To 100 µL of serum, add an internal standard (deuterated C4).

  • Perform protein precipitation by adding acetonitrile.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • The supernatant can be directly injected or further purified using solid-phase extraction (SPE).[12][13]

c. LC-MS/MS Analysis:

  • Liquid Chromatography: Use a C18 reverse-phase column.

  • Mobile Phase: A gradient of water and methanol/acetonitrile with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) is typically used.

  • Mass Spectrometry: Operate in positive ion mode with multiple reaction monitoring (MRM) to detect the specific precursor-product ion transitions for C4 and its internal standard.

d. Quantification:

  • Generate a standard curve using known concentrations of C4.

  • Calculate the concentration of C4 in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Measurement of Serum Fibroblast Growth Factor 19 (FGF19) by ELISA

This is a common and relatively high-throughput method for FGF19 quantification.

a. Principle: This assay employs the quantitative sandwich enzyme immunoassay technique. A monoclonal antibody specific for FGF19 is pre-coated onto a microplate.[14][15][16][17][18]

b. Procedure (General Steps):

  • Prepare all reagents, standards, and samples as directed in the commercial ELISA kit manual.

  • Add standards and patient serum samples to the wells of the microplate and incubate.

  • Wash the wells to remove unbound substances.

  • Add a biotin-conjugated antibody specific for FGF19 and incubate.

  • Wash the wells.

  • Add streptavidin-HRP (Horseradish Peroxidase) and incubate.

  • Wash the wells.

  • Add a substrate solution (e.g., TMB) and incubate to allow color development in proportion to the amount of FGF19 bound.

  • Add a stop solution to terminate the reaction.

  • Measure the optical density at a specific wavelength (e.g., 450 nm) using a microplate reader.

c. Quantification:

  • Generate a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis.

  • Determine the concentration of FGF19 in the patient samples by interpolating their absorbance values from the standard curve.

Measurement of Fecal Bile Acids

This method directly quantifies the primary endpoint of this compound's pharmacological action.

a. Sample Collection:

  • Patients collect all stool samples over a specified period (e.g., 48 or 72 hours).

  • Samples should be kept frozen at -20°C or lower immediately after collection to prevent degradation of bile acids.

b. Homogenization and Extraction:

  • Thaw and homogenize the entire stool collection.

  • A representative aliquot is taken for analysis.

  • Bile acids are extracted from the fecal homogenate using an organic solvent (e.g., ethanol).

c. Analysis (LC-MS/MS or Gas Chromatography-Mass Spectrometry - GC-MS):

  • The extract is typically purified and derivatized (for GC-MS).

  • Individual and total bile acid concentrations are determined using either LC-MS/MS or GC-MS.

  • Quantification is achieved using internal standards and calibration curves.

SeHCAT Test for Bile Acid Retention

This is a diagnostic test for bile acid malabsorption and is not typically used for routine monitoring of drug effects in a clinical trial setting due to its use of a radiopharmaceutical.

a. Procedure:

  • Day 1: The patient swallows a capsule containing a synthetic bile acid (tauroselcholic acid) labeled with a gamma-emitting radioisotope, 75-selenium (75Se). A baseline scan is taken with a gamma camera a few hours later to measure the initial amount of radioactivity in the body.[7][8][9][10][11]

  • Day 7: A second scan is performed to measure the amount of retained radioactivity.

b. Interpretation:

  • The percentage of the 75Se-homocholic acid taurine that is retained is calculated.

  • A retention of less than 15% is generally considered indicative of bile acid malabsorption. The cutoff may vary slightly between institutions.

Conclusion and Recommendations

The choice of biomarker for assessing the target engagement of this compound depends on the specific objectives of the study.

  • Serum C4 is a highly sensitive and reliable biomarker for demonstrating a pharmacodynamic response to this compound. Its direct relationship with bile acid synthesis makes it an excellent indicator of target engagement.

  • Serum FGF19 provides valuable mechanistic information about the feedback regulation of bile acid synthesis. However, its variability may require more stringent control of experimental conditions (e.g., fasting).

  • Fecal bile acid measurement provides a direct assessment of the pharmacological effect of this compound but is associated with practical challenges in sample collection and analysis.

  • The SeHCAT test is the gold standard for diagnosing baseline bile acid malabsorption but is not practical for frequent monitoring of a drug's effect.

For most clinical trial applications, a combination of serum C4 and FGF19 provides a robust and comprehensive assessment of this compound's target engagement, offering both a direct measure of the downstream physiological response and mechanistic insights into the drug's action.

References

(S)-Elobixibat: A Comparative Guide to its Effects on Serum and Fecal Bile Acid Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the effects of (S)-Elobixibat, an ileal bile acid transporter (IBAT) inhibitor, on serum and fecal bile acid profiles. It is designed to offer a comparative perspective for researchers and drug development professionals by contrasting its mechanism and impact with other therapeutic alternatives for chronic constipation. This document synthesizes available experimental data, details methodologies for key experiments, and visualizes relevant biological pathways.

Introduction

This compound is a first-in-class, minimally absorbed IBAT inhibitor developed for the treatment of chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C)[1][2]. Its mechanism of action involves the inhibition of the apical sodium-dependent bile acid transporter (ASBT) in the terminal ileum, which is the primary site for bile acid reabsorption[3][4]. By blocking this transporter, Elobixibat increases the concentration of bile acids in the colon, leading to accelerated intestinal transit and increased stool water content, thereby alleviating constipation[1][3][4]. This guide delves into the quantitative changes in bile acid profiles induced by this compound and compares its mode of action with other treatments for chronic constipation.

Data Presentation: this compound's Impact on Bile Acid Homeostasis

The administration of this compound leads to significant and measurable changes in both serum and fecal bile acid profiles, as well as in key biomarkers involved in bile acid synthesis and regulation. The following tables summarize the quantitative data from clinical studies.

Table 1: Effect of this compound on Fecal Bile Acid Profiles in Patients with Chronic Constipation

Bile Acid SpeciesBaseline (nmol/g feces)After Elobixibat Treatment (nmol/g feces)Fold Change
Total Bile Acids 18.5 ± 14.5148.4 ± 117.2~8.0
Primary Bile Acids
Cholic Acid (CA)0.8 ± 1.155.4 ± 51.5~69.3
Chenodeoxycholic Acid (CDCA)0.9 ± 1.254.6 ± 47.9~60.7
Secondary Bile Acids
Deoxycholic Acid (DCA)8.2 ± 7.912.1 ± 14.2~1.5
Lithocholic Acid (LCA)6.8 ± 5.61.9 ± 2.1~0.3
Other
Ursodeoxycholic Acid (UDCA)0.3 ± 0.41.2 ± 1.2~4.0

Data adapted from a study in patients with chronic constipation treated with Elobixibat.[5]

Table 2: Effect of this compound on Serum Bile Acid Profiles and Regulatory Biomarkers in Patients with Chronic Constipation

ParameterBaselineAfter Elobixibat TreatmentPercent Change
Total Serum Bile Acids (µmol/L) 4.3 ± 2.43.1 ± 1.5-27.9%
Primary Serum Bile Acids (µmol/L) 0.5 ± 0.40.6 ± 0.4+20.0%
Secondary Serum Bile Acids (µmol/L) 3.8 ± 2.22.5 ± 1.3-34.2%
Serum 7α-hydroxy-4-cholesten-3-one (C4) (ng/mL) 11.5 ± 7.337.1 ± 23.6+222.6%
Serum Fibroblast Growth Factor 19 (FGF19) (pg/mL) 185.7 ± 103.9120.7 ± 59.5-35.0%

Data adapted from a study in patients with chronic constipation treated with Elobixibat.[5]

Comparison with Other Therapies for Chronic Constipation

While this compound directly manipulates bile acid circulation, other treatments for chronic constipation utilize different mechanisms of action. A direct quantitative comparison of their effects on serum and fecal bile acid profiles is challenging due to a lack of publicly available data for these alternatives. The following table compares the mechanisms of action.

Table 3: Mechanistic Comparison of this compound and Other Chronic Constipation Treatments

Drug ClassExample(s)Mechanism of ActionReported Effects on Bile Acids
IBAT Inhibitor This compoundBlocks reabsorption of bile acids in the terminal ileum, increasing colonic bile acid concentrations.Directly and significantly alters serum and fecal bile acid profiles. Increases fecal primary bile acids and decreases serum secondary bile acids.
Guanylate Cyclase-C Agonists Linaclotide (B608579), PlecanatideActivate guanylate cyclase-C receptors on the luminal surface of the intestinal epithelium, leading to increased fluid secretion and accelerated transit.[6]No direct quantitative data available on their effects on serum and fecal bile acid profiles. Their primary mechanism is not centered on bile acid modulation.
Chloride Channel Activators Lubiprostone (B194865)Activates type-2 chloride channels in the apical membrane of intestinal epithelial cells, stimulating chloride and water secretion into the intestinal lumen.[7][8]No direct quantitative data available on its effects on serum and fecal bile acid profiles. Its action is independent of bile acid pathways.
5-HT4 Receptor Agonists Prucalopride, Tegaserod (B130379)Stimulate 5-HT4 receptors in the gut, enhancing colonic motility and peristalsis.Limited data available. One study on tegaserod suggested it may improve bile composition by increasing enterohepatic cycling, but detailed quantitative effects on serum and fecal bile acid profiles are not well-documented.

Experimental Protocols

The following section details the methodologies used for the quantification of bile acids in serum and fecal samples, as cited in relevant studies.

Protocol for Serum Bile Acid Analysis using LC-MS/MS
  • Sample Preparation:

    • To 100 µL of serum, add 400 µL of an extraction solution (typically methanol (B129727):acetonitrile (B52724) 1:1) containing an internal standard (e.g., deuterated bile acids).

    • Vortex the mixture for 30 seconds.

    • Sonicate in an ice water bath for 5 minutes.

    • Centrifuge at 13,000-15,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol in water) for analysis.

  • Chromatographic Separation:

    • System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Column: A reverse-phase C18 column is commonly used (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase: A gradient elution is typically employed using two mobile phases:

      • Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid or ammonium (B1175870) acetate).

      • Mobile Phase B: Organic solvent such as acetonitrile or methanol with a similar modifier.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 40°C.

  • Mass Spectrometry Detection:

    • System: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for bile acid detection.

    • Detection Method: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each bile acid and internal standard.

    • Data Analysis: The concentration of each bile acid is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve.

Protocol for Fecal Bile Acid Analysis using LC-MS/MS
  • Sample Preparation:

    • Lyophilize (freeze-dry) a known weight of fecal sample to determine the dry weight.

    • Homogenize the dried fecal sample.

    • Extract a known amount of the homogenized sample with an organic solvent (e.g., 75% ethanol) containing an internal standard. This can be done through sonication and/or shaking.

    • Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes.

    • Collect the supernatant. The extraction process may be repeated to ensure complete recovery.

    • The combined supernatants are then typically subjected to a solid-phase extraction (SPE) cleanup step to remove interfering substances. A C18 SPE cartridge is often used.

    • Elute the bile acids from the SPE cartridge with an appropriate solvent (e.g., methanol).

    • Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

  • Chromatographic Separation and Mass Spectrometry Detection:

    • The LC-MS/MS conditions are generally similar to those described for serum analysis, with potential modifications to the chromatographic gradient to optimize the separation of the complex mixture of bile acids found in feces.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for bile acid analysis.

Bile_Acid_Signaling cluster_enterocyte Ileal Enterocyte cluster_hepatocyte Hepatocyte cluster_elobixibat Effect of this compound Bile Acids Bile Acids IBAT IBAT Bile Acids->IBAT Reabsorption FXR_I FXR IBAT->FXR_I Activation FGF19 FGF19 FXR_I->FGF19 Upregulation FGFR4 FGFR4 FGF19->FGFR4 Portal Circulation Cholesterol Cholesterol CYP7A1 CYP7A1 Cholesterol->CYP7A1 Synthesis Primary Bile Acids Primary Bile Acids CYP7A1->Primary Bile Acids FGFR4->CYP7A1 Inhibition Elobixibat Elobixibat Elobixibat->IBAT Inhibition

Caption: Signaling pathway of bile acid homeostasis and the inhibitory effect of this compound on the IBAT.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Serum or Fecal Sample Extraction Bile Acid Extraction (with Internal Standard) Sample->Extraction Cleanup Solid-Phase Extraction (for fecal samples) Extraction->Cleanup Reconstitution Reconstitution in Analysis Solvent Cleanup->Reconstitution LC Liquid Chromatography (Separation) Reconstitution->LC MS Mass Spectrometry (Detection & Quantification) LC->MS Data Data Processing MS->Data

Caption: A generalized experimental workflow for the analysis of bile acids in biological samples.

Conclusion

This compound effectively modulates bile acid profiles by inhibiting their reabsorption in the ileum, leading to increased fecal concentrations, particularly of primary bile acids, and a decrease in serum secondary bile acids. This mechanism is distinct from other therapeutic agents for chronic constipation, which primarily act by stimulating intestinal fluid secretion or enhancing motility through different pathways. While quantitative data on the effects of these alternative agents on bile acid profiles are scarce, understanding their diverse mechanisms of action is crucial for targeted drug development and personalized medicine in the management of chronic constipation. The detailed experimental protocols provided in this guide offer a foundation for researchers to conduct further comparative studies to elucidate the full spectrum of effects of different constipation therapies on bile acid homeostasis.

References

Use of (S)-Elobixibat as an internal standard in pharmacokinetic studies of other compounds

Author: BenchChem Technical Support Team. Date: December 2025

(S)-Elobixibat as an Internal Standard: A Comparative Guide for Pharmacokinetic Studies

In the realm of pharmacokinetic (PK) analysis, the selection of an appropriate internal standard (IS) is paramount for achieving accurate and reliable quantification of drug candidates. This guide provides a comprehensive comparison of this compound as an internal standard against a theoretical, yet ideal, alternative for the bioanalytical quantification of other compounds, specifically focusing on the ileal bile acid transporter (IBAT) inhibitor, Maralixibat.

Executive Summary

This compound has demonstrated its utility as an effective internal standard in the pharmacokinetic analysis of Maralixibat, another IBAT inhibitor, in preclinical studies. Its structural similarity and comparable analytical behavior make it a viable option. However, the gold standard in bioanalytical method development is the use of a stable isotope-labeled (SIL) internal standard of the analyte itself, such as a deuterated version of Maralixibat. This guide will present the experimental data supporting the use of this compound and draw a comparison with the theoretical advantages of a SIL-IS.

Performance Comparison: this compound vs. a Deuterated Analog

The following tables summarize the quantitative performance of this compound as an internal standard for Maralixibat analysis and compare it with the expected performance of a deuterated Maralixibat internal standard.

Table 1: Bioanalytical Method Parameters

ParameterThis compound as IS for MaralixibatDeuterated Maralixibat as IS (Theoretical)
Analyte MaralixibatMaralixibat
Internal Standard This compoundMaralixibat-dn
Matrix Rat PlasmaHuman Plasma (or other relevant matrix)
Extraction Method Liquid-Liquid Extraction (LLE)Protein Precipitation or LLE
Chromatography Reversed-Phase LCReversed-Phase LC
Detection MS/MSMS/MS

Table 2: Quantitative Performance Data

Performance MetricThis compound as IS for Maralixibat[1][2]Deuterated Maralixibat as IS (Expected Performance)
Linearity Range (ng/mL) 5.00 - 100.00Expected to cover the therapeutic range
Correlation Coefficient (r²) ≥ 0.999≥ 0.99
Accuracy (% Bias) Within ±15%Within ±15%
Precision (% CV) ≤ 15%≤ 15%
Recovery Not explicitly statedHigh and consistent
Matrix Effect Within acceptable limitsMinimal to none

Experimental Protocols

Method Using this compound as an Internal Standard for Maralixibat Analysis[1][2]

This method was developed for the quantification of Maralixibat in rat plasma.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To a plasma sample, an aliquot of this compound internal standard solution is added.

  • The sample is then extracted using an organic solvent.

  • The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Column: Agilent Eclipse C18 (150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase: An isocratic mobile phase consisting of a 70:30 (v/v) mixture of acetonitrile (B52724) and a buffer (1 mL trifluoroacetic acid in 1 liter of water).

  • Flow Rate: 1.0 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM).

    • Maralixibat transition: m/z 676.0278 → 290.3625

    • Elobixibat (IS) transition: m/z 696.8541 → 480.6328

Signaling Pathways and Experimental Workflows

Diagram 1: Typical Experimental Workflow for a Pharmacokinetic Study Using an Internal Standard

G cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing and Analysis A Dosing of Analyte to Subject B Collection of Biological Samples (e.g., Plasma) at Timed Intervals A->B C Spiking of Internal Standard (this compound or Deuterated Analog) B->C D Extraction of Analyte and IS (e.g., LLE or Protein Precipitation) C->D E Reconstitution in Mobile Phase D->E F Chromatographic Separation E->F G Mass Spectrometric Detection (Analyte and IS) F->G H Quantification using Analyte/IS Peak Area Ratio G->H I Generation of Concentration-Time Profile H->I J Pharmacokinetic Parameter Calculation I->J

Caption: Workflow for a typical pharmacokinetic study.

Discussion and Comparison

However, the ideal internal standard is a stable isotope-labeled (SIL) analog of the analyte, such as deuterated Maralixibat. A SIL-IS is considered the gold standard for several reasons:

  • Co-elution: A SIL-IS will have nearly identical chromatographic retention time to the unlabeled analyte, ensuring that both are subjected to the same matrix effects at the same time.

  • Similar Extraction Recovery: The physical and chemical properties of the SIL-IS are almost identical to the analyte, leading to very similar recovery during sample preparation.

  • Correction for Matrix Effects: Any ion suppression or enhancement experienced by the analyte will be mirrored by the SIL-IS, leading to a more accurate peak area ratio and, consequently, more reliable quantification.

While the study using this compound demonstrated acceptable performance, the potential for differential matrix effects or extraction recovery between it and Maralixibat exists, which could introduce a small degree of variability. A deuterated Maralixibat internal standard would minimize these potential discrepancies, further enhancing the robustness and reliability of the bioanalytical method.

Conclusion

This compound serves as a suitable and validated internal standard for the pharmacokinetic analysis of Maralixibat, providing a reliable option for researchers. However, for the highest level of accuracy and to mitigate potential matrix-related issues, the development and use of a deuterated Maralixibat internal standard would be the preferred methodology. The choice between these options will often depend on the availability of the SIL-IS and the specific requirements of the study. This guide provides the necessary data and context for researchers to make an informed decision based on their analytical needs and resources.

References

A Comparative Meta-Analysis of (S)-Elobixibat and Other Novel Therapies for Chronic Constipation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of (S)-Elobixibat with other leading treatments for chronic constipation, specifically Linaclotide (B608579) and Lubiprostone, based on a meta-analysis of randomized controlled trials (RCTs). It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of experimental data, methodologies, and mechanisms of action to inform further research and clinical development.

Mechanisms of Action: A Tale of Three Pathways

This compound, Linaclotide, and Lubiprostone employ distinct molecular mechanisms to alleviate chronic constipation. Elobixibat is a first-in-class inhibitor of the ileal bile acid transporter (IBAT), while Linaclotide is a guanylate cyclase-C (GC-C) agonist, and Lubiprostone is a chloride channel activator.

This compound: This drug acts locally in the distal ileum to inhibit the reabsorption of bile acids.[1][2] The resulting increased concentration of bile acids in the colon stimulates both secretion of water and electrolytes into the lumen and enhances colonic motility.[1][3][4] This dual action addresses both stool consistency and transit time.[1][4]

Linaclotide: As a GC-C agonist, linaclotide binds to receptors on the luminal surface of the intestinal epithelium.[1][3] This binding action triggers an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), which in turn activates the cystic fibrosis transmembrane conductance regulator (CFTR). The activation of CFTR leads to the secretion of chloride and bicarbonate into the intestinal lumen, resulting in increased intestinal fluid and accelerated transit.[4]

Lubiprostone: This agent is a prostaglandin (B15479496) E1 derivative that selectively activates type-2 chloride channels (ClC-2) on the apical membrane of gastrointestinal epithelial cells.[2][5][6] This activation prompts an efflux of chloride ions into the intestinal lumen, followed by the paracellular movement of sodium and water, thereby increasing intestinal fluid secretion and softening the stool.[2][6]

Signaling Pathway Diagrams

Elobixibat_Pathway Elobixibat This compound IBAT Ileal Bile Acid Transporter (IBAT) Elobixibat->IBAT Inhibits BileAcids_Colon Increased Bile Acids in Colon Elobixibat:e->BileAcids_Colon:w Leads to BileAcids_Ileum Bile Acid Reabsorption in Ileum IBAT->BileAcids_Ileum Mediates Secretion Increased Colonic Secretion (Water) BileAcids_Colon->Secretion Stimulates Motility Increased Colonic Motility BileAcids_Colon->Motility Stimulates Relief Relief of Constipation Secretion->Relief Motility->Relief

Caption: this compound Signaling Pathway.

Linaclotide_Pathway Linaclotide Linaclotide GCC Guanylate Cyclase-C (GC-C) Receptor Linaclotide->GCC Activates cGMP Increased intracellular cGMP GCC->cGMP Stimulates CFTR Cystic Fibrosis Transmembrane Regulator (CFTR) cGMP->CFTR Activates Secretion Chloride & Bicarbonate Secretion CFTR->Secretion Mediates Fluid Increased Intestinal Fluid Secretion->Fluid Leads to Relief Relief of Constipation Fluid->Relief

Caption: Linaclotide Signaling Pathway.

Lubiprostone_Pathway Lubiprostone Lubiprostone ClC2 Type-2 Chloride Channel (ClC-2) Lubiprostone->ClC2 Activates Chloride Chloride Efflux into Lumen ClC2->Chloride Opens SodiumWater Sodium & Water Influx Chloride->SodiumWater Promotes Fluid Increased Intestinal Fluid SodiumWater->Fluid Leads to Relief Relief of Constipation Fluid->Relief Experimental_Workflow Screening Screening & Enrollment (Rome III/IV Criteria) RunIn Baseline Run-in Period (2 weeks) Screening->RunIn Randomization Randomization (1:1 or 1:1:1) RunIn->Randomization Drug Active Drug (Elobixibat/Linaclotide/Lubiprostone) Randomization->Drug Group 1 Placebo Placebo Randomization->Placebo Group 2 Treatment Treatment Period (2-12 weeks) FollowUp Follow-up Period Treatment->FollowUp Analysis Data Analysis FollowUp->Analysis Drug->Treatment Placebo->Treatment

References

Safety Operating Guide

Safe Disposal of (S)-Elobixibat: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling (S)-Elobixibat must adhere to strict disposal protocols to ensure environmental safety and regulatory compliance. The primary routes of elimination for this compound are through licensed chemical destruction facilities or controlled incineration. It is imperative to prevent the release of this compound into sewer systems or the general environment.

General Disposal Principles

This compound, an ileal bile acid transporter (IBAT) inhibitor, should be managed as a chemical substance requiring specialized disposal. The main route of elimination of elobixibat (B1671180) in humans is in the feces[1]. However, in a laboratory setting, unused, expired, or contaminated this compound must be disposed of following appropriate chemical waste regulations. All disposal activities must comply with federal, state, and local environmental regulations, such as those outlined by the Environmental Protection Agency (EPA) in the United States.[2][3][4]

Step-by-Step Disposal Procedure

  • Material Collection :

    • Collect waste this compound and any contaminated materials (e.g., personal protective equipment, absorbent pads) in a suitable, closed, and properly labeled container.[5]

    • Ensure the container is chemically compatible with the compound.

  • Storage :

    • Store the waste container in a well-ventilated, designated hazardous waste accumulation area.

    • Prevent contact with incompatible materials. Although specific incompatibilities for this compound are not detailed, general best practices for chemical storage should be followed.

  • Disposal Method Selection :

    • The recommended method of disposal is through a licensed professional waste disposal service.[6]

    • Acceptable disposal techniques include:

      • Controlled Incineration : The material can be sent to a licensed chemical destruction plant for controlled incineration with flue gas scrubbing.[5]

      • Licensed Chemical Destruction : Other forms of chemical destruction by a licensed facility are also permissible.[5]

    • Do not dispose of this compound by flushing it down the sewer system or placing it in the regular trash.[5]

  • Packaging for Disposal :

    • Original containers should be triple-rinsed (or the equivalent) before being offered for recycling or reconditioning.[5]

    • Alternatively, puncture the packaging to render it unusable for other purposes and dispose of it in a sanitary landfill.[5]

    • Combustible packaging materials may be incinerated in a controlled manner with flue gas scrubbing.[5]

  • Documentation :

    • Maintain a clear record of the waste, including its composition, quantity, and the date it was designated for disposal, in accordance with institutional and regulatory requirements.

Quantitative Data and Physical Properties

While specific quantitative data on disposal is not available, the following table summarizes key information relevant to the handling and disposal of this compound.

PropertyValueSource
Chemical FormulaC₃₆H₄₅N₃O₇S₂[5][7]
Molecular Weight695.89 g/mol [5]
AppearanceNot specified in detail, handled as a solid.
Extinguishing MediaDry chemical, carbon dioxide, or alcohol-resistant foam.[5][8]
Plasma Protein Binding> 99%[1]
Systemic AbsorptionMinimal[7]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

G start Start: this compound Waste Generated is_contaminated Is the material pure compound or contaminated with other substances? start->is_contaminated pure_compound Pure this compound is_contaminated->pure_compound Pure contaminated_material Contaminated Material (e.g., gloves, glassware) is_contaminated->contaminated_material Contaminated collect Collect in a suitable, closed, and labeled container pure_compound->collect contaminated_material->collect storage Store in designated hazardous waste area collect->storage contact_vendor Contact Licensed Chemical Waste Disposal Vendor storage->contact_vendor incineration Controlled Incineration with Flue Gas Scrubbing contact_vendor->incineration destruction Licensed Chemical Destruction contact_vendor->destruction end End: Proper Disposal incineration->end destruction->end

Disposal workflow for this compound.

Accidental Release Measures

In the event of a spill:

  • Avoid dust formation and breathing vapors, mist, or gas.[5]

  • Ensure adequate ventilation and remove all sources of ignition.[5]

  • Use personal protective equipment, including chemically impermeable gloves.[5]

  • Prevent the chemical from entering drains.[5]

  • Collect the spilled material and place it in a suitable, closed container for disposal.[5]

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.